GDP-Fuc-Biotin
Description
Structure
2D Structure
Properties
Molecular Formula |
C35H55N11O20P2S |
|---|---|
Molecular Weight |
1043.9 g/mol |
IUPAC Name |
[(2R,4S,5S)-6-[1-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]-3,4,5-trihydroxyoxan-2-yl] [[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C35H55N11O20P2S/c36-34-41-30-23(31(53)42-34)38-16-46(30)32-27(51)24(48)19(63-32)14-62-67(55,56)66-68(57,58)65-33-28(52)25(49)26(50)29(64-33)17-13-45(44-43-17)6-8-60-10-12-61-11-9-59-7-5-37-21(47)4-2-1-3-20-22-18(15-69-20)39-35(54)40-22/h13,16,18-20,22,24-29,32-33,48-52H,1-12,14-15H2,(H,37,47)(H,55,56)(H,57,58)(H2,39,40,54)(H3,36,41,42,53)/t18-,19-,20-,22-,24?,25+,26+,27+,28?,29?,32-,33-/m1/s1 |
InChI Key |
SKTALUMBAPLEAU-NODJZILFSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCOCCOCCOCCN3C=C(N=N3)C4[C@H]([C@@H](C([C@H](O4)OP(=O)(O)OP(=O)(O)OC[C@@H]5C([C@@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)O)O)O)O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN3C=C(N=N3)C4C(C(C(C(O4)OP(=O)(O)OP(=O)(O)OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)O)O)O)O)NC(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to GDP-Fuc-Biotin: A Versatile Probe for Glycobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine diphosphate-fucose-biotin (GDP-Fuc-Biotin) is a chemically modified analog of GDP-fucose, the universal donor substrate for fucosyltransferases (FUTs). This biotinylated probe serves as a powerful tool for the detection, identification, and characterization of fucosylated glycans and their interacting proteins. By enzymatically transferring a biotin-tagged fucose molecule onto target glycoconjugates, this compound enables researchers to leverage the high-affinity interaction between biotin and streptavidin for a wide range of applications, including in vitro enzymatic assays, western blotting, and cell surface glycan labeling. This guide provides a comprehensive overview of this compound, including its chemical properties, applications, and detailed experimental protocols.
Core Concepts and Chemical Properties
This compound is synthesized by attaching a biotin molecule to the fucose sugar of GDP-fucose. This modification allows it to be recognized and utilized as a substrate by various fucosyltransferases, which catalyze the transfer of the fucose-biotin moiety to acceptor glycans on glycoproteins and glycolipids.[1] The biotin tag, a small molecule with a molecular weight of 244 Da, generally does not interfere with the biological activity of the fucosylated molecule.
| Property | Value | Reference |
| Molecular Formula | C37H57N10O21P2S | [1] |
| Molecular Weight | 1085.93 Da | [1] |
| Formulation | Lyophilized solid | [1] |
| Storage | Store at ≤ -20 °C. Avoid repeated freeze-thaw cycles. | [1] |
Mechanism of Action: The Fucosylation Pathway
To understand the application of this compound, it is essential to grasp the endogenous fucosylation pathway. GDP-fucose is synthesized in the cytoplasm through two primary pathways: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes free fucose. This GDP-fucose is then transported into the Golgi apparatus and the endoplasmic reticulum (ER), where fucosyltransferases transfer the fucose to nascent glycoproteins and glycolipids. This compound mimics the natural donor substrate and is utilized by these enzymes to introduce a biotin tag onto the target glycans.
Quantitative Data
While this compound is widely used as a qualitative tool, comprehensive quantitative data on its interaction with specific fucosyltransferases is limited in publicly available literature. The kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), are crucial for designing and interpreting quantitative experiments. Researchers should be aware that these parameters can vary significantly between different fucosyltransferases and acceptor substrates. It has been noted that for some fucosyltransferases, the presence of a donor substrate can influence the binding affinity of the acceptor substrate.
Experimental Protocols
In Vitro Biotinylation of Glycoproteins and Detection by Western Blot
This protocol provides a general framework for the enzymatic biotinylation of a target glycoprotein followed by detection using streptavidin-HRP.
Materials:
-
This compound
-
Recombinant Fucosyltransferase (choose one compatible with your target)
-
Target Glycoprotein (e.g., Fetuin)
-
Assay Buffer: 25 mM Tris, 10 mM MnCl2, pH 7.5
-
Protein Sample Loading Dye (e.g., Laemmli buffer)
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membrane
-
TBST Buffer: 25 mM Tris, 137 mM NaCl, 0.1% Tween-20, pH 7.5
-
Blocking Buffer: 5-10% non-fat dry milk in TBST
-
Streptavidin-HRP
-
Enhanced Chemiluminescence (ECL) Reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining:
-
1-10 µg of the sample glycoprotein
-
0.25 nmol this compound
-
0.5 µg of a recombinant fucosyltransferase
-
Assay Buffer to a final volume of 30 µL.
-
-
Negative Control: Prepare a negative control reaction by omitting the fucosyltransferase.
-
Incubation: Incubate the reactions at 37 °C for 60 minutes.
-
Reaction Termination: Stop the reactions by adding an appropriate volume of protein sample loading dye.
-
SDS-PAGE: Separate the reaction products by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the blot with Streptavidin-HRP (e.g., 25 ng/mL in TBST) for 30-60 minutes at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the biotinylated protein using ECL reagents according to the manufacturer's instructions.[1]
Cell Surface Glycan Labeling and Flow Cytometry Analysis
This protocol outlines the steps for labeling cell surface glycans with this compound for subsequent analysis by flow cytometry. This requires a fucosyltransferase that can act on cell surface glycans.
Materials:
-
Cells of interest
-
This compound
-
Appropriate Fucosyltransferase
-
Reaction Buffer (cell-compatible, e.g., HBSS with Ca2+/Mg2+)
-
FACS Buffer (e.g., PBS with 1% BSA)
-
Fluorescently-labeled Streptavidin (e.g., Streptavidin-FITC or -PE)
-
Flow Cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them with ice-cold PBS. Resuspend the cells in reaction buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Labeling Reaction: Add this compound and the fucosyltransferase to the cell suspension. The optimal concentrations should be determined empirically.
-
Incubation: Incubate the cells on ice or at a controlled temperature (e.g., 4°C or 37°C) for a predetermined time (e.g., 30-60 minutes). The optimal temperature and time will depend on the enzyme and cell type.
-
Washing: Wash the cells three times with cold FACS buffer to remove unreacted reagents.
-
Streptavidin Staining: Resuspend the cells in FACS buffer containing fluorescently-labeled streptavidin. Incubate on ice for 30 minutes in the dark.
-
Final Washes: Wash the cells three times with cold FACS buffer.
-
Flow Cytometry: Resuspend the cells in FACS buffer and analyze them on a flow cytometer.
Applications in Drug Discovery and Development
This compound is a valuable tool in drug discovery for the development and screening of fucosyltransferase inhibitors. Altered fucosylation is a hallmark of several diseases, including cancer, making FUTs attractive therapeutic targets.
Fucosyltransferase Inhibition Assay:
A common application is in competitive binding assays. By incubating a fucosyltransferase with its acceptor substrate and this compound in the presence of a potential inhibitor, the degree of biotinylation can be quantified. A decrease in the biotin signal indicates that the test compound is inhibiting the enzyme. This can be adapted to a high-throughput screening format to identify novel FUT inhibitors.
Conclusion
This compound is an indispensable reagent for researchers in glycobiology and related fields. Its ability to act as a universal donor for fucosyltransferases, coupled with the robust biotin-streptavidin detection system, provides a versatile platform for studying fucosylation in a variety of contexts. While the availability of quantitative kinetic data remains an area for future research, the qualitative and semi-quantitative applications of this compound continue to drive our understanding of the critical roles that fucosylated glycans play in health and disease.
References
The Principle and Application of GDP-Fucose-Biotin: A Technical Guide for Researchers
An in-depth exploration of a powerful chemoenzymatic tool for the study of fucosylation in biological systems.
This technical guide provides a comprehensive overview of the principle of action, experimental applications, and underlying biological significance of GDP-Fucose-Biotin (GDP-Fuc-Biotin). Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanics of this biotinylated fucose donor, offering detailed experimental protocols and contextualizing its use within key signaling pathways.
Core Principle of Action: Enzymatic Biotinylation of Fucosylated Glycans
This compound is a synthetic analog of the natural fucose donor, guanosine diphosphate-fucose (GDP-fucose). The core principle of its action lies in its ability to be utilized as a substrate by a variety of fucosyltransferases (FUTs). These enzymes catalyze the transfer of the fucose-biotin moiety from the this compound donor molecule to an acceptor substrate, which is typically a glycoprotein or a glycolipid. This enzymatic transfer results in the covalent attachment of a biotin tag to the fucosylated glycan, a process known as biotinylation.
The biotin label serves as a highly specific and high-affinity handle for subsequent detection and analysis. Biotin's strong and stable interaction with streptavidin (or avidin) allows for the sensitive detection of fucosylated molecules using streptavidin conjugated to reporter molecules, such as horseradish peroxidase (HRP) for Western blotting or fluorophores for imaging applications.[1] This chemoenzymatic approach provides a direct method to label and study fucosylated biomolecules in a variety of experimental settings.[1]
The Biological Significance of Fucosylation: A Regulator of Key Signaling Pathways
Fucosylation, the addition of fucose to glycans, is a critical post-translational modification that plays a pivotal role in a multitude of cellular processes, including cell adhesion, signaling, and development. Aberrant fucosylation is frequently associated with diseases such as cancer. Understanding the fucosylation status of proteins is therefore of significant interest in biomedical research.
Several key signaling pathways are known to be modulated by fucosylation:
-
Notch Signaling: O-fucosylation of Epidermal Growth Factor-like (EGF) repeats on the Notch receptor, catalyzed by Protein O-fucosyltransferase 1 (POFUT1), is essential for proper Notch signaling. This pathway is critical for cell fate decisions during development and in adult tissues.
-
TGF-β Signaling: Core fucosylation (α-1,6 fucosylation) of the Transforming Growth Factor-beta (TGF-β) receptor, mediated by FUT8, enhances TGF-β signaling. This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
-
Receptor Tyrosine Kinase (RTK) Signaling: Core fucosylation of various receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), can modulate their activity and downstream signaling cascades, including the MAPK and PI3K/Akt pathways.
The ability to specifically label fucosylated proteins with tools like this compound allows researchers to investigate the roles of fucosylation in these and other critical signaling networks.
Figure 1: Key signaling pathways regulated by fucosylation.
Quantitative Data and Enzyme Specificity
| Fucosyltransferase | Substrate Specificity | This compound Tolerance |
| FUT1 | Terminal Galactose in H antigen | Not determined |
| FUT2 | Terminal Galactose in H antigen | Yes |
| FUT3 | GlcNAc in type 1 glycan chain | Yes |
| FUT4 | GlcNAc in terminal lactosamine | Yes |
| FUT5 | GlcNAc in terminal lactosamine | Yes |
| FUT6 | GlcNAc in terminal lactosamine | Yes |
| FUT7 | GlcNAc in sialylated lactosamine | Yes |
| FUT8 | Core GlcNAc in N-glycans | Yes |
| FUT9 | GlcNAc in non-sialylated lactosamine | Yes |
| FUT10 | Unknown | Unknown |
| FUT11 | Unknown | Unknown |
| POFUT1 | Notch receptor | Not determined |
Table 1: Fucosyltransferase Tolerance for this compound. This table summarizes the known tolerance of various human fucosyltransferases for this compound as a substrate. "Yes" indicates that the enzyme can utilize this compound to fucosylate its target substrate. Data compiled from commercially available resources.[1]
Experimental Protocols
The following protocols provide a general framework for the use of this compound in common experimental applications. Optimization of these protocols is recommended for specific experimental systems.
In Vitro Labeling of a Glycoprotein
This protocol describes the biotinylation of a purified glycoprotein using a recombinant fucosyltransferase and this compound, followed by detection via Western blot.
Materials:
-
This compound
-
Recombinant Fucosyltransferase (e.g., FUT8)
-
Sample Glycoprotein (e.g., Fetuin)
-
Assay Buffer: 25 mM Tris, 10 mM MnCl2, pH 7.5
-
Protein Sample Loading Dye
-
SDS-PAGE and Western Blot reagents
-
Nitrocellulose or PVDF membrane
-
Blocking Buffer: 5% (w/v) non-fat dry milk in TBST
-
Streptavidin-HRP
-
TBST Buffer: 25 mM Tris, 137 mM NaCl, 0.1% Tween-20, pH 7.5
-
Enhanced Chemiluminescence (ECL) Reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:
-
Sample Glycoprotein: 1-10 µg
-
This compound: 0.25 nmol
-
Recombinant Fucosyltransferase: 0.5 µg
-
Assay Buffer to a final volume of 30 µL
-
Prepare a negative control reaction omitting the fucosyltransferase.
-
-
Incubation: Incubate the reaction at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding an appropriate volume of protein sample loading dye.
-
SDS-PAGE and Western Blot:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Detection:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with Streptavidin-HRP (diluted in TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the biotinylated glycoprotein using ECL reagents and an appropriate imaging system.
-
Figure 2: Experimental workflow for in vitro labeling and detection.
Chemoenzymatic Labeling of Cell Surface Glycans
This protocol outlines a general procedure for labeling fucosylated glycans on the surface of live cells. This method requires the exogenous addition of both this compound and a fucosyltransferase.
Materials:
-
Cultured cells
-
This compound
-
Recombinant Fucosyltransferase
-
Reaction Buffer (e.g., serum-free media or PBS with 10 mM MnCl2)
-
Fluorescently labeled Streptavidin
-
Microscopy imaging system
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in a suitable format for imaging (e.g., chamber slides or glass-bottom dishes).
-
Labeling Reaction:
-
Wash the cells gently with reaction buffer.
-
Prepare a labeling solution containing this compound and the appropriate fucosyltransferase in the reaction buffer. The optimal concentrations should be determined empirically.
-
Incubate the cells with the labeling solution for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Washing: Gently wash the cells three times with wash buffer (e.g., PBS) to remove unreacted reagents.
-
Staining:
-
Incubate the cells with a solution of fluorescently labeled streptavidin in a suitable buffer for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with wash buffer.
-
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.
In Vivo Imaging Considerations
While "in vivo imaging" is a potential application, specific, detailed protocols for the use of this compound in whole organisms are not well-established in the literature. A potential approach would involve the co-injection of this compound and a fucosyltransferase into a specific tissue or organism, followed by systemic or localized delivery of a streptavidin-based imaging agent (e.g., streptavidin-conjugated quantum dots or near-infrared dyes). This approach faces significant challenges, including the delivery and stability of the enzyme and substrate in the in vivo environment, and would require extensive optimization and validation.
Summary and Future Perspectives
This compound is a valuable tool for the specific labeling and detection of fucosylated glycans. Its utility in in vitro assays is well-demonstrated, providing a straightforward method for identifying and characterizing fucosylated glycoproteins. The application of this probe to cell-based and in vivo systems holds promise for advancing our understanding of the roles of fucosylation in health and disease. Future work will likely focus on the development of more cell-permeable analogs and the optimization of protocols for in vivo applications, which will further expand the utility of this powerful chemoenzymatic labeling strategy.
References
An In-depth Guide to Fucosyltransferase Substrates for Biotinylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of fucosyltransferases for the specific biotinylation of glycans and glycoproteins. It covers the core components of this chemoenzymatic strategy, including the enzymes, donor substrates, and acceptor substrates involved. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate the application of this powerful labeling technique in research and development.
Introduction to Fucosyltransferase-Mediated Biotinylation
Fucosylation, the enzymatic addition of a fucose sugar to a glycan, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses. Fucosyltransferases (FUTs) are the enzymes that catalyze this reaction, transferring L-fucose from a donor substrate, typically guanosine diphosphate-fucose (GDP-fucose), to an acceptor glycan on a glycoprotein or glycolipid.
Chemoenzymatic biotinylation leverages the high specificity of FUTs to covalently attach a biotin molecule to target glycans. This is achieved by using a synthetically modified donor substrate, GDP-fucose, where a biotin molecule is attached to the fucose sugar (GDP-Biotin-Fucose). The fucosyltransferase then recognizes this modified donor and transfers the biotinylated fucose onto its specific acceptor substrate. This method offers a precise and efficient way to label glycoproteins on the cell surface or in purified preparations for detection, purification, and functional studies.[1]
The general workflow for this process is a single enzymatic step, providing a straightforward method for labeling complex biological molecules.
Caption: General workflow of fucosyltransferase-mediated biotinylation.
Key Components for Biotinylation
A variety of fucosyltransferases can be used for biotinylation, each with distinct acceptor specificities.[1] The choice of enzyme is critical as it determines which glycan structures will be labeled. Many human FUTs have been shown to tolerate biotin-conjugated GDP-fucose as a donor substrate.[1]
Table 1: Fucosyltransferase Substrate Specificity and Biotinylated Donor Tolerance
| Fucosyltransferase | Acceptor Substrate | GDP-Biotin-Fucose Tolerance |
| FUT1 | Terminal Galactose in H antigen.[2] | Not Determined[1] |
| FUT2 | Terminal Galactose in H antigen.[3] | Yes[1] |
| FUT3 | GlcNAc in type 1 glycan chain.[1] | Yes[1] |
| FUT4 | GlcNAc in terminal lactosamine.[1] | Yes[1] |
| FUT5 | GlcNAc in terminal lactosamine.[1] | Yes[1] |
| FUT6 | GlcNAc in terminal lactosamine and sialylated lactosamine.[1][3] | Yes[1] |
| FUT7 | GlcNAc in sialylated lactosamine.[1][3] | Yes[1] |
| FUT8 (Core Fucosylation) | Core GlcNAc in N-glycans.[1][4][5] | Yes[1] |
| FUT9 | GlcNAc in non-sialylated lactosamine.[1][3] | Yes[1] |
| POFUT1 (O-Fucosylation) | Serine/Threonine in EGF domains.[6][7] | Tolerance likely, but specific data with GDP-Biotin-Fucose is limited. |
-
α-1,2-fucosyltransferases (e.g., FUT1, FUT2): These enzymes transfer fucose to a terminal galactose residue, forming the H-antigen, a precursor to the ABO blood group antigens.[2][8]
-
α-1,3/4-fucosyltransferases (e.g., FUT3, FUT4, FUT5, FUT6, FUT7, FUT9): This family modifies N-acetylglucosamine (GlcNAc) residues to create important selectin ligands like Sialyl-Lewis x.[3]
-
α-1,6-fucosyltransferase (FUT8): This enzyme is unique in that it adds fucose to the core GlcNAc of N-glycans, a modification known as core fucosylation.[4][5][9]
-
Protein O-Fucosyltransferase 1 (POFUT1): Unlike other FUTs that act on glycans, POFUT1 transfers fucose directly to serine or threonine residues within folded Epidermal Growth Factor (EGF)-like repeats.[6][7]
The key reagent for this technique is a GDP-fucose analog conjugated to biotin. GDP-Biotin-Fucose serves as the donor substrate for the fucosyltransferase.[1] This molecule can be introduced to proteins and lipids via the various fucosyltransferases listed above and can be used for labeling in vitro or on live cells.[1]
Table 2: Properties of GDP-Biotin-Fucose
| Property | Value |
| Molecular Formula | C37H57N10O21P2S |
| Molecular Weight | 1085.93 Da |
| Storage | ≤ -20 °C (manual defrost freezer) |
| Applications | Biotinylation of glycans, glycoproteins, glycolipids, and cell surfaces.[1] |
The acceptor substrate is the molecule (e.g., glycoprotein) that contains the specific glycan structure recognized by the chosen fucosyltransferase. The substrate specificity is determined by the enzyme (see Table 1). For example, to label core fucosylation sites, FUT8 would be used, which recognizes the innermost GlcNAc of N-glycans.[5] To label selectin ligands, an α-1,3-fucosyltransferase like FUT7 would be appropriate.[1]
Experimental Protocols
This protocol provides a general guideline for the biotinylation of a sample glycoprotein using a recombinant fucosyltransferase and GDP-Biotin-Fucose. Parameters should be optimized by the end-user.
Materials:
-
Sample glycoprotein (1-10 µg)
-
GDP-Biotin-Fucose (e.g., R&D Systems, Catalog # ES202)
-
Recombinant Fucosyltransferase (0.5 µg)
-
Assay Buffer: 25 mM Tris, 10 mM MnCl₂, pH 7.5
-
Protein Sample Loading Dye
-
SDS-PAGE and Western Blot reagents
-
Nitrocellulose membrane
-
Blocking Buffer: 10% fat-free milk in TBST
-
TBST Buffer: 25 mM Tris, 137 mM NaCl, 0.1% Tween-20, pH 7.5
-
Streptavidin-HRP (e.g., R&D Systems, Catalog # DY998)
-
ECL (Enhanced Chemiluminescence) Reagents
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the sample glycoprotein, 0.25 nmol of GDP-Biotin-Fucose, and 0.5 µg of the chosen recombinant fucosyltransferase.
-
Adjust Volume: Add Assay Buffer to a final reaction volume of 30 µL.[1]
-
Negative Control: Prepare a parallel reaction omitting the fucosyltransferase enzyme to control for non-enzymatic labeling.
-
Incubation: Incubate the reaction and control tubes at 37°C for 60 minutes.[1]
-
Stop Reaction: Terminate the reaction by adding an appropriate volume of protein sample loading dye.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 5 minutes.[1]
-
Wash the membrane with TBST.
-
Incubate the membrane with a Streptavidin-HRP conjugate to detect the incorporated biotin.
-
Wash thoroughly with TBST and visualize the biotinylated protein using ECL reagents.
-
The following diagram illustrates the experimental workflow from reaction setup to detection.
Caption: Workflow for in vitro glycoprotein biotinylation and detection.
Alternative and Complementary Strategies
While direct enzymatic biotinylation with GDP-Biotin-Fucose is highly effective, other related chemoenzymatic strategies exist. One popular method involves a two-step "click chemistry" approach.
-
Enzymatic Labeling: A fucosyltransferase is used to transfer a fucose analog containing a bioorthogonal handle, such as an azide (e.g., GDP-Azido-Fucose), onto the target glycan.[1]
-
Chemical Ligation: A biotin molecule containing the complementary reactive group (e.g., an alkyne) is added, leading to a specific covalent bond formation (a "click" reaction) between the biotin and the modified fucose.
This two-step method can sometimes offer greater flexibility and efficiency, particularly for in vivo labeling applications.
Caption: Two-step biotinylation workflow using click chemistry.
Conclusion
Fucosyltransferase-mediated biotinylation is a highly specific and versatile technique for labeling glycoconjugates. By selecting the appropriate fucosyltransferase, researchers can target distinct glycan structures for biotinylation, enabling a wide range of applications from basic research into glycosylation to the development of novel diagnostics and therapeutics. The availability of recombinant FUT enzymes and biotinylated donor substrates provides a robust toolkit for professionals in cell biology, biochemistry, and drug development.
References
- 1. GDP-Biotin-Fucose ES202-025: R&D Systems [rndsystems.com]
- 2. genecards.org [genecards.org]
- 3. researchgate.net [researchgate.net]
- 4. FUT8 Polyclonal Antibody, Biotin (BS-24389R-BIOTIN) [thermofisher.com]
- 5. Structural basis for substrate specificity and catalysis of α1,6-fucosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scilit.com [scilit.com]
- 8. Transgene Expression of α(1,2)-Fucosyltransferase-I (FUT1) in Tumor Cells Selectively Inhibits Sialyl-Lewis x Expression and Binding to E-Selectin without Affecting Synthesis of Sialyl-Lewis a or Binding to P-Selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. core.ac.uk [core.ac.uk]
The Pivotal Role of GDP-Fucose in Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Guanosine diphosphate (GDP)-fucose is a critical nucleotide sugar that serves as the sole fucose donor for fucosylation, a vital post-translational modification of proteins and lipids. This process, catalyzed by a family of enzymes known as fucosyltransferases (FUTs), plays a fundamental role in a vast array of cellular activities, from signal transduction and cell adhesion to immune responses and development. Aberrations in GDP-fucose biosynthesis and fucosylation are implicated in numerous pathological conditions, including cancer and congenital disorders of glycosylation (CDG), making this pathway a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the core cellular processes governed by GDP-fucose, with a focus on its biosynthesis, its role in key signaling pathways, and the experimental methodologies used to investigate its function.
Biosynthesis of GDP-Fucose: The De Novo and Salvage Pathways
In mammalian cells, the intracellular pool of GDP-fucose is maintained through two distinct biosynthetic routes: the predominant de novo pathway and a salvage pathway.[1][2]
The De Novo Pathway
The de novo pathway is the primary source of GDP-fucose, estimated to contribute approximately 90% of the total cellular pool.[1][3] This pathway converts GDP-mannose to GDP-fucose in a two-step enzymatic process primarily occurring in the cytoplasm.
-
Step 1: Conversion of GDP-mannose to GDP-4-keto-6-deoxymannose. The first and rate-limiting step is catalyzed by GDP-mannose 4,6-dehydratase (GMDS).[4][5] This enzyme facilitates an intramolecular oxidation-reduction reaction, converting GDP-mannose into the unstable intermediate, GDP-4-keto-6-deoxymannose.[4] The reaction requires the tightly bound cofactor NADP+.[4]
-
Step 2: Conversion of GDP-4-keto-6-deoxymannose to GDP-fucose. The second step is carried out by GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase, also known as the FX protein (TSTA3).[1][3] This bifunctional enzyme first epimerizes the intermediate at carbons 3 and 5, and then reduces the keto group at carbon 4 in an NADPH-dependent manner to yield the final product, GDP-L-fucose.[4]
The Salvage Pathway
The salvage pathway provides a mechanism for the cell to recycle free L-fucose, which can be obtained from the diet or from the lysosomal degradation of fucosylated glycoconjugates.[1][3] This pathway is responsible for about 10% of the cellular GDP-fucose pool and involves two key enzymatic steps:[1][3]
-
Step 1: Phosphorylation of L-fucose. Fucokinase (FCSK) phosphorylates free L-fucose to produce fucose-1-phosphate.[1]
-
Step 2: Conversion of fucose-1-phosphate to GDP-fucose. GDP-L-fucose pyrophosphorylase (FPGT) then catalyzes the reaction of fucose-1-phosphate with guanosine triphosphate (GTP) to generate GDP-fucose.[1]
Once synthesized in the cytoplasm, GDP-fucose is transported into the lumen of the Golgi apparatus and the endoplasmic reticulum by a specific transporter, SLC35C1, where it is utilized by fucosyltransferases.[6]
Data Presentation: Quantitative Insights into GDP-Fucose Metabolism
The following tables summarize key quantitative data related to the enzymes of the GDP-fucose biosynthesis pathway and intracellular GDP-fucose concentrations.
Table 1: Kinetic Parameters of GDP-Fucose Biosynthesis Enzymes
| Enzyme | Organism/Cell Line | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| GDP-mannose 4,6-dehydratase (GMDS) | E. coli | GDP-mannose | 25 | Not Reported | [4] |
| GDP-mannose 4,6-dehydratase (GMDS) | Human (recombinant) | GDP-mannose | 25 | Not Reported | [4] |
Note: Detailed Vmax values are often dependent on specific experimental conditions and purification levels of the enzyme and may not always be reported in a standardized manner.
Table 2: Intracellular GDP-Fucose Concentrations in Various Cell Lines
| Cell Line | Condition | GDP-Fucose Concentration (pmol/106 cells) | Reference |
| Human invasive ductal carcinoma cells | Control | ~3.5 | [7] |
| Human invasive ductal carcinoma cells | Fucosylation inhibited | ~0.5 | [7] |
| E. coli engineered for 2'-FL production | Induced | ~1.5 | [8] |
The Functional Significance of GDP-Fucose in Cellular Signaling
Fucosylation, the transfer of fucose from GDP-fucose to glycan structures, is a critical regulator of a multitude of signaling pathways that govern cell fate, communication, and behavior.
Fucosylation in the Notch Signaling Pathway
The Notch signaling pathway is an evolutionarily conserved pathway that controls cell proliferation, differentiation, and apoptosis.[9] O-fucosylation of Notch receptors, which is dependent on GDP-fucose, is essential for their proper function. Protein O-fucosyltransferase 1 (POFUT1) adds fucose to epidermal growth factor-like (EGF) repeats in the extracellular domain of the Notch receptor. This fucosylation event is critical for the subsequent addition of N-acetylglucosamine (GlcNAc) by the Fringe glycosyltransferase, which in turn modulates the binding of Notch ligands (e.g., Delta and Jagged) to the receptor, thereby fine-tuning Notch signaling activity.[9]
Caption: Fucosylation in the Notch Signaling Pathway.
Fucosylation in TGF-β Receptor Signaling
Transforming growth factor-beta (TGF-β) signaling is a crucial pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[10][11][12][13] Recent studies have shown that fucosylation of the TGF-β receptor is essential for its signaling activity.[3] Specifically, fucosyltransferases FUT3 and FUT6 have been implicated in the fucosylation of the type I TGF-β receptor.[3] This modification is necessary for the subsequent phosphorylation of downstream signaling molecules, such as Smad proteins, which then translocate to the nucleus to regulate target gene expression.[3] Inhibition of this fucosylation event can suppress TGF-β-mediated processes like epithelial-mesenchymal transition (EMT), which is a key step in cancer metastasis.[3]
Caption: Role of Fucosylation in TGF-β Signaling.
Fucosylation in Immune Cell Adhesion and Trafficking
Fucosylated glycans on the surface of immune cells, particularly leukocytes, are critical for their adhesion to the vascular endothelium and subsequent migration into tissues, a process essential for the inflammatory response.[9] Selectins, a family of C-type lectins expressed on endothelial cells (E-selectin and P-selectin) and leukocytes (L-selectin), recognize fucosylated and sialylated carbohydrate structures, such as sialyl Lewis X (sLex), on their respective ligands. The synthesis of these selectin ligands is dependent on GDP-fucose and is catalyzed by specific fucosyltransferases. Deficiencies in fucosylation can lead to leukocyte adhesion deficiency type II (LAD II), a rare genetic disorder characterized by recurrent infections due to impaired leukocyte trafficking.[6][14]
GDP-Fucose in Disease: Cancer and Congenital Disorders of Glycosylation
Given the fundamental roles of fucosylation, it is not surprising that dysregulation of GDP-fucose metabolism is associated with several diseases.
Cancer
Altered fucosylation is a hallmark of many cancers and is often associated with tumor progression, metastasis, and drug resistance.[15] Increased expression of fucosyltransferases and the resulting aberrant fucosylation of cell surface proteins can enhance cancer cell motility and invasion.[3] For example, increased fucosylation of E-selectin ligands on cancer cells promotes their adhesion to endothelial cells, facilitating metastasis.[7] Furthermore, changes in the fucosylation of growth factor receptors, such as the TGF-β receptor, can modulate their signaling activity and contribute to tumorigenesis.[3]
Congenital Disorders of Glycosylation (CDG)
Congenital disorders of glycosylation are a group of rare genetic diseases caused by defects in the synthesis of glycans.[6][16] A specific subtype, SLC35C1-CDG (also known as CDG-IIc or Leukocyte Adhesion Deficiency II), is caused by mutations in the gene encoding the GDP-fucose transporter, SLC35C1.[6][17] This defect impairs the transport of GDP-fucose into the Golgi apparatus, leading to a global defect in fucosylation.[6] Patients with this disorder exhibit severe developmental and neurological abnormalities, as well as immunodeficiency due to the inability of their leukocytes to properly adhere to and migrate through blood vessels.[6]
Experimental Protocols: Investigating GDP-Fucose Metabolism and Fucosylation
A variety of experimental techniques are available to researchers studying the role of GDP-fucose in cellular processes. The following sections provide an overview of key methodologies.
Protocol 1: Quantification of Intracellular GDP-Fucose by HPLC
This protocol outlines a method for the extraction and quantification of GDP-fucose from cultured cells using high-performance liquid chromatography (HPLC).
Materials:
-
Cultured cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Centrifuge
-
Lyophilizer or vacuum concentrator
-
HPLC system with a reverse-phase C18 column
-
Mobile phase: Ion-pair reagent (e.g., tetrabutylammonium phosphate) in a suitable buffer system (e.g., phosphate buffer) with a methanol or acetonitrile gradient
-
GDP-fucose standard
-
UV detector (set to 254 nm)
Procedure:
-
Cell Harvesting and Lysis:
-
Wash cultured cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold 70% ethanol and scraping the cells.
-
Incubate the lysate on ice for 30 minutes to precipitate proteins.
-
-
Extraction of Nucleotide Sugars:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the soluble nucleotide sugars.
-
Dry the supernatant using a lyophilizer or vacuum concentrator.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in a known volume of mobile phase.
-
Inject a defined volume of the sample onto the HPLC system.
-
Separate the nucleotide sugars using an appropriate gradient of the mobile phase.
-
Detect the eluted compounds using a UV detector at 254 nm.
-
-
Quantification:
Caption: Workflow for GDP-Fucose Quantification by HPLC.
Protocol 2: Analysis of Protein Fucosylation by Mass Spectrometry
This protocol provides a general workflow for the analysis of N-linked fucosylation of a purified glycoprotein using mass spectrometry.
Materials:
-
Purified glycoprotein
-
Denaturing buffer (e.g., containing SDS and DTT)
-
Alkylation reagent (e.g., iodoacetamide)
-
PNGase F (Peptide-N-Glycosidase F)
-
Trypsin
-
Mass spectrometer (e.g., MALDI-TOF or ESI-LC-MS/MS)
-
Appropriate matrices for MALDI or solvents for LC-MS
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the glycoprotein in a suitable buffer to unfold the protein and make the glycosylation sites accessible.
-
Reduce the disulfide bonds with a reducing agent like DTT.
-
Alkylate the free cysteine residues with a reagent like iodoacetamide to prevent disulfide bond reformation.
-
-
Glycan Release (for N-glycans):
-
Treat the denatured protein with PNGase F to specifically cleave the N-linked glycans between the innermost GlcNAc and asparagine residue.
-
-
Optional: Glycan Labeling:
-
For quantitative analysis or to improve ionization efficiency, the released glycans can be labeled with a fluorescent or chemical tag.
-
-
Protein Digestion (for Glycopeptide Analysis):
-
Alternatively, after denaturation and alkylation, digest the glycoprotein with a protease like trypsin to generate glycopeptides.
-
-
Mass Spectrometry Analysis:
-
For Released Glycans: Analyze the released glycans directly by MALDI-TOF MS to obtain a profile of the different glycan structures, including fucosylated species. For more detailed structural information, perform LC-MS/MS analysis.[2][6][18]
-
For Glycopeptides: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will fragment both the peptide backbone and the attached glycan, allowing for the identification of the specific glycosylation site and the structure of the attached glycan.[2][6][18]
-
-
Data Analysis:
Protocol 3: Fucosyltransferase Activity Assay
This protocol describes a common method for measuring the activity of a specific fucosyltransferase using a radiolabeled or fluorescently tagged acceptor substrate.
Materials:
-
Source of fucosyltransferase (e.g., cell lysate, purified enzyme)
-
GDP-fucose (donor substrate)
-
Acceptor substrate (a specific oligosaccharide or glycoprotein)
-
Radiolabeled GDP-[14C]fucose or a fluorescently labeled acceptor
-
Reaction buffer (specific to the enzyme being assayed)
-
Method for separating the product from the unreacted substrates (e.g., chromatography, filter binding)
-
Scintillation counter (for radiolabeled assays) or fluorescence detector
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, the acceptor substrate, and the enzyme source.
-
Initiate the reaction by adding GDP-fucose (containing a tracer of radiolabeled GDP-fucose).
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for a defined period.
-
-
Reaction Termination:
-
Stop the reaction, for example, by adding a denaturing solution or by boiling.
-
-
Product Separation and Detection:
-
Separate the fucosylated product from the unreacted GDP-fucose and acceptor substrate using a suitable method. For example, if the acceptor is a large glycoprotein, it can be precipitated, and the unincorporated radiolabel can be washed away.
-
Quantify the amount of incorporated fucose by measuring the radioactivity of the product using a scintillation counter or by measuring the fluorescence of the fucosylated acceptor.
-
-
Calculation of Activity:
-
Calculate the enzyme activity based on the amount of product formed per unit of time and per amount of enzyme.[19]
-
Conclusion
GDP-fucose stands as a central molecule in cellular physiology and pathology. Its biosynthesis and the subsequent fucosylation of a vast array of biomolecules are tightly regulated processes that are fundamental to cellular signaling, immune function, and organismal development. A thorough understanding of the roles of GDP-fucose and the enzymes that govern its metabolism is crucial for unraveling the complexities of various diseases and for the development of novel therapeutic strategies. The experimental approaches outlined in this guide provide a framework for researchers to further explore the intricate world of fucosylation and its profound impact on cellular life.
References
- 1. An enzymatic method of analysis for GDP-L-fucose in biological samples, involving high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of protein glycosylation by mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]
- 6. Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of fucosylation in human invasive ductal carcinoma reduces E-selectin ligand expression, cell proliferation, and ERK1/2 and p38 MAPK activation [discovery.fiu.edu]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Development of a versatile HPLC-based method to evaluate the activation status of small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. aspariaglycomics.com [aspariaglycomics.com]
- 19. researchgate.net [researchgate.net]
The Biotin-Streptavidin Interaction: A Technical Guide for Assay Development
For Researchers, Scientists, and Drug Development Professionals
The interaction between biotin (Vitamin B7) and the protein streptavidin is a cornerstone of modern life sciences research and diagnostics. Its remarkable affinity, specificity, and stability make it an invaluable tool for a multitude of applications, from basic research to drug discovery. This guide provides an in-depth overview of the core principles of the biotin-streptavidin system, its quantitative characteristics, and its practical application in common laboratory assays.
Core Principles of the Interaction
The bond between biotin and streptavidin is one of the strongest non-covalent interactions known in nature.[1] Streptavidin, a tetrameric protein isolated from the bacterium Streptomyces avidinii, possesses four identical subunits, each capable of binding one molecule of biotin.[2][3][4] This 4:1 stoichiometry is a key feature, enabling significant signal amplification in many assay formats.
The interaction is characterized by:
-
Extraordinarily High Affinity: The dissociation constant (Kd) is in the femtomolar range (≈10⁻¹⁴ to 10⁻¹⁵ M), signifying an extremely stable and near-irreversible bond once formed.[1][5][6]
-
Rapid On-Rate: The formation of the complex is very fast.[5][6]
-
High Specificity: Streptavidin binds biotin with exceptional specificity, minimizing off-target interactions.[3]
-
Robust Stability: The complex is resistant to extremes of pH, temperature, organic solvents, and denaturing agents, ensuring its reliability across a wide range of experimental conditions.[1][2][5][6]
Avidin, a glycoprotein found in egg whites, exhibits a similar high affinity for biotin. However, streptavidin is often preferred in assays due to its lack of glycosylation and a near-neutral isoelectric point (pI), which reduces non-specific background binding compared to the highly basic avidin.[2][6]
Quantitative Data Summary
The physical and binding properties of streptavidin and its counterpart avidin are critical for assay design. These are summarized below.
| Property | Streptavidin | Avidin |
| Source | Streptomyces avidinii | Avian Egg White |
| Molecular Weight | ~53 kDa (tetramer)[1][6] | ~66-69 kDa (tetramer)[7] |
| Biotin Binding Sites | 4 | 4 |
| Dissociation Constant (Kd) | ≈ 10⁻¹⁴ M[1][6] | ≈ 10⁻¹⁵ M[5][6] |
| Isoelectric Point (pI) | ~5-6[5] | ~10[6] |
| Glycosylation | No[2] | Yes |
Biotinylation: Tagging Molecules of Interest
Biotinylation is the process of covalently attaching biotin to a molecule, such as a protein, antibody, or nucleic acid.[8] The small size of biotin (244.31 g/mol ) means it can act as a tag without significantly interfering with the biological function of the labeled molecule.[3][8]
There are two primary methods for biotinylation:
-
Chemical Biotinylation: This involves using biotinylation reagents that have a reactive group designed to target specific functional groups on the molecule of interest. A common method is using N-hydroxysuccinimide (NHS) esters of biotin, which react with primary amines (-NH₂) found in lysine residues of proteins.[8][9]
-
Enzymatic Biotinylation: This highly specific method utilizes a biotin ligase, such as the E. coli enzyme BirA.[8][10] The target protein is first engineered to include a specific recognition sequence (e.g., AviTag). The BirA enzyme then attaches a single biotin molecule to a specific lysine within this tag, offering precise, site-specific labeling.[8]
Applications and Experimental Protocols
The biotin-streptavidin system is widely used to link molecules, immobilize reactants, and amplify signals in a variety of assays.
Enzyme-Linked Immunosorbent Assay (ELISA)
In ELISA, the biotin-streptavidin system is a popular method for signal amplification to detect a target antigen. A biotinylated detection antibody binds to the captured antigen. Subsequently, streptavidin conjugated to an enzyme (like Horseradish Peroxidase, HRP) is added. The tetrameric nature of streptavidin allows it to bind multiple biotinylated antibodies, and each enzyme can then convert a large amount of substrate, leading to a strong, easily quantifiable signal.[11][12]
Experimental Protocol: Sandwich ELISA [13]
-
Coating: Coat microtiter plate wells with 100 µL of capture antibody (1-10 µg/mL in coating buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 150 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate four times with wash buffer.
-
Sample Incubation: Add 100 µL of appropriately diluted standards and samples to the wells. Incubate for 90 minutes at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody: Add 100 µL of biotin-conjugated detection antibody, diluted in wash buffer. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate, diluted according to manufacturer instructions. Incubate for 30 minutes at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-20 minutes.
-
Stop Reaction: Add 100 µL of stop solution (e.g., 2M H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Immunoprecipitation (IP) and Pull-Down Assays
Biotin-streptavidin is ideal for isolating proteins and their binding partners from complex mixtures like cell lysates.[14] In a pull-down assay, a biotinylated "bait" molecule (e.g., a protein or a nucleic acid sequence) is incubated with a cell lysate. This complex is then captured from the solution using streptavidin-coated magnetic beads. After washing away non-specific binders, the bait and its interacting "prey" molecules can be eluted for analysis by techniques like Western blotting or mass spectrometry.
Experimental Protocol: Pull-Down Assay with Streptavidin Magnetic Beads [15]
-
Bead Preparation: Resuspend streptavidin magnetic beads by vortexing. Transfer the required volume to a microfuge tube.
-
Equilibration: Place the tube on a magnetic rack to pellet the beads. Discard the supernatant. Add binding/wash buffer (e.g., PBS), remove from the rack, and resuspend. Repeat this wash step for a total of three equilibrations.
-
Bait Binding: Add the biotinylated bait molecule to the equilibrated beads. Incubate with mixing for at least 30 minutes at room temperature.
-
Capture: Place the tube on the magnetic rack and discard the supernatant containing unbound bait.
-
Washing: Wash the beads three times with binding/wash buffer to remove any residual unbound bait.
-
Lysate Incubation: Resuspend the beads in the cell lysate containing the prey molecules. Incubate with end-over-end rotation for 1-2 hours at 4°C.
-
Washing: Pellet the beads with the magnetic rack. Discard the supernatant. Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured protein complexes from the beads. This can be achieved by:
-
Boiling the beads in SDS-PAGE loading buffer (denaturing elution).
-
Competitive elution using excess free biotin, often combined with heat.[16]
-
-
Analysis: Analyze the eluted proteins by Western blot or mass spectrometry.
Western Blotting
Similar to ELISA, the biotin-streptavidin system enhances detection sensitivity in Western blotting.[9] After transferring proteins to a membrane and blocking, a primary antibody is used to detect the protein of interest. A biotinylated secondary antibody that recognizes the primary antibody is then added. Finally, an enzyme-conjugated streptavidin is applied, which binds to the biotin tag and, upon addition of a chemiluminescent or colorimetric substrate, generates a signal at the location of the target protein.
Experimental Protocol: Western Blot Detection [17][18][19]
-
Sample Prep & Electrophoresis: Prepare protein lysates, quantify, and separate by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with the primary antibody diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Biotinylated Secondary Antibody: Incubate the membrane with a biotinylated secondary antibody (that specifically binds the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the wash step (step 5).
-
Streptavidin-Enzyme Conjugate: Incubate the membrane with streptavidin-HRP diluted in wash buffer for 30-60 minutes at room temperature.
-
Washing: Perform a final, more stringent series of washes (e.g., three times for 10 minutes each in TBST).
-
Detection: Incubate the membrane with a chemiluminescent substrate (e.g., ECL) according to the manufacturer's protocol.
-
Imaging: Capture the signal using a digital imager or X-ray film.
Conclusion: A Versatile Tool in Drug Discovery
The biotin-streptavidin interaction is more than a basic research tool; it is integral to numerous stages of drug discovery and development.[2][14] It is used in high-throughput screening to immobilize targets, in pharmacokinetic studies to develop sensitive immunoassays for drug quantification, and in target validation through pull-down and proteomic analyses.[20][21] The system's robustness, specificity, and the potential for signal amplification ensure its continued prominence in the development of novel therapeutics and diagnostics.
References
- 1. Streptavidin - Wikipedia [en.wikipedia.org]
- 2. nancyhemenway.com [nancyhemenway.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]
- 8. Biotinylation - Wikipedia [en.wikipedia.org]
- 9. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. A simple method for labeling proteins and antibodies with biotin using the proximity biotinylation enzyme TurboID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. synapsewaves.com [synapsewaves.com]
- 15. neb.com [neb.com]
- 16. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to GDP-Fucose-Biotin for Studying Cell Surface Glycans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Guanosine Diphosphate-Fucose-Biotin (GDP-Fuc-Biotin) as a powerful tool for the enzymatic labeling and detection of fucosylated glycans on the cell surface. This chemoenzymatic approach allows for the sensitive and specific analysis of glycan structures, offering valuable insights into their roles in cellular processes and disease.
Introduction to GDP-Fucose-Biotin
This compound is a synthetically modified nucleotide sugar that serves as a substrate for fucosyltransferases (FUTs). In this system, a biotin molecule is attached to the fucose sugar. This modification allows for the transfer of biotinylated fucose onto glycan structures on glycoproteins and glycolipids by specific FUTs.[1] The incorporated biotin tag can then be detected using streptavidin conjugates, enabling a variety of downstream applications, including western blotting, flow cytometry, and live-cell imaging.
Core Principle: The specificity of this method is derived from the enzymatic activity of fucosyltransferases, which recognize and transfer the biotinylated fucose to their specific glycan acceptors on the cell surface. This allows for the targeted labeling of fucosylated glycans with high precision.
Technical Data and Specifications
A clear understanding of the properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C37H57N10O21P2S | |
| Molecular Weight | 1085.93 Da | |
| Formulation | Lyophilized with Tris, at pH 8.0 | |
| Storage | Store unopened at ≤ -20 °C. Avoid repeated freeze-thaw cycles. | |
| Stability | Stable for 12 months from the date of receipt when stored correctly. |
Fucosyltransferase Compatibility
The choice of fucosyltransferase is critical as it determines the specific glycan structures that will be labeled. Several FUTs have been shown to tolerate the biotin modification on GDP-fucose.
| Fucosyltransferase (FUT) | Substrate Specificity | This compound Tolerance |
| FUT2 | Terminal Galactose in H antigen | Yes |
| FUT3 | N-acetylglucosamine (GlcNAc) in type 1 glycan chain | Yes |
| FUT4 | GlcNAc in terminal lactosamine | Yes |
| FUT5 | GlcNAc in terminal lactosamine | Yes |
| FUT6 | GlcNAc in terminal lactosamine | Yes |
| FUT7 | GlcNAc in sialylated lactosamine | Yes |
| FUT8 | Core GlcNAc in N-glycans | Yes |
| FUT9 | GlcNAc in non-sialylated lactosamine | Yes |
| FUT11 | Unknown | Unknown |
| POFUT1 | Notch receptor | Not determined |
This table is compiled from commercially available data and may not be exhaustive.[1]
Experimental Workflow
The following diagram illustrates a general workflow for the chemoenzymatic labeling of cell surface glycans using this compound.
Detailed Experimental Protocols
The following protocols provide a starting point for the use of this compound in common applications. Optimization may be required for specific cell types and experimental conditions.
Western Blotting of Fucosylated Glycoproteins
This protocol is adapted from a sample protocol for labeling the glycoprotein fetuin.
Materials:
-
This compound
-
Recombinant Fucosyltransferase (e.g., FUT8)
-
Assay Buffer (25 mM Tris, 10 mM MnCl₂, pH 7.5)
-
Sample glycoprotein (1-10 µg)
-
Protein Sample Loading Dye
-
SDS-PAGE and Western Blotting reagents
-
TBST Buffer (25 mM Tris, 137 mM NaCl, 0.1% Tween-20, pH 7.5)
-
Blocking Buffer (e.g., 5-10% non-fat dry milk in TBST)
-
Streptavidin-HRP
-
Enhanced Chemiluminescence (ECL) Reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:
-
Sample glycoprotein: 1-10 µg
-
This compound: 0.25 nmol
-
Recombinant Fucosyltransferase: 0.5 µg
-
Assay Buffer to a final volume of 30 µL
-
-
Negative Control: Prepare a parallel reaction omitting the fucosyltransferase.
-
Incubation: Incubate the reactions at 37°C for 60 minutes.
-
Stopping the Reaction: Add an appropriate volume of protein sample loading dye to each reaction.
-
SDS-PAGE: Separate the reaction products by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP (e.g., 25 ng/mL in TBST) for 30-60 minutes at room temperature.
-
Washing: Wash the membrane three times for 15 minutes each with TBST.
-
Detection: Detect the signal using ECL reagents according to the manufacturer's instructions.
Flow Cytometry Analysis of Cell Surface Fucosylation
This protocol is a synthesized guide based on standard flow cytometry and cell surface biotinylation procedures.
Materials:
-
Cells of interest in suspension (1 x 10⁶ cells per sample)
-
This compound
-
Recombinant Fucosyltransferase
-
Assay Buffer (e.g., PBS with 1 mM MnCl₂)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Streptavidin conjugated to a fluorophore (e.g., FITC, PE, APC)
-
Fc Block (optional, for immune cells)
Procedure:
-
Cell Preparation: Harvest and wash cells twice with ice-cold PBS. Resuspend cells at a concentration of 1-5 x 10⁶ cells/mL in Assay Buffer.
-
Enzymatic Labeling:
-
To 100 µL of cell suspension, add this compound (final concentration of 50-100 µM, optimization recommended).
-
Add the appropriate fucosyltransferase (final concentration of 0.1-0.5 µg/µL, optimization recommended).
-
Incubate for 30-60 minutes at 37°C with gentle agitation.
-
-
Washing: Wash the cells three times with 1 mL of cold Flow Cytometry Staining Buffer to remove unreacted reagents. Centrifuge at 300 x g for 5 minutes between washes.
-
Fc Receptor Blocking (Optional): If using immune cells, incubate with an Fc blocking reagent for 10-15 minutes on ice to prevent non-specific binding of streptavidin.
-
Streptavidin Staining: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the fluorescently labeled streptavidin at the manufacturer's recommended concentration.
-
Incubation: Incubate for 20-30 minutes on ice in the dark.
-
Final Wash: Wash the cells twice with 1 mL of cold Flow Cytometry Staining Buffer.
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and acquire data on a flow cytometer.
Live Cell Imaging of Fucosylated Glycans
This protocol provides a general framework for live-cell imaging.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
This compound
-
Recombinant Fucosyltransferase
-
Imaging Medium (e.g., phenol red-free culture medium with HEPES)
-
Streptavidin conjugated to a live-cell compatible fluorophore (e.g., Alexa Fluor 488, 594, or 647)
Procedure:
-
Cell Culture: Plate cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency.
-
Washing: Gently wash the cells twice with warm Imaging Medium.
-
Enzymatic Labeling:
-
Prepare a labeling solution in Imaging Medium containing this compound (50-100 µM) and the chosen fucosyltransferase (0.1-0.5 µg/µL).
-
Replace the medium in the imaging dish with the labeling solution.
-
Incubate at 37°C in a cell culture incubator for 30-60 minutes.
-
-
Washing: Gently wash the cells three times with warm Imaging Medium to remove unreacted reagents.
-
Streptavidin Staining:
-
Prepare a staining solution in Imaging Medium containing the fluorescently labeled streptavidin at a suitable concentration.
-
Incubate the cells with the staining solution for 10-15 minutes at 37°C.
-
-
Final Wash: Gently wash the cells twice with warm Imaging Medium.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filters and a live-cell imaging chamber to maintain temperature and CO₂ levels.
Signaling Pathways Regulated by Fucosylation
Fucosylation plays a critical role in various signaling pathways that govern cell fate, adhesion, and communication.
Notch Signaling Pathway
O-fucosylation of Notch receptors by POFUT1 in the endoplasmic reticulum is essential for proper Notch signaling. This modification influences the interaction of Notch with its ligands, such as Delta and Jagged, thereby regulating processes like cell differentiation and proliferation.
Selectin-Ligand Interactions
Fucosylation is crucial for the synthesis of sialyl Lewis X (sLeX) and related structures, which are key ligands for selectins (E-selectin, P-selectin, and L-selectin). These interactions mediate the initial tethering and rolling of leukocytes on the endothelium during inflammation and are also implicated in cancer metastasis.
EGFR Signaling Pathway
Fucosylation of the Epidermal Growth Factor Receptor (EGFR) can modulate its activity. Core fucosylation (addition of fucose to the innermost GlcNAc of N-glycans) by FUT8 has been shown to stabilize the active conformation of EGFR, leading to enhanced signaling upon ligand binding.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak signal in Western Blot/Flow Cytometry | Inactive enzyme | Ensure fucosyltransferase is active and stored correctly. Use a positive control glycoprotein. |
| Inefficient labeling | Optimize the concentration of this compound and fucosyltransferase. Increase incubation time. | |
| Low abundance of target glycans | Use a cell line known to express the target fucosylated glycan as a positive control. | |
| Incompatible fucosyltransferase | Verify that the chosen FUT can utilize this compound as a substrate (see Table 3). | |
| High background signal | Non-specific binding of streptavidin | Increase the concentration of blocking agent (e.g., BSA, non-fat milk). Optimize streptavidin concentration. Include a no-streptavidin control. |
| Incomplete washing | Increase the number and duration of wash steps. | |
| Cell viability issues (Live Cell Imaging/Flow Cytometry) | Toxicity of reagents | Titrate the concentrations of this compound and fucosyltransferase to the lowest effective levels. Reduce incubation time. |
| Harsh washing steps | Use gentle washing techniques (e.g., slow centrifugation, gentle aspiration of medium). |
This guide provides a foundational understanding and practical protocols for utilizing this compound in the study of cell surface glycans. Researchers are encouraged to adapt and optimize these methods for their specific experimental systems to achieve the best results.
References
Methodological & Application
Application Notes: Enzymatic Biotinylation of Glycoproteins using GDP-Fuc-Biotin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycosylation is a critical post-translational modification that dictates the structure and function of many proteins. Fucosylation, the addition of fucose to N-glycans, O-glycans, and glycolipids, plays a significant role in various biological processes, including cell adhesion, signaling, and immune responses. Altered fucosylation patterns are often associated with disease states, making the detection and characterization of fucosylated glycoproteins a key area of research.
This document provides a detailed protocol for the enzymatic labeling of glycoproteins with biotin using a GDP-Fucose-Biotin (GDP-Fuc-Biotin) conjugate. This method leverages the specificity of fucosyltransferases (FUTs) to covalently attach a biotin tag to fucosylated glycans.[1] The biotinylated glycoproteins can then be easily detected or purified using streptavidin-based affinity reagents. This technique is applicable for in vitro labeling of purified glycoproteins and can be adapted for labeling glycoproteins on the surface of live cells.[1]
Principle of the Method
The labeling strategy is based on an enzymatic reaction where a recombinant fucosyltransferase catalyzes the transfer of biotinylated fucose from the donor substrate, this compound, to a specific glycan acceptor on the target glycoprotein. The strong and specific interaction between biotin and streptavidin is then exploited for downstream detection or enrichment.
Experimental Protocols
In Vitro Labeling of Purified Glycoproteins
This protocol describes the biotinylation of a purified glycoprotein sample in a cell-free system.
Materials Required:
-
This compound
-
Recombinant Fucosyltransferase (e.g., FUT1, FUT8 - choice depends on the target glycan structure)[1]
-
Sample Glycoprotein (1-10 µg)
-
Assay Buffer: 25 mM Tris, 10 mM MnCl₂, pH 7.5
-
Protein Sample Loading Dye (e.g., 4X SDS-PAGE sample buffer)
-
SDS-PAGE and Western Blot reagents
-
Nitrocellulose or PVDF membrane
-
Blocking Buffer: 5-10% non-fat dry milk or 3% BSA in TBST
-
TBST Buffer: 25 mM Tris, 137 mM NaCl, 0.1% Tween-20, pH 7.5
-
Streptavidin-HRP conjugate
-
Enhanced Chemiluminescence (ECL) Reagents
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the labeling reaction by combining the components in the order listed in Table 1. Prepare a negative control reaction by omitting the fucosyltransferase enzyme.[1]
-
Incubation: Incubate the reaction mixture at 37°C for 1 to 3 hours.[1] Optimal incubation times may vary depending on the enzyme and substrate and should be determined empirically.
-
Reaction Termination: Stop the reaction by adding an appropriate volume of protein sample loading dye.[1]
-
SDS-PAGE: Separate the biotinylated proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific binding.[1]
-
Streptavidin-HRP Incubation: Incubate the blot with Streptavidin-HRP (e.g., 25 ng/mL) diluted in TBST for 1 hour at room temperature.[1]
-
Washing: Wash the membrane three times with TBST for 10-15 minutes each to remove unbound Streptavidin-HRP.[1]
-
Detection: Detect the biotinylated proteins using ECL reagents according to the manufacturer's instructions.[1]
Labeling of Cell Surface Glycoproteins on Live Cells
This protocol is designed for labeling fucosylated glycoproteins on the surface of living cells.
Materials Required:
-
Cells in culture
-
This compound
-
Recombinant Fucosyltransferase (cell-impermeable)
-
Appropriate cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Quenching Buffer (e.g., PBS with 10 mM glycine)
-
Cell lysis buffer
-
Streptavidin-conjugated fluorophores (for flow cytometry or microscopy) or Streptavidin-HRP (for Western blot)
Protocol:
-
Cell Preparation: Culture cells to the desired confluency. Gently wash the cells twice with ice-cold PBS.
-
Labeling Reaction: Prepare a labeling solution containing cell culture medium, this compound (e.g., 25-50 µM), and the appropriate fucosyltransferase (e.g., 0.5-1 µg/mL).
-
Incubation: Add the labeling solution to the cells and incubate at 37°C for 30-60 minutes.
-
Washing and Quenching: Aspirate the labeling solution and wash the cells three times with ice-cold PBS to remove unreacted reagents. Add quenching buffer and incubate for 10 minutes on ice to stop the reaction.[2]
-
Downstream Analysis:
-
For Flow Cytometry/Microscopy: Incubate the labeled cells with a streptavidin-fluorophore conjugate. Wash and analyze.
-
For Western Blot: Lyse the cells using a suitable lysis buffer. Proceed with SDS-PAGE, Western blotting, and detection with Streptavidin-HRP as described in the in vitro protocol.
-
Data Presentation
Table 1: Reaction Components for In Vitro Glycoprotein Labeling
| Component | Stock Concentration | Volume per Reaction | Final Amount/Concentration |
| Sample Glycoprotein | 1 mg/mL | 1-10 µL | 1-10 µg |
| This compound | 1 mM | 0.25 µL | 0.25 nmol |
| Recombinant Fucosyltransferase | 0.5 mg/mL | 1 µL | 0.5 µg |
| Assay Buffer (10X) | 10X | 3 µL | 1X |
| Nuclease-Free Water | - | Up to 30 µL | - |
| Total Volume | 30 µL |
Note: These are starting recommendations. Parameters should be optimized for each specific glycoprotein and enzyme combination.
Table 2: Fucosyltransferase Selection Guide
| Fucosyltransferase | R&D Systems Catalog # | Typical Substrate | This compound Tolerance |
| Fucosyltransferase 2/FUT2 | 7770-GT | Terminal Gal in H antigen | Yes[1] |
| Fucosyltransferase 3/FUT3 | 4950-GT | GlcNAc in type 1 glycan chain | Yes[1] |
| Fucosyltransferase 5/FUT5 | 4949-GT | GlcNAc in terminal lactosamine | Yes[1] |
| Fucosyltransferase 7/FUT7 | 6409-GT | GlcNAc in sialylated lactosamine | Yes[1] |
| Fucosyltransferase 8/FUT8 | 5768-GT | Core GlcNAc in N-glycans | Yes[1] |
| Fucosyltransferase 9/FUT9 | 9347-GT | GlcNAc in non-sialylated lactosamine | Yes[1] |
Visualizations
Enzymatic Labeling Reaction
The following diagram illustrates the enzymatic transfer of Biotin-Fucose from the this compound donor to a glycoprotein acceptor, catalyzed by a fucosyltransferase.
Experimental Workflow for In Vitro Labeling and Detection
This diagram outlines the major steps in the in vitro labeling protocol, from reaction setup to final detection via Western blot.
References
Application Notes and Protocols for Western Blot Detection of Biotinylated Fucans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the detection of biotinylated fucans using Western blotting, a technique commonly used for the identification and characterization of specific proteins.[1][2] While typically employed for protein analysis, this method can be adapted for the detection of biotinylated polysaccharides like fucans.
Introduction
Fucans are sulfated polysaccharides found in the cell walls of brown algae and some marine invertebrates. They have garnered significant interest in the scientific community due to their diverse biological activities, including anticoagulant, anti-inflammatory, anti-tumor, and immunomodulatory properties. The study of fucans and their interactions with biological systems is crucial for understanding their therapeutic potential.
Western blotting, or immunoblotting, offers a sensitive method for detecting specific molecules within a complex mixture.[1][2] By biotinylating fucans, they can be subsequently detected on a membrane using a streptavidin-enzyme conjugate, which has a high affinity for biotin.[3] This approach allows for the visualization and relative quantification of fucans that have been separated by size using polyacrylamide gel electrophoresis (PAGE).
Key Applications:
-
Purity Assessment: Evaluating the homogeneity and size distribution of fucan preparations.
-
Interaction Studies: Investigating the binding of fucans to specific proteins or receptors.
-
Cellular Uptake and Trafficking: Tracking the internalization of fucans by cells.
-
Degradation Analysis: Studying the breakdown of fucans by enzymes or cellular processes.
Experimental Protocols
Protocol 1: Biotinylation of Fucans
This protocol is adapted from methods for biotinylating polysaccharides and may require optimization depending on the specific fucan preparation.
Materials:
-
Fucan sample
-
N-Hydroxysuccinimido-biotin (NHS-biotin)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Borate buffer, pH 8.5
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Distilled water
-
Lyophilizer
Procedure:
-
Dissolve the fucan sample (e.g., 20 mg) in 0.1 M borate buffer, pH 8.5.
-
Prepare a stock solution of NHS-biotin (e.g., 10 mg) in a small volume of DMF or DMSO (e.g., 25 µL).
-
Add the NHS-biotin solution to the fucan solution. The molar ratio of NHS-biotin to fucan may need to be optimized, but a 25-fold molar excess of biotin is a common starting point for protein biotinylation.[4]
-
Stir the reaction mixture for 30 minutes at room temperature.[5]
-
To stop the reaction and remove unreacted biotin, dialyze the reaction mixture extensively against distilled water at 4°C. Use dialysis tubing with a molecular weight cut-off that will retain the fucan.
-
Lyophilize the dialyzed solution to obtain the biotinylated fucan as a powder.
-
Store the biotinylated fucan at -20°C until use.
Protocol 2: Western Blot Detection of Biotinylated Fucans
This protocol is a general guideline and may require optimization, especially for high molecular weight fucans.
Materials:
-
Biotinylated fucan sample
-
SDS-PAGE precast gels or reagents for casting gels
-
Molecular weight markers (prestained, broad range)
-
SDS-PAGE running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Chemiluminescent HRP substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Sample Preparation:
-
Dissolve the biotinylated fucan in sample buffer. Heating the sample at 95-100°C for 5 minutes can aid in denaturation, though this step may need to be adjusted for polysaccharides.
-
-
SDS-PAGE:
-
Load the biotinylated fucan samples and molecular weight markers into the wells of the SDS-PAGE gel. The percentage of the polyacrylamide gel should be chosen based on the expected molecular weight range of the fucan. For high molecular weight fucans (>150 kDa), lower percentage gels (e.g., 4-8%) are recommended.[6]
-
Run the gel according to the manufacturer's instructions. For high molecular weight fucans, a longer run time at a lower voltage may improve resolution.
-
-
Protein Transfer:
-
Transfer the separated fucans from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. Wet transfer is often recommended for high molecular weight molecules.[1]
-
Ensure good contact between the gel and the membrane.
-
-
Blocking:
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step is crucial to prevent non-specific binding of the detection reagent.
-
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in blocking buffer. A starting dilution of 1:20,000 is often recommended, but the optimal dilution should be determined empirically.
-
Incubate the membrane with the diluted Streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound Streptavidin-HRP.
-
-
Detection:
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate solution.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Data Presentation
The following table provides representative quantitative data that may be obtained from a Western blot experiment for the detection of biotinylated fucans. The exact values will vary depending on the specific fucan, degree of biotinylation, and experimental conditions.
| Parameter | Example Value | Notes |
| Fucan Loaded per Lane | 1-10 µg | The optimal amount should be determined empirically. |
| Molecular Weight Range | 30 - >200 kDa | Fucans are often heterogeneous with a broad molecular weight distribution. |
| Gel Percentage | 4-15% Gradient Gel | A gradient gel can help resolve a wide range of fucan sizes. |
| Streptavidin-HRP Dilution | 1:10,000 - 1:50,000 | Higher dilutions can help reduce background noise. |
| Exposure Time | 30 seconds - 5 minutes | Varies depending on the signal intensity. |
Visualizations
Experimental Workflow
Caption: Workflow for Western blot detection of biotinylated fucans.
Fucan-Induced TLR4 Signaling Pathway
Caption: Fucan-induced TLR4 signaling pathway.
References
Application Notes and Protocols for Enzymatic Biotinylation of N-Glycans with GDP-Fuc-Biotin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the enzymatic biotinylation of N-glycans using Guanosine Diphosphate-Fucose-Biotin (GDP-Fuc-Biotin). This technique offers a highly specific method for labeling fucosylated glycans on glycoproteins, cells, and free oligosaccharides, enabling a wide range of applications in glycomics, proteomics, and drug development.
Introduction
N-linked glycosylation is a critical post-translational modification that influences protein folding, stability, and function. Fucosylation, the addition of a fucose sugar to N-glycans, is particularly important in various biological processes, including cell adhesion, signaling, and immune responses. The enzymatic transfer of a biotinylated fucose analog, this compound, onto N-glycans using specific fucosyltransferases (FUTs) provides a powerful tool for the detection, isolation, and characterization of fucosylated glycoproteins. This method is superior to chemical biotinylation approaches due to its enzymatic specificity, which ensures labeling only at the targeted glycan motifs.
Principle of the Method
The enzymatic biotinylation of N-glycans with this compound relies on the activity of a fucosyltransferase. The fucosyltransferase recognizes a specific acceptor substrate, which is an N-glycan on a glycoprotein, cell surface, or as a free oligosaccharide. The enzyme catalyzes the transfer of the fucose-biotin moiety from the donor substrate, this compound, to the N-glycan acceptor. The resulting biotinylated N-glycan can then be detected using streptavidin or avidin conjugates or enriched for downstream analysis.
Data Presentation
Fucosyltransferase Compatibility with this compound
The choice of fucosyltransferase is critical as it determines the specific N-glycan structure that will be biotinylated. The following table summarizes the compatibility of various fucosyltransferases with this compound based on available data. While quantitative data on the enzymatic efficiency is limited in the public domain, the table indicates whether a particular enzyme can utilize this compound as a donor substrate.
| Fucosyltransferase | Substrate Specificity | This compound Tolerance | Quantitative Efficiency Data (Relative to GDP-Fucose) |
| FUT1 | Terminal Galactose in H antigen | Not Determined | Data not available |
| FUT2 | Terminal Galactose in H antigen | Yes | Data not available |
| FUT3 | GlcNAc in type 1 glycan chain | Yes | Data not available |
| FUT4 | GlcNAc in terminal lactosamine | Yes | Data not available |
| FUT5 | GlcNAc in terminal lactosamine | Yes | Data not available |
| FUT6 | GlcNAc in terminal lactosamine | Yes | Data not available |
| FUT7 | GlcNAc in sialylated lactosamine | Yes | Data not available |
| FUT8 | Core GlcNAc in N-glycans | Yes | Data not available |
| FUT9 | GlcNAc in non-sialylated lactosamine | Yes | Data not available |
Kinetic Parameters of FUT8 with Natural Donor Substrate (for reference)
To provide a benchmark for enzymatic activity, the following table presents the kinetic parameters of human FUT8 with its natural donor substrate, GDP-Fucose. These values can serve as a reference for estimating the potential efficiency of biotinylation reactions.
| Substrate | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) |
| GDP-Fucose | 14.56 ± 3.4 | ~15 | ~1.03 |
Data obtained from studies on human FUT8 with the acceptor substrate G0 (asialo-, agalacto-biantennary N-glycan).
Experimental Protocols
Protocol 1: In Vitro Biotinylation of a Glycoprotein (e.g., Fetuin)
This protocol describes the biotinylation of a purified glycoprotein in solution.
Materials:
-
Glycoprotein of interest (e.g., Fetuin)
-
This compound
-
Recombinant Fucosyltransferase (e.g., FUT8 for core fucosylation)
-
Assay Buffer (25 mM Tris, 10 mM MnCl₂, pH 7.5)
-
Protein Sample Loading Dye
-
SDS-PAGE and Western Blot reagents
-
TBST Buffer (25 mM Tris, 137 mM NaCl, 0.1% Tween-20, pH 7.5)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Streptavidin-HRP
-
Chemiluminescent substrate
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture as follows:
-
Sample glycoprotein: 1-10 µg
-
This compound: 0.25 nmol
-
Recombinant fucosyltransferase: 0.5 µg
-
Assay Buffer: to a final volume of 30 µL
-
-
Negative Control: Prepare a control reaction without the fucosyltransferase to check for non-specific binding.
-
Incubation: Incubate the reaction mixtures at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding 10 µL of 4x Protein Sample Loading Dye.
-
SDS-PAGE: Separate the biotinylated glycoprotein by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the biotinylated glycoprotein using a chemiluminescent substrate and an appropriate imaging system.
Protocol 2: Biotinylation of N-Glycans on Live Cell Surfaces
This protocol outlines the enzymatic labeling of N-glycans on the surface of live cells.
Materials:
-
Cultured cells
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
This compound
-
Recombinant Fucosyltransferase (select based on target glycan)
-
Reaction Buffer (e.g., serum-free medium or HBSS with 10 mM MnCl₂)
-
Quenching solution (e.g., PBS with 10 mM EDTA)
-
Lysis buffer for downstream applications (e.g., RIPA buffer)
Procedure:
-
Cell Culture: Culture cells to a desired confluency in a multi-well plate or flask.
-
Washing: Gently wash the cells twice with ice-cold PBS to remove media components.
-
Labeling Reaction: Prepare the labeling reaction mixture in Reaction Buffer containing:
-
This compound (e.g., 10-50 µM)
-
Recombinant Fucosyltransferase (e.g., 1-5 µg/mL)
-
-
Incubation: Add the labeling reaction mixture to the cells and incubate at 37°C for 30-60 minutes.
-
Quenching: Stop the reaction by removing the labeling mixture and washing the cells three times with ice-cold Quenching solution.
-
Cell Lysis or Imaging: The labeled cells can be immediately lysed for downstream analysis (e.g., affinity purification, Western blot) or prepared for imaging applications (e.g., fluorescence microscopy if using a fluorescent streptavidin conjugate).
Protocol 3: In Vitro Biotinylation of Released N-Glycans
This protocol is for biotinylating free N-glycans that have been previously released from a glycoprotein.
Materials:
-
Released N-glycans (e.g., from PNGase F digestion)
-
This compound
-
Recombinant Fucosyltransferase
-
Assay Buffer (25 mM Tris, 10 mM MnCl₂, pH 7.5)
-
HILIC (Hydrophilic Interaction Liquid Chromatography) SPE cartridges for cleanup
-
Mass spectrometer or other analytical instrument for detection
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Released N-glycans (e.g., 1-10 µg)
-
This compound (e.g., 1-5 nmol)
-
Recombinant Fucosyltransferase (e.g., 1 µg)
-
Assay Buffer to a final volume of 50 µL
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
Cleanup: Purify the biotinylated N-glycans from the reaction mixture using a HILIC SPE cartridge to remove excess reagents and enzyme.
-
Analysis: Analyze the purified biotinylated N-glycans by mass spectrometry (e.g., MALDI-TOF or LC-MS) or other analytical techniques.
Visualizations
Enzymatic Biotinylation Workflow
Caption: Enzymatic transfer of Fucose-Biotin to an N-glycan.
Downstream Analysis Workflow
A Step-by-Step Guide to Fucosyltransferase Activity Assay: Protocols and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosyltransferases (FUTs) are a class of glycosyltransferase enzymes that catalyze the transfer of a fucose sugar from a donor substrate, typically guanosine diphosphate-fucose (GDP-fucose), to an acceptor substrate, which can be a glycoprotein or a glycolipid.[1] This post-translational modification, known as fucosylation, plays a critical role in a wide array of biological processes, including cell adhesion, signaling, and immune responses.[2][3] Dysregulation of fucosylation has been implicated in various diseases, including cancer and inflammation, making FUTs attractive targets for drug development.[3][4][5]
This document provides detailed protocols for a fucosyltransferase activity assay, data presentation guidelines, and visual representations of the experimental workflow to aid researchers in the accurate measurement and analysis of FUT activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general enzymatic reaction catalyzed by fucosyltransferases and the workflow of a typical activity assay.
Caption: General Fucosyltransferase Reaction.
Caption: Fucosyltransferase Assay Workflow.
Experimental Protocols
Several methods can be employed to measure fucosyltransferase activity, including radiometric assays, chromatography-based assays, and fluorescence-based assays. This section provides a detailed protocol for a fluorescence-based HPLC assay, which offers high sensitivity and avoids the use of radioactive materials.[6]
Protocol: HPLC-Based Fluorescence Assay for α1,3/4-Fucosyltransferase Activity
This protocol is adapted from methods used for assaying α1,3/4-fucosyltransferase (FUT) activity using a fluorescently labeled acceptor substrate.[7]
1. Materials and Reagents
-
Enzyme Source: Purified recombinant fucosyltransferase or cell lysate overexpressing the enzyme.[7]
-
Donor Substrate: Guanosine diphosphate-fucose (GDP-Fucose).
-
Acceptor Substrate: Fluorescently labeled oligosaccharide (e.g., pyridylaminated (PA)-sugar chain, 4-methylumbelliferyl β-N-acetyllactosaminide).[4][7]
-
Reaction Buffer: 20 mM HEPES (pH 7.4) or 100 mM imidazole-HCl (pH 7.0).[7][8]
-
Cofactor: 20 mM MnCl₂ (or other divalent cation as required by the specific FUT).
-
Stop Solution: 0.1 M EDTA or ice-cold water.
-
HPLC System: A high-performance liquid chromatography system equipped with a fluorescence detector and a suitable column (e.g., TSK-gel ODS-80TS).[7]
-
Mobile Phase: 20 mM ammonium acetate buffer (pH 4.0) or other appropriate buffer system for separation.[7]
2. Enzyme Source Preparation (Cell Lysate) [7]
-
Culture cells overexpressing the fucosyltransferase of interest.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer (e.g., 20 mM HEPES, pH 7.4, containing 0.1% Triton X-100).
-
Sonicate the cell suspension on ice to lyse the cells.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant, which contains the soluble enzyme, and determine the protein concentration.
3. Assay Procedure
-
Prepare the reaction mixture in a microcentrifuge tube by adding the following components:
-
Reaction Buffer: to the final volume
-
Acceptor Substrate (e.g., pyridylaminated-oligosaccharide): to a final concentration of 10-100 µM
-
MnCl₂: to a final concentration of 10-20 mM
-
GDP-Fucose: to a final concentration of 0.1-1 mM
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme source (e.g., 10-50 µg of cell lysate protein).
-
Incubate the reaction at 37°C for a specified time (e.g., 30-120 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.[7]
-
Stop the reaction by adding an equal volume of ice-cold water or a stop solution like 0.1 M EDTA.
-
Centrifuge the reaction mixture at high speed (e.g., 20,000 x g) for 5 minutes at 4°C to pellet any precipitate.[7]
-
Transfer the supernatant to an HPLC vial for analysis.
4. HPLC Analysis
-
Equilibrate the HPLC column with the mobile phase.
-
Inject a defined volume (e.g., 10 µL) of the supernatant onto the column.[7]
-
Elute the reaction products isocratically with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).[7]
-
Monitor the eluate using a fluorescence detector set to the appropriate excitation and emission wavelengths for the fluorescent tag used.
-
The fucosylated product will have a different retention time compared to the unreacted acceptor substrate.
-
Quantify the amount of product formed by integrating the area of the corresponding peak and comparing it to a standard curve of the fluorescently labeled product.
Data Presentation
Quantitative data from fucosyltransferase activity assays should be summarized in a clear and structured format to facilitate comparison between different experimental conditions, such as varying enzyme concentrations, substrate concentrations, or the presence of inhibitors.
Table 1: Fucosyltransferase Activity under Different Conditions
| Condition | Enzyme Conc. (µg/mL) | Acceptor Substrate Conc. (µM) | Inhibitor Conc. (µM) | Product Formed (pmol/min) | Specific Activity (pmol/min/mg) |
| Control | 10 | 50 | 0 | 15.2 ± 1.1 | 1520 |
| Low Enzyme | 5 | 50 | 0 | 7.8 ± 0.6 | 1560 |
| High Acceptor | 10 | 100 | 0 | 25.4 ± 2.3 | 2540 |
| Inhibitor A | 10 | 50 | 10 | 5.1 ± 0.4 | 510 |
| Inhibitor B | 10 | 50 | 10 | 12.3 ± 0.9 | 1230 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The accurate measurement of fucosyltransferase activity is crucial for understanding their biological roles and for the development of novel therapeutics. The HPLC-based fluorescence assay detailed in this document provides a robust and sensitive method for quantifying FUT activity. By following the outlined protocols and data presentation guidelines, researchers can obtain reliable and reproducible results to advance their studies in glycoscience and drug discovery.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A fucosyltransferase inhibition assay using image-analysis and digital microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fucosyltransferase inhibition assay using image-analysis and digital microfluidics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An assay for α 1,6-fucosyltransferase (FUT8) activity based on the HPLC separation of a reaction product with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Visualizing Fucosylated Proteins with GDP-Fuc-Biotin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic addition of a fucose sugar to proteins and lipids, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses. Dysregulation of fucosylation has been implicated in various diseases, most notably in cancer, making the study and visualization of fucosylated proteins a key area of research. This document provides detailed protocols and application notes for the use of Guanosine Diphosphate-Fucose-Biotin (GDP-Fuc-Biotin) as a tool for the specific labeling and visualization of fucosylated glycoproteins. This chemoenzymatic method allows for the direct biotinylation of fucosylated targets through the action of fucosyltransferases (FUTs), enabling subsequent detection and analysis.
Principle
The method relies on the enzymatic transfer of a biotinylated fucose moiety from the donor substrate, this compound, to a specific glycan acceptor on a target protein. This reaction is catalyzed by a fucosyltransferase. The incorporated biotin tag can then be detected using streptavidin conjugated to a fluorophore for imaging or an enzyme for blot-based detection. This approach offers high specificity as the labeling is dictated by the substrate specificity of the fucosyltransferase used.
Data Presentation
Quantitative Data Summary
| Fucosyltransferase (FUT) | R&D Systems Catalog # | Primary Acceptor Substrate | This compound Tolerance |
| FUT1 | - | Terminal Galactose in H antigen | Not determined |
| FUT2 | 7770-GT | Terminal Galactose in H antigen | Yes |
| FUT3 | 4950-GT | GlcNAc in type 1 glycan chain | Yes |
| FUT4 | - | GlcNAc in terminal lactosamine | Yes |
| FUT5 | 4949-GT | GlcNAc in terminal lactosamine | Yes |
| FUT6 | - | GlcNAc in terminal lactosamine | Yes |
| FUT7 | 6409-GT | GlcNAc in sialylated lactosamine | Yes |
| FUT8 | 5768-GT | Core GlcNAc in N-glycans | Yes |
| FUT9 | 9347-GT | GlcNAc in non-sialylated lactosamine | Yes |
| FUT10 | - | Unknown | Not determined |
| POFUT1 | - | Ser/Thr in EGF domains (e.g., Notch) | Inferred, requires O-fucose |
Signaling Pathway Visualization
The Role of Fucosylation in Notch Signaling
O-fucosylation, catalyzed by Protein O-fucosyltransferase 1 (POFUT1), is essential for the proper function of the Notch signaling pathway.[1][2] Fucose is added to conserved serine or threonine residues within the epidermal growth factor-like (EGF) repeats of the Notch receptor's extracellular domain in the endoplasmic reticulum.[2] This modification is crucial for the subsequent processing of the Notch receptor and its interaction with its ligands (e.g., Delta-like and Jagged), which ultimately controls cell fate decisions.[1][2]
Caption: Fucosylation of the Notch receptor by POFUT1 in the ER is a key step for its maturation and signaling activity.
Experimental Protocols
In Vitro Enzymatic Biotinylation of a Glycoprotein
This protocol describes the biotinylation of a purified glycoprotein in a cell-free system.
Materials:
-
GDP-Biotin-Fucose (e.g., R&D Systems, Catalog # ES202)[3]
-
Recombinant Fucosyltransferase (FUT) of choice (e.g., FUT8 for core fucosylation)
-
Sample glycoprotein (1-10 µg)
-
Assay Buffer: 25 mM Tris, 10 mM MnCl₂, pH 7.5
-
Protein Sample Loading Dye (e.g., 4X LDS)
-
SDS-PAGE gels and running buffer
-
Nitrocellulose membrane
-
TBST Buffer: 25 mM Tris, 137 mM NaCl, 0.1% Tween-20, pH 7.5
-
Blocking Buffer: 5-10% non-fat dry milk in TBST
-
Streptavidin-HRP (e.g., R&D Systems, Catalog # DY998)
-
Enhanced Chemiluminescence (ECL) Reagents
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
Sample glycoprotein: 1-10 µg
-
GDP-Biotin-Fucose: 0.25 nmol
-
Recombinant Fucosyltransferase: 0.5 µg
-
Assay Buffer to a final volume of 30 µL.
-
-
Prepare a negative control reaction omitting the fucosyltransferase.
-
Incubate the reactions at 37°C for 60 minutes.
-
Stop the reaction by adding 10 µL of 4X Protein Sample Loading Dye.
-
Heat the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the blot with Streptavidin-HRP (e.g., 25 ng/mL in TBST) for 30 minutes at room temperature.
-
Wash the membrane three times for 15 minutes each with TBST.
-
Detect the biotinylated protein using ECL reagents according to the manufacturer's instructions.
Enzymatic Labeling and Imaging of Cell Surface Fucosylated Proteins
This protocol is adapted for labeling fucosylated proteins on the surface of live cells for subsequent fluorescence microscopy.
Materials:
-
Cells cultured in glass-bottom dishes or chamber slides
-
GDP-Biotin-Fucose
-
Recombinant Fucosyltransferase (choose a FUT that acts on cell surface glycans, e.g., FUT3)
-
Labeling Buffer: Serum-free cell culture medium or PBS with 0.5 mM MnCl₂
-
Wash Buffer: PBS
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (optional, for intracellular targets): 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS
-
Streptavidin-Fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Wash cultured cells twice with ice-cold Wash Buffer.
-
Prepare the labeling reaction mix in Labeling Buffer:
-
GDP-Biotin-Fucose: 10-50 µM
-
Recombinant Fucosyltransferase: 1-5 µg/mL
-
-
Add the labeling reaction mix to the cells and incubate for 30-60 minutes at 37°C.
-
Wash the cells three times with ice-cold Wash Buffer.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with Wash Buffer.
-
(Optional) Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Block non-specific binding by incubating with Blocking Buffer for 30 minutes.
-
Incubate the cells with the Streptavidin-Fluorophore conjugate (e.g., 1:500 dilution in Blocking Buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with Wash Buffer.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with Wash Buffer.
-
Mount the coverslip with mounting medium and image using a fluorescence microscope.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for both in vitro and cell-based detection of fucosylated proteins using this compound.
Caption: Workflow for visualizing fucosylated proteins using this compound.
Conclusion
The use of this compound in conjunction with specific fucosyltransferases provides a powerful and targeted method for the visualization and analysis of fucosylated proteins. The protocols outlined in this document provide a starting point for both in vitro and cell-based assays. Researchers are encouraged to optimize reaction conditions, such as enzyme and substrate concentrations and incubation times, for their specific protein of interest and cell type. This chemoenzymatic labeling strategy is a valuable addition to the glycobiology toolbox, facilitating deeper insights into the roles of fucosylation in health and disease.
References
Unveiling the Fucosylated Proteome: A Guide to Pull-Down Assays Using GDP-Fucose-Biotin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic addition of a fucose sugar moiety to proteins and lipids, is a critical post-translational modification involved in a myriad of cellular processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation has been implicated in various diseases, most notably in cancer, where it can influence tumor progression and metastasis. The study of fucosylated proteins, therefore, holds immense potential for the discovery of novel biomarkers and therapeutic targets.
This document provides a detailed guide for the enrichment and identification of fucosylated glycoproteins using a chemoenzymatic labeling approach with GDP-Fucose-Biotin followed by a pull-down assay. This method offers high specificity and allows for the selective isolation of fucosylated proteins from complex biological samples for subsequent analysis by mass spectrometry or western blotting.
Principle of the Method
The workflow is based on a two-step process. First, a biotin tag is enzymatically transferred from GDP-Fucose-Biotin to the glycan chains of target proteins. This reaction is catalyzed by a specific fucosyltransferase (FUT). The choice of FUT determines which glycans are labeled. The second step involves the affinity purification of the biotin-labeled glycoproteins using streptavidin-coated beads. The captured proteins can then be eluted and identified.
Applications
-
Identification of novel fucosylated proteins: Uncover previously unknown targets of fucosylation in various cell types and tissues.
-
Biomarker discovery: Identify differentially fucosylated proteins between healthy and diseased states.
-
Drug target validation: Investigate the fucosylation status of a protein of interest and its role in disease.
-
Studying signaling pathways: Elucidate the role of fucosylation in modulating specific signaling cascades.[1][2][3][4][5]
Experimental Protocols
Part 1: Enzymatic Biotinylation of Fucosylated Glycoproteins
This protocol describes the in vitro biotinylation of glycoproteins from a protein lysate using GDP-Fucose-Biotin and a recombinant fucosyltransferase.
Materials:
-
GDP-Fucose-Biotin
-
Recombinant Fucosyltransferase (e.g., FUT8 for core fucosylation)
-
Protein lysate (from cells or tissue)
-
Assay Buffer (e.g., 25 mM Tris-HCl, 150 mM NaCl, 5 mM MnCl₂, pH 7.4)
-
Protease Inhibitor Cocktail
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.8 or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Prepare the Protein Lysate:
-
Lyse cells or tissues in a suitable lysis buffer containing a protease inhibitor cocktail.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Set up the Labeling Reaction:
-
In a microcentrifuge tube, combine the following components:
-
Protein Lysate (100-500 µg total protein)
-
GDP-Fucose-Biotin (10-50 µM final concentration)
-
Recombinant Fucosyltransferase (0.5-2 µg)
-
Assay Buffer to a final volume of 100 µL.
-
-
Prepare a negative control reaction without the fucosyltransferase.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
-
Stop the Reaction:
-
The reaction can be stopped by proceeding directly to the pull-down assay or by adding EDTA to a final concentration of 10 mM.
-
Part 2: Pull-Down of Biotinylated Proteins
This protocol describes the enrichment of biotinylated glycoproteins using streptavidin-coated beads.
Procedure:
-
Prepare the Streptavidin Beads:
-
Resuspend the streptavidin beads and wash them three times with Wash Buffer.
-
After the final wash, resuspend the beads in Wash Buffer to create a 50% slurry.
-
-
Binding of Biotinylated Proteins:
-
Add the labeling reaction mixture from Part 1 to the washed streptavidin beads.
-
Incubate for 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Discard the supernatant (this is the unbound fraction).
-
Wash the beads extensively with Wash Buffer (at least 3-5 times) to remove non-specifically bound proteins. For mass spectrometry applications, more stringent washes with high salt or non-ionic detergents may be necessary.
-
-
Elution:
-
For Western Blot Analysis: Add 2X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes. The supernatant will contain the eluted proteins.
-
For Mass Spectrometry Analysis:
-
Elute the bound proteins using an acidic elution buffer (e.g., 0.1 M glycine, pH 2.8). Incubate for 5-10 minutes at room temperature.
-
Immediately neutralize the eluate with Neutralization Buffer.
-
Alternatively, on-bead digestion with trypsin can be performed.
-
-
Part 3: Analysis of Enriched Proteins
The eluted proteins can be analyzed by various downstream techniques:
-
Western Blot: To confirm the presence of a specific fucosylated protein of interest using a primary antibody against that protein.
-
Mass Spectrometry: For the unbiased identification and quantification of the enriched fucosylated proteome.
Enzyme Selection for Glycan Labeling
The choice of fucosyltransferase is critical as it determines the type of fucosylated glycan that will be labeled. The following table provides a selection of fucosyltransferases and their known substrate specificities.
| Fucosyltransferase (FUT) | Substrate Specificity | GDP-Fucose-Biotin Tolerance |
| FUT1 | Terminal Galactose in H antigen | Not Determined |
| FUT2 | Terminal Galactose in H antigen | Yes |
| FUT3/FUT5/FUT6 | N-acetylglucosamine (GlcNAc) in terminal lactosamine | Yes |
| FUT4/FUT9 | GlcNAc in non-sialylated lactosamine | Yes |
| FUT7 | GlcNAc in sialylated lactosamine | Yes |
| FUT8 | Core GlcNAc in N-glycans | Yes |
Table based on data from R&D Systems.
Data Presentation: Quantitative Analysis
Following pull-down and mass spectrometry analysis, quantitative data can be presented to compare the abundance of fucosylated proteins between different samples (e.g., control vs. treated, or healthy vs. diseased). The following table is a representative example of how such data can be structured.
| Protein ID (UniProt) | Gene Name | Protein Description | Fold Change (Treated/Control) | p-value |
| P02768 | ALB | Serum albumin | 1.2 | 0.045 |
| P01876 | IGHA1 | Immunoglobulin heavy constant alpha 1 | 2.5 | 0.002 |
| P02751 | FGG | Fibrinogen gamma chain | -1.8 | 0.011 |
| P19021 | FBLN1 | Fibulin-1 | 3.1 | 0.0005 |
| P00734 | FGA | Fibrinogen alpha chain | -2.2 | 0.008 |
This is a representative table. Actual data will vary depending on the experimental system.
Visualizations
Experimental Workflow
Caption: Workflow for the pull-down assay of fucosylated proteins.
Fucosylation in Notch Signaling
Caption: Role of O-fucosylation in the Notch signaling pathway.
References
- 1. Cancer-associated Notch receptor variants lead to O-fucosylation defects that deregulate Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Pofut1 and O-Fucose in Mammalian Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of O-Fucosylation in Notch Signal Transduction [glycoforum.gr.jp]
- 4. <em>O</em>-Glycosylation and the Notch Signaling Pathway - ProQuest [proquest.com]
- 5. Notch signaling pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Flow Cytometry Analysis of Fucosylated Cells with GDP-Fuc-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface glycosylation, particularly fucosylation, plays a pivotal role in a multitude of biological processes, including cell adhesion, signaling, and immune responses. Alterations in fucosylation patterns are often associated with various pathological conditions, such as cancer and inflammation. The ability to accurately quantify cell surface fucose levels is therefore crucial for both basic research and the development of novel therapeutic strategies.
This document provides a detailed protocol for the analysis of cell surface fucosylation on live cells using a chemoenzymatic labeling approach with Guanosine Diphosphate-Fucose-Biotin (GDP-Fuc-Biotin) and a suitable fucosyltransferase, followed by flow cytometry. This method offers high specificity and sensitivity for detecting fucosylated glycans on the cell surface.
Principle of the Method
The assay relies on the enzymatic transfer of a biotinylated fucose analog (this compound) to acceptor glycans on the surface of living cells. This reaction is catalyzed by an exogenous fucosyltransferase (FUT). The incorporated biotin molecules can then be detected with a fluorophore-conjugated streptavidin, and the resulting fluorescence signal, which is proportional to the amount of accessible fucosylated glycans, is quantified by flow cytometry.[1] This chemoenzymatic approach allows for the direct and specific labeling of fucosylated structures.[2][3]
Data Presentation
The following table summarizes hypothetical quantitative data from a comparative analysis of cell surface fucosylation on different cell lines. The Mean Fluorescence Intensity (MFI) is directly proportional to the level of fucosylation.
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | Standard Deviation (SD) | Percent Positive Cells (%) |
| CHO (Wild-Type) | Untreated | 850 | 75 | 92 |
| CHO (FUT8 Knockout) | Untreated | 120 | 25 | 8 |
| Jurkat | Untreated | 1500 | 120 | 98 |
| Jurkat | Fucosylation Inhibitor | 450 | 50 | 45 |
| Primary Human T-cells | Untreated | 1200 | 110 | 95 |
Experimental Protocols
Materials and Reagents
-
Cells of interest (e.g., CHO, Jurkat, primary cells)
-
This compound (e.g., R&D Systems, Cat# ES202)
-
Recombinant Fucosyltransferase (FUT), e.g., FUT8[1]
-
Streptavidin-Fluorophore conjugate (e.g., Streptavidin-PE or Streptavidin-APC)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA)
-
Fixation Buffer (optional, e.g., 1-4% paraformaldehyde in PBS)
-
7-AAD or Propidium Iodide (for viability staining)
-
Flow cytometer
Protocol 1: Chemoenzymatic Labeling of Live Cells
This protocol is a proposed method based on in-vitro glycoprotein labeling principles and best practices for live-cell flow cytometry staining. Optimal conditions may vary depending on the cell type and fucosyltransferase used and should be determined empirically.
-
Cell Preparation:
-
Harvest cells and wash twice with cold PBS.
-
Count the cells and resuspend them in a suitable reaction buffer at a concentration of 1 x 10^6 cells/mL. A recommended reaction buffer is Tris-buffered saline (25 mM Tris, 137 mM NaCl, pH 7.5) supplemented with 10 mM MnCl2, as divalent cations are often required for fucosyltransferase activity.[2]
-
-
Enzymatic Reaction:
-
For each labeling reaction (100 µL final volume), prepare a master mix containing the reaction buffer, recombinant fucosyltransferase, and this compound.
-
A starting concentration of 0.5 µg of a recombinant fucosyltransferase and 0.25 nmol of this compound per 1 x 10^5 cells is recommended, based on in-vitro assays.[1] These concentrations should be optimized.
-
Prepare a negative control reaction omitting the fucosyltransferase to account for non-enzymatic biotin binding.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the master mix.
-
Incubate the reaction for 60 minutes at 37°C. Gentle agitation during incubation may improve labeling efficiency.
-
-
Washing:
-
After incubation, wash the cells three times with 1 mL of cold Flow Cytometry Staining Buffer to remove unreacted this compound and enzyme. Centrifuge at 300-400 x g for 5 minutes for each wash.
-
Protocol 2: Staining and Flow Cytometry Analysis
-
Blocking (Optional):
-
To reduce non-specific binding of streptavidin, you can incubate the cells in Flow Cytometry Staining Buffer for 15 minutes on ice.
-
-
Streptavidin Staining:
-
Resuspend the washed cells in 100 µL of Flow Cytometry Staining Buffer containing the fluorophore-conjugated streptavidin at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice, protected from light.
-
-
Viability Staining:
-
Wash the cells twice with 1 mL of cold Flow Cytometry Staining Buffer.
-
Resuspend the cells in 200-500 µL of Flow Cytometry Staining Buffer and add a viability dye such as 7-AAD or Propidium Iodide according to the manufacturer's instructions. This step is crucial to exclude dead cells, which can non-specifically bind reagents.
-
-
Flow Cytometry Acquisition:
-
Analyze the cells on a flow cytometer as soon as possible.
-
Acquire a sufficient number of events (e.g., 10,000-50,000 events in the live-cell gate).
-
Record the fluorescence intensity in the appropriate channel for the chosen fluorophore.
-
Visualizations
Signaling Pathway: Enzymatic Fucosylation
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in GDP-Fuc-Biotin Western Blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues of low signal in GDP-Fuc-Biotin western blot experiments.
Frequently Asked Questions & Troubleshooting Guide
A common challenge encountered with this compound western blots is a weak or absent signal. This can stem from various factors, including enzymatic reaction inefficiencies, substrate degradation, or problems within the western blot procedure itself. The following question-and-answer section directly addresses these specific issues.
Why is there a faint or no signal on my this compound western blot?
Low or no signal can be attributed to several factors throughout the experimental workflow. Below is a comprehensive troubleshooting guide to identify and resolve the root cause of a weak signal.
1. Inefficient Enzymatic Biotinylation
-
Problem: The fucosyltransferase enzyme may have low activity, or the this compound substrate may be degraded.
-
Troubleshooting Steps:
-
Confirm Enzyme Activity: If possible, perform a functional assay to verify the activity of your fucosyltransferase.
-
Proper Substrate Storage: this compound should be stored at ≤ -20°C in a manual defrost freezer to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2]
-
Use Fresh Reagents: If enzyme activity or substrate integrity is questionable, use fresh aliquots for the reaction.
-
2. Suboptimal Reaction Conditions
-
Problem: The conditions for the enzymatic reaction may not be optimal for efficient biotinylation.
-
Troubleshooting Steps:
-
Optimize Reaction Buffer: Ensure the pH, ionic strength, and any necessary cofactors (e.g., MnCl2) in your reaction buffer are suitable for your specific fucosyltransferase.[1]
-
Adjust Incubation Time and Temperature: The reaction may require a longer incubation period (e.g., overnight at a lower temperature) or a different temperature to proceed to completion.[3] A typical starting point is 60 minutes at 37°C.[1]
-
Optimize Reactant Concentrations: The concentration of the target protein, fucosyltransferase, and this compound can all impact the efficiency of the reaction. It may be necessary to increase the concentration of the enzyme or substrate.[3][4]
-
3. Inefficient Western Blotting and Detection
-
Problem: Issues with protein transfer, blocking, or the detection reagents can significantly diminish the final signal.
-
Troubleshooting Steps:
-
Verify Protein Transfer: Before proceeding with blocking, stain the membrane with a reversible stain like Ponceau S to confirm that your protein of interest has successfully transferred from the gel to the membrane.[5]
-
Optimize Blocking: Over-blocking can sometimes mask the biotin signal. While 5% non-fat dry milk or BSA is common, you may need to reduce the blocking time or try a different blocking agent.[6]
-
Check Streptavidin-HRP Conjugate: The streptavidin-HRP conjugate may be at a suboptimal dilution or may have lost activity. It is recommended to titrate the conjugate to determine the optimal concentration and to use a fresh vial if activity loss is suspected.[7]
-
Ensure Fresh ECL Substrate: The enhanced chemiluminescence (ECL) substrate is light-sensitive and has a limited shelf life. Always use a fresh, properly stored substrate for detection.[6]
-
Adequate Exposure: Ensure that the exposure time during imaging is sufficient to capture the signal, especially for low-abundance proteins.[5][6]
-
Data Presentation
The following table summarizes recommended starting concentrations and conditions for a this compound western blot experiment. Note that these are general guidelines, and optimization may be required for your specific system.[1][2]
| Parameter | Recommended Starting Conditions | Notes |
| Sample Glycoprotein | 1 - 10 µg | The optimal amount may vary depending on the abundance of the target protein. |
| Recombinant Fucosyltransferase | 0.5 µg | Enzyme activity can vary between batches and suppliers. |
| GDP-Biotin-Fucose | 0.25 nmol | Ensure proper storage to maintain integrity. |
| Reaction Volume | 30 µL | |
| Reaction Buffer | 25 mM Tris, 10 mM MnCl2, pH 7.5 | Buffer conditions should be optimized for the specific fucosyltransferase. |
| Incubation | 60 minutes at 37°C | Time and temperature may need to be adjusted. |
| Streptavidin-HRP Dilution | 1:5,000 to 1:15,000 | Titration is recommended to find the optimal dilution.[7] |
Experimental Protocols
A detailed methodology for a typical this compound western blot is provided below.
1. Enzymatic Biotinylation Reaction a. In a microcentrifuge tube, combine 1-10 µg of your sample glycoprotein, 0.5 µg of a recombinant fucosyltransferase, and 0.25 nmol of GDP-Biotin-Fucose.[1] b. Add assay buffer (e.g., 25 mM Tris, 10 mM MnCl2, pH 7.5) to a final volume of 30 µL.[1] c. Prepare a negative control reaction by omitting the fucosyltransferase.[1] d. Incubate the reactions at 37°C for 60 minutes.[1] e. Stop the reaction by adding an appropriate volume of protein sample loading dye.[1]
2. SDS-PAGE and Western Blotting a. Separate the biotinylated proteins by SDS-PAGE. b. Transfer the proteins to a nitrocellulose or PVDF membrane. c. After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm efficient transfer.
3. Immunodetection a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature. b. Wash the membrane three times for 5 minutes each with TBST. c. Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature. d. Wash the membrane three times for 15 minutes each with TBST.[1] e. Incubate the membrane with an ECL reagent according to the manufacturer's instructions. f. Detect the chemiluminescent signal using an appropriate imaging system.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for low signal in this compound western blots.
Caption: Experimental workflow for this compound western blotting.
Caption: Troubleshooting decision tree for low signal issues.
References
- 1. GDP-Biotin-Fucose ES202-025: R&D Systems [rndsystems.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. fortislife.com [fortislife.com]
Technical Support Center: Troubleshooting High Background with Streptavidin-HRP
This guide provides solutions to common issues leading to high background in immunoassays utilizing streptavidin-horseradish peroxidase (HRP) conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background when using streptavidin-HRP?
High background in streptavidin-HRP-based assays can stem from several factors:
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on the membrane or plate is a primary cause.[1][2][3]
-
High Concentration of Reagents: Using excessive amounts of the biotinylated antibody or the streptavidin-HRP conjugate can lead to non-specific binding.[2][4][5]
-
Inadequate Washing: Insufficient washing steps fail to remove unbound reagents, contributing to background noise.[1][6]
-
Endogenous Biotin: Some samples, particularly tissue and cell lysates from kidney, liver, and brain, contain endogenous biotin that can be bound by streptavidin-HRP, causing non-specific signals.[7]
-
Contamination: Contamination of buffers or reagents with biotin or peroxidases can result in high background.[5][6]
-
Membrane/Plate Issues: The type of membrane (e.g., nitrocellulose vs. PVDF) can influence background levels.[2] Allowing the membrane to dry out can also increase background.[2][4]
-
Overexposure: In chemiluminescent detection, excessively long exposure times can lead to high background.[1]
Q2: How can I be sure that the streptavidin-HRP is the source of the high background?
To determine if the streptavidin-HRP conjugate is the culprit, perform a control experiment where you omit the biotinylated secondary antibody but still add the streptavidin-HRP. If you still observe a high background, it indicates that the streptavidin-HRP is binding non-specifically.
Q3: Can the type of blocking buffer affect my results?
Absolutely. The choice of blocking buffer is critical.[8] While non-fat dry milk is common, it contains endogenous biotin and phosphoproteins, which can interfere with certain assays.[2][8] Bovine Serum Albumin (BSA) is a good alternative, but ensure it is of high quality and free of contaminating biotin.[5] For phosphorylated protein detection, it is best to avoid milk-based blockers.[4] There are also commercially available protein-free blocking buffers that can reduce background in sensitive assays.[8]
Troubleshooting Guides
Issue 1: Uniform High Background Across Membrane/Plate
A consistent high background across the entire surface of your blot or ELISA plate often points to issues with blocking, washing, or reagent concentrations.
Troubleshooting Steps:
-
Optimize Blocking:
-
Titrate Reagents:
-
Enhance Washing:
Experimental Workflow for Optimizing Reagent Concentrations
Caption: Workflow for optimizing biotinylated antibody and streptavidin-HRP concentrations.
Issue 2: Speckled or Patchy Background
This type of background can be caused by aggregation of reagents or issues with the blocking buffer.
Troubleshooting Steps:
-
Centrifuge Reagents: Before use, briefly centrifuge the streptavidin-HRP conjugate and antibodies to pellet any aggregates.
-
Filter Blocking Buffer: If you are using a powder-based blocking agent like non-fat dry milk, ensure it is fully dissolved and consider filtering the solution to remove any particulates.
-
Proper Membrane Handling: Ensure the membrane is always fully submerged during incubation and washing steps to prevent uneven reagent distribution.[10] Avoid letting the membrane dry out at any stage.[2][4]
Issue 3: Non-Specific Bands (in Western Blotting)
The appearance of distinct, non-specific bands can be due to several factors.
Troubleshooting Steps:
-
Check for Endogenous Biotin:
-
Run a control lane with your sample but without the primary and biotinylated secondary antibodies. Add only the streptavidin-HRP. If bands appear, they are likely due to endogenous biotinylated proteins.
-
To block endogenous biotin, you can pre-incubate the membrane with an avidin/biotin blocking kit before adding the primary antibody.[7]
-
-
Secondary Antibody Cross-Reactivity:
-
Run a control where you omit the primary antibody incubation. If bands still appear, your biotinylated secondary antibody may be binding non-specifically to other proteins in your sample. Consider using a pre-adsorbed secondary antibody.[4]
-
Signaling Pathway Illustrating Streptavidin-Biotin Interaction and Potential for Non-Specific Binding
Caption: Diagram of specific vs. non-specific streptavidin-HRP binding.
Data Summary and Recommended Protocols
Table 1: Recommended Reagent Concentrations and Incubation Times
| Reagent/Step | Recommended Concentration/Duration | Notes |
| Blocking | 1-5% BSA or non-fat dry milk in TBST/PBST | Block for 1-2 hours at room temperature or overnight at 4°C.[1] Avoid milk for phospho-protein detection.[4] |
| Biotinylated 2° Ab | 1:1,000 - 1:20,000 | Titration is crucial. Start with a higher dilution. |
| Streptavidin-HRP | 1:2,000 - 1:50,000 | Titration is crucial. Higher dilutions often reduce background.[5][11] |
| Washing | 3-5 washes, 5-10 minutes each | Use a buffer with a mild detergent (e.g., 0.05% Tween 20).[1][10] |
Protocol: Standard Western Blot with Streptavidin-HRP Detection
-
Protein Transfer: Following SDS-PAGE, transfer proteins to a nitrocellulose or PVDF membrane.
-
Blocking:
-
Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane in blocking buffer (e.g., 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.[1]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its optimal concentration.
-
Incubate the membrane with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
-
Biotinylated Secondary Antibody Incubation:
-
Dilute the biotinylated secondary antibody in blocking buffer.
-
Incubate the membrane for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as in step 4.
-
-
Streptavidin-HRP Incubation:
-
Dilute the streptavidin-HRP conjugate in blocking buffer.
-
Incubate the membrane for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane at least three times for 10 minutes each with TBST to remove all unbound conjugate.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system. Start with a short exposure time and increase if necessary to minimize background.[1]
-
References
- 1. arp1.com [arp1.com]
- 2. sinobiological.com [sinobiological.com]
- 3. youtube.com [youtube.com]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 7. Improving the Sensitivity of Traditional Western blotting via Streptavidin containing Poly Horseradish Peroxidase (PolyHRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Fucosyltransferase Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fucosyltransferase assays.
Troubleshooting Guide
This guide addresses common issues encountered during fucosyltransferase assays, helping you identify the cause and find a solution.
Q1: Why am I seeing low or no enzyme activity?
There are several potential reasons for low or no fucosyltransferase activity. Consider the following factors:
-
Sub-optimal Enzyme Concentration: The concentration of the fucosyltransferase may be too low. It's crucial to determine the optimal enzyme concentration for your specific assay conditions.[1]
-
Incorrect Substrate Concentration: The concentration of either the donor (GDP-fucose) or the acceptor substrate may be limiting the reaction rate. Ensure you are using concentrations that are appropriate for the specific enzyme's Michaelis constant (Km). For optimal activity, substrate concentrations are typically 10-20 times higher than the Km.[2]
-
Improper Assay Conditions: The pH, temperature, and buffer composition can significantly impact enzyme activity. Most fucosyltransferases have an optimal pH range between 6.8 and 7.5.[3]
-
Enzyme Inactivation: The enzyme may have lost activity due to improper storage or handling. Always follow the manufacturer's recommendations for storage and handling.
-
Presence of Inhibitors: Contaminants in your reagents or samples could be inhibiting the enzyme.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no fucosyltransferase activity.
Q2: Why is the background signal in my assay too high?
A high background signal can mask the true enzyme activity. Here are some common causes:
-
Substrate Instability: The donor or acceptor substrate may be unstable under the assay conditions, leading to non-enzymatic signal generation.
-
Contaminating Enzyme Activities: The enzyme preparation or sample may contain other enzymes that can act on the substrates or detection reagents.
-
Non-specific Binding: In assays involving antibodies or other binding proteins, non-specific binding can lead to a high background.
-
Autofluorescence: If using a fluorescence-based assay, the sample itself may be autofluorescent.
Q3: My results are not reproducible. What could be the cause?
Lack of reproducibility can stem from several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.
-
Temperature Fluctuations: Ensure consistent incubation temperatures, as enzyme activity is highly temperature-dependent.
-
Reagent Instability: Repeated freeze-thaw cycles of enzymes or substrates can lead to degradation and variability in activity.
-
Inconsistent Incubation Times: Precise timing of the reaction is critical for reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a typical concentration range for fucosyltransferase in an assay?
The optimal concentration of fucosyltransferase can vary depending on the specific enzyme, substrates, and assay conditions. However, a common starting point is in the nanomolar (nM) range. For example, in one study, FucT concentrations were tested in a range from 0.09 nM to 1.29 nM.[1] It is always recommended to perform an enzyme titration to determine the optimal concentration for your specific experiment.
Q2: What are the key components of a fucosyltransferase assay buffer?
A typical fucosyltransferase assay buffer includes:
-
Buffer: A buffering agent to maintain a stable pH, commonly HEPES or Tris-HCl, at a concentration of 20-50 mM and a pH between 7.2 and 7.5.[1][3]
-
Divalent Cations: A divalent cation, such as MnCl₂ or MgCl₂, is often required as a cofactor for fucosyltransferase activity, typically at a concentration of 10-25 mM.[1][3]
-
Detergent (optional): A mild non-ionic detergent like Triton X-100 (e.g., 0.1%) can be included to prevent non-specific binding and improve enzyme stability.[3]
Q3: How do I determine the optimal substrate concentrations?
To determine the optimal substrate concentrations, you should perform kinetic analyses to determine the Michaelis constant (Km) for both the donor (GDP-fucose) and the acceptor substrate.[2][4] The Km is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[2] For routine assays, it is generally recommended to use substrate concentrations that are 10-20 times higher than the Km to ensure the enzyme is saturated and the reaction rate is maximal.[2]
Experimental Protocols
Protocol: Determining Optimal Fucosyltransferase Concentration
This protocol outlines a general method for determining the optimal concentration of a fucosyltransferase for an activity assay.
-
Prepare a serial dilution of the fucosyltransferase enzyme. Start with a concentration range that brackets the expected optimal concentration (e.g., 0.1 nM to 10 nM).
-
Prepare the reaction mixture. This should contain a fixed, saturating concentration of the donor (GDP-fucose) and acceptor substrates in the optimized assay buffer.
-
Initiate the reaction. Add the different concentrations of the fucosyltransferase to the reaction mixture.
-
Incubate the reaction. Incubate at the optimal temperature (e.g., 37°C) for a fixed period.[3]
-
Stop the reaction. Terminate the reaction using an appropriate method, such as adding EDTA or heating.[1]
-
Detect the product. Quantify the amount of product formed using a suitable detection method (e.g., fluorescence, chromatography).
-
Plot the results. Plot the reaction rate (product formed per unit time) against the enzyme concentration. The optimal concentration will be in the linear range of this plot.
Experimental Workflow:
Caption: Workflow for determining optimal fucosyltransferase concentration.
Data Presentation
Table 1: Example Fucosyltransferase Assay Reagent Concentrations
| Reagent | Typical Concentration Range | Reference |
| Fucosyltransferase (FucT) | 0.09 - 1.29 nM | [1] |
| GDP-fucose (Donor) | 0.02 - 1.0 mM | [1][5] |
| Acceptor Substrate | 10 µM - 0.5 mM | [1][3] |
| MgCl₂ or MnCl₂ | 10 - 25 mM | [1][3] |
| Buffer (HEPES, Tris) | 20 - 50 mM | [1][3] |
Table 2: Common Fucosyltransferase Assay Conditions
| Parameter | Typical Value | Reference |
| pH | 6.8 - 7.5 | [3] |
| Temperature | 37°C | [3] |
| Incubation Time | 10 min - 2 hours | [1][3] |
Fucosyltransferase Reaction Pathway
Fucosyltransferases are enzymes that catalyze the transfer of a fucose sugar from a donor substrate, guanosine diphosphate-fucose (GDP-fucose), to an acceptor substrate.[6] The acceptor can be a carbohydrate on a glycoprotein or glycolipid.
Caption: General reaction catalyzed by a fucosyltransferase.
References
- 1. A fucosyltransferase inhibition assay using image-analysis and digital microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untitled Document [ucl.ac.uk]
- 3. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. rsc.org [rsc.org]
- 6. Fucosyltransferase - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving GDP-Fuc-Biotin Labeling Efficiency
Welcome to the technical support center for GDP-Fuc-Biotin labeling. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their fucosylation and biotinylation experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and improve the efficiency of your labeling protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: Guanosine diphosphate fucose biotin (this compound) is a sugar nucleotide analog used for the enzymatic labeling of glycans. In this chemoenzymatic approach, a fucosyltransferase (FucT) enzyme catalyzes the transfer of biotinylated fucose from this compound to a specific glycan acceptor substrate on a glycoprotein or a cell surface.[1][2] This allows for the sensitive detection and analysis of fucosylated molecules.
Q2: Which fucosyltransferase should I use for my experiment?
A: The choice of fucosyltransferase depends on the specific linkage and acceptor substrate you are targeting. Different fucosyltransferases exhibit distinct specificities. For example, some enzymes are specific for core fucose on N-glycans, while others target terminal structures.[3][4] It is crucial to select a fucosyltransferase that recognizes your target of interest. A selection of commercially available fucosyltransferases and their substrates is provided in the table below.
Q3: What are the key factors influencing the efficiency of this compound labeling?
A: Several factors can impact the efficiency of the labeling reaction. These include:
-
Enzyme Concentration: Sufficient enzyme concentration is necessary to drive the reaction forward.
-
Substrate Concentrations: The concentrations of both the this compound donor and the glycan acceptor are critical.
-
Reaction Buffer Composition: pH, temperature, and the presence of divalent cations like MnCl₂ can significantly affect enzyme activity.[2][5][6]
-
Incubation Time: The reaction needs sufficient time to proceed to completion.
Q4: How can I detect the biotin label after the reaction?
A: The biotin tag can be detected using streptavidin or avidin conjugates, which have a high affinity for biotin.[7] These conjugates can be linked to fluorophores for imaging or microscopy, or to enzymes like horseradish peroxidase (HRP) for detection in western blots or ELISA-based assays.[2]
Troubleshooting Guides
Problem 1: Low or No Labeling Signal
This is one of the most common issues encountered during this compound labeling experiments. The following guide will help you identify the potential causes and solutions.
Experimental Workflow for this compound Labeling
Troubleshooting Low Signal
| Potential Cause | Recommended Action |
| Inactive Enzyme | - Ensure the fucosyltransferase is stored correctly and has not undergone multiple freeze-thaw cycles.[2] - Test enzyme activity with a positive control substrate. |
| Suboptimal Reaction Conditions | - Optimize the pH and temperature of the reaction buffer. Fucosyltransferases typically work best at a neutral pH (around 7.5) and 37°C.[2][5][8] - Ensure the presence of necessary cofactors, such as MnCl₂, in the reaction buffer.[2][6] |
| Insufficient Substrate Concentration | - Increase the concentration of this compound. - Ensure the target glycoprotein or cell sample is at an adequate concentration. |
| Short Incubation Time | - Increase the incubation time to allow the reaction to proceed further. |
| Inefficient Detection | - Use a high-quality streptavidin conjugate. - Optimize the concentration of the streptavidin conjugate and the incubation time for detection. |
Problem 2: High Background or Non-Specific Binding
High background can mask the specific signal from your labeled target. This is often due to non-specific binding of the biotin label or the detection reagents.
Troubleshooting High Background
| Potential Cause | Recommended Action |
| Non-specific binding of this compound | - Include a negative control reaction without the fucosyltransferase to assess non-specific binding of the biotinylated sugar.[2] - Reduce the concentration of this compound. |
| Non-specific binding of streptavidin conjugate | - Increase the stringency of the washing steps after incubation with the streptavidin conjugate. - Add a blocking agent, such as bovine serum albumin (BSA) or non-fat dry milk, to the buffer during the streptavidin incubation and wash steps.[9] |
| Endogenous Biotin | - Some cells or tissues may have high levels of endogenous biotin, which can lead to high background. In such cases, consider using avidin/biotin blocking kits. |
Experimental Protocols & Data
Optimized Reaction Conditions
The following table provides a starting point for optimizing your labeling reaction. The optimal conditions may vary depending on the specific enzyme and substrates used.
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.0 | Most fucosyltransferases have optimal activity at a neutral to slightly alkaline pH.[5][8] |
| Temperature | 37°C | While most fucosyltransferases work well at 37°C, some may have different temperature optima.[10] |
| MnCl₂ Concentration | 5 - 20 mM | Manganese is a required cofactor for many fucosyltransferases.[2][6] |
| This compound Concentration | 50 - 200 µM | The optimal concentration should be determined empirically. |
| Enzyme Concentration | 0.1 - 1 µg per reaction | This will depend on the specific activity of the enzyme preparation. |
| Incubation Time | 1 - 4 hours | Longer incubation times may be necessary for less efficient enzymes or low substrate concentrations. |
Sample Protocol for Labeling Cell Surface Glycans
-
Cell Preparation: Culture cells to the desired confluency in a multi-well plate.
-
Washing: Gently wash the cells twice with a serum-free medium or phosphate-buffered saline (PBS).
-
Labeling Reaction: Prepare the labeling cocktail containing this compound, fucosyltransferase, and the appropriate reaction buffer.
-
Incubation: Add the labeling cocktail to the cells and incubate at 37°C for 1-2 hours.
-
Washing: Wash the cells three times with PBS to remove unreacted labeling reagents.
-
Detection: Incubate the cells with a fluorescently labeled streptavidin conjugate.
-
Washing: Wash the cells three times with PBS.
-
Analysis: Analyze the labeled cells by fluorescence microscopy or flow cytometry.[11]
Signaling Pathway Involving Fucosylation
Fucosylation plays a critical role in various biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is often associated with diseases such as cancer.[12][13] The diagram below illustrates a simplified signaling pathway where fucosylation of a receptor can impact downstream signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. GDP-Biotin-Fucose ES202-025: R&D Systems [rndsystems.com]
- 3. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a GDP-L-fucose:polypeptide fucosyltransferase and enzymatic addition of O-linked fucose to EGF domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. The Effects of Culture Conditions on the Glycosylation of Secreted Human Placental Alkaline Phosphatase Produced in Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Decreased fucosylation impacts epithelial integrity and increases risk for COPD - PMC [pmc.ncbi.nlm.nih.gov]
effect of incubation time on fucosylation reaction
Technical Support Center: Fucosylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fucosylation reactions, with a specific focus on the impact of incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of incubation time in a fucosylation reaction?
A1: Incubation time is a critical parameter that directly influences the yield of the fucosylated product. The reaction, catalyzed by a fucosyltransferase, involves the transfer of a fucose sugar from a donor substrate (like GDP-fucose) to an acceptor substrate.[1] The incubation period determines how long the enzyme has to catalyze this transfer, thereby affecting the overall reaction completion and product formation.
Q2: Is a longer incubation time always better for achieving higher fucosylation yields?
A2: Not necessarily. While a longer incubation time can lead to a higher product yield, there is typically an optimal duration beyond which the benefits plateau or even reverse. Extremely long incubation times can lead to enzyme degradation, potential product hydrolysis, or the accumulation of byproducts, which can complicate downstream processing. The ideal time depends on factors like enzyme stability, substrate concentrations, and reaction temperature.
Q3: How does temperature interact with incubation time?
A3: Temperature and incubation time are closely linked. Higher temperatures can increase the rate of the enzymatic reaction, potentially reducing the required incubation time. However, it's crucial to consider the thermostability of the enzyme. For instance, α-L-fucosidase from Thermotoga maritima is a thermostable enzyme that can retain a half-life of 15 minutes even at 90°C, allowing for reactions at higher temperatures.[2] Exceeding the optimal temperature can lead to rapid enzyme denaturation and loss of activity, making the incubation time less effective.
Q4: Can the choice of fucosyltransferase enzyme affect the optimal incubation time?
A4: Absolutely. Different fucosyltransferases (FUTs) exhibit varying kinetic properties and stability.[3] Some enzymes may have a higher turnover rate, achieving maximum yield in a shorter time, while others may be slower and require a longer incubation period. The specific activity and stability of the chosen FUT are key factors in determining the optimal incubation time for your experiment.
Troubleshooting Guide
This guide addresses common issues encountered during fucosylation experiments, with a focus on incubation time-related problems.
Problem 1: Low or No Fucosylation Yield
| Possible Cause | Troubleshooting Step | Explanation |
| Insufficient Incubation Time | Increase the incubation time incrementally (e.g., 2, 4, 8, 16, 24 hours) and analyze the product at each time point. | The reaction may not have had enough time to reach completion. A time-course experiment is the most effective way to determine the optimal reaction duration. |
| Enzyme Inactivity or Degradation | 1. Verify enzyme activity with a positive control. 2. If using long incubation times, consider adding the enzyme in multiple aliquots over the reaction period. | The enzyme may have lost activity due to improper storage, handling, or degradation during a prolonged incubation. |
| Suboptimal Reaction Conditions | Confirm that the pH, temperature, and buffer composition are optimal for your specific fucosyltransferase. | Enzyme activity is highly dependent on the reaction environment. Deviations from optimal conditions can drastically reduce efficiency, regardless of incubation time. |
| Substrate Limitation | Ensure that the donor (e.g., GDP-fucose) and acceptor substrates are not limiting. | If substrates are depleted early in the reaction, extending the incubation time will not increase the yield. |
Problem 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step | Explanation |
| Variable Incubation Times | Use a precise timer for all incubations and ensure consistent start and stop times. | Even small variations in incubation time, especially for reactions with fast kinetics, can lead to significant differences in product yield. |
| Temperature Fluctuations | Use a calibrated incubator or water bath with stable temperature control. | Inconsistent temperature control can alter the enzyme's reaction rate, leading to variability in results even with the same incubation time. |
Problem 3: Presence of Undesired Byproducts
| Possible Cause | Troubleshooting Step | Explanation |
| Extended Incubation Time | Reduce the incubation time. Analyze samples at earlier time points to see if the desired product is formed before the byproducts appear. | Over-incubation can sometimes lead to side reactions or the enzymatic hydrolysis of the product, especially if the enzyme has secondary activities. |
| Contaminating Enzymes | Use a highly purified fucosyltransferase. | Contaminants in the enzyme preparation may catalyze other reactions, leading to the formation of byproducts over time. |
Experimental Protocols & Data
General Protocol for a Time-Course Fucosylation Experiment
This protocol provides a framework for determining the optimal incubation time for a fucosylation reaction.
-
Reaction Setup:
-
Prepare a reaction mixture containing the acceptor substrate, the donor substrate (GDP-fucose), and the appropriate buffer at the optimal pH for the chosen fucosyltransferase.
-
Pre-incubate the mixture at the desired reaction temperature.
-
-
Enzyme Addition:
-
Initiate the reaction by adding the fucosyltransferase to the pre-warmed reaction mixture.
-
-
Time-Course Sampling:
-
At predetermined time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately stop the reaction in the aliquot, either by heat inactivation (e.g., boiling for 5 minutes) or by adding a quenching agent (e.g., EDTA if the enzyme is metal-dependent).
-
-
Analysis:
-
Analyze the quenched samples using an appropriate method such as HPLC, mass spectrometry, or a coupled enzyme assay to quantify the amount of fucosylated product formed.
-
Data on Incubation Time and Fucosylation
The following table summarizes hypothetical data from a time-course experiment to illustrate the effect of incubation time on product yield.
| Incubation Time | Product Yield (%) |
| 0 min | 0 |
| 15 min | 25 |
| 30 min | 45 |
| 1 hr | 65 |
| 2 hr | 80 |
| 4 hr | 92 |
| 8 hr | 95 |
| 24 hr | 95 |
Note: This data is for illustrative purposes. Actual results will vary depending on the specific experimental conditions.
Visual Guides
Caption: A typical experimental workflow for a fucosylation reaction.
Caption: A troubleshooting guide for low fucosylation yield.
References
Technical Support Center: GDP-Fucose-Biotin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during GDP-Fucose-Biotin experiments, with a focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is GDP-Fucose-Biotin and how does it work?
GDP-Fucose-Biotin is a sugar nucleotide analog used as a probe in glycobiology research. It consists of Guanosine Diphosphate (GDP) linked to a fucose sugar that has been chemically modified with a biotin molecule. In the presence of a specific fucosyltransferase (FUT) enzyme, the fucose-biotin moiety is transferred from the GDP donor to a specific acceptor molecule, typically a glycoprotein or glycolipid. The biotin tag then allows for the detection, purification, or visualization of the newly fucosylated molecule using streptavidin-based affinity reagents.
Q2: What are the primary causes of non-specific binding in GDP-Fucose-Biotin experiments?
Non-specific binding in these experiments can arise from several sources:
-
Hydrophobic and Electrostatic Interactions: Proteins and other biomolecules in your sample can non-specifically adhere to streptavidin-coated beads, membranes, or microplates through hydrophobic or electrostatic forces.
-
Endogenous Biotinylated Proteins: Many cells naturally contain biotinylated proteins, such as carboxylases, which will be captured by streptavidin and can lead to high background signals.[1][2]
-
Non-specific Interactions of the Fucosyltransferase: The recombinant fucosyltransferase enzyme itself may bind non-specifically to other proteins in the sample or to the solid support.
-
Protein Aggregation: Aggregated proteins have a higher propensity for non-specific binding.[3][4] This can be influenced by buffer conditions, protein concentration, and temperature.[4][5]
-
Contamination: Contaminants in the sample or reagents can also contribute to background signal.
Q3: Why is a negative control without fucosyltransferase essential?
A negative control reaction that includes all components except the fucosyltransferase is crucial for identifying non-specific binding. Any signal detected in this control sample can be attributed to the non-enzymatic binding of the GDP-Fucose-Biotin probe or other sample components to the streptavidin support. This allows you to differentiate between true enzymatic fucosylation and background noise.
Troubleshooting Guides
High Background Signal in Western Blot or ELISA
High background can obscure the specific signal from your biotinylated target molecule. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration or incubation time of the blocking agent (e.g., BSA, non-fat dry milk, or commercial blocking buffers). For far-western blots, empirical determination of the best blocking agent is often necessary.[6] |
| Inadequate Washing | Increase the number of wash steps and/or the duration of each wash. Optimize the wash buffer by increasing the salt concentration (e.g., 150-500 mM NaCl) or adding a mild non-ionic detergent (e.g., 0.05-0.1% Tween-20 or Triton X-100).[7] |
| Non-specific Antibody/Streptavidin Binding | Include a control where the membrane is incubated only with the labeled streptavidin to check for non-specific binding to other proteins.[6] Consider pre-hybridizing the biotinylated secondary antibody with the streptavidin conjugate to block biotin-binding sites on the streptavidin.[2] |
| Protein Aggregation | Add a low concentration of a non-denaturing detergent (e.g., 0.1% CHAPS or 0.05% Tween-20) to your assay buffer to help solubilize protein aggregates.[3] Ensure optimal buffer pH and ionic strength for your protein of interest.[4] |
| Endogenous Biotin | If high background is observed due to endogenous biotin, consider using an avidin/biotin blocking kit prior to incubation with your biotinylated probe.[1] |
Low or No Specific Signal
If you are not detecting your fucosylated target, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Inactive Fucosyltransferase | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Confirm the presence of required co-factors, such as divalent cations (e.g., MnCl2), in your reaction buffer. |
| Suboptimal Reaction Conditions | Optimize the reaction pH, temperature, and incubation time for your specific fucosyltransferase. Titrate the concentrations of the enzyme, GDP-Fucose-Biotin, and acceptor substrate. |
| Inefficient Biotinylation | Verify that your fucosyltransferase is capable of utilizing the GDP-Fucose-Biotin analog. Not all fucosyltransferases have the same substrate tolerance. |
| Problem with Detection Reagent | Ensure that your streptavidin-conjugate (e.g., Streptavidin-HRP) is active and used at the recommended concentration. |
Experimental Protocols
Protocol 1: Enzymatic Biotinylation of a Glycoprotein
This protocol provides a general guideline for the enzymatic biotinylation of a target glycoprotein using GDP-Fucose-Biotin.
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:
-
Target Glycoprotein: 1-10 µg
-
GDP-Fucose-Biotin: 10-50 µM
-
Recombinant Fucosyltransferase: 0.5-1 µg
-
Assay Buffer (e.g., 25 mM Tris-HCl, 10 mM MnCl2, pH 7.5): to a final volume of 50 µL
-
-
Negative Control: Prepare a parallel reaction mixture omitting the fucosyltransferase to control for non-specific binding.
-
Incubation: Incubate the reactions at the optimal temperature for the fucosyltransferase (typically 37°C) for 1-2 hours.
-
Stopping the Reaction: Stop the reaction by adding EDTA to a final concentration of 20 mM or by heat inactivation at 95°C for 5 minutes.
Protocol 2: Pull-Down of Biotinylated Glycoproteins
This protocol describes the capture of biotinylated glycoproteins using streptavidin-coated magnetic beads.
-
Bead Preparation: Resuspend the streptavidin magnetic beads in their storage buffer. Transfer 20 µL of the bead slurry to a new microcentrifuge tube. Place the tube on a magnetic stand to pellet the beads, and then carefully remove the supernatant.
-
Washing the Beads: Wash the beads three times with 500 µL of wash buffer (e.g., PBS with 0.05% Tween-20). After each wash, pellet the beads using the magnetic stand and discard the supernatant.
-
Blocking: After the final wash, resuspend the beads in 500 µL of blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20). Incubate for 30 minutes at room temperature with gentle rotation.
-
Binding: Pellet the blocked beads on the magnetic stand and remove the blocking buffer. Add your biotinylation reaction mixture to the beads. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and save the supernatant (this is the "unbound" fraction). Wash the beads three to five times with 500 µL of wash buffer. For more stringent washing, you can increase the salt concentration (up to 500 mM NaCl) or the detergent concentration in the wash buffer.
-
Elution: To elute the bound proteins, resuspend the beads in 30 µL of 1X SDS-PAGE loading buffer and heat at 95°C for 5-10 minutes. Pellet the beads and collect the supernatant containing the eluted, biotinylated proteins for analysis by Western blot.
Visualizations
Experimental Workflow
Caption: Workflow for GDP-Fucose-Biotin labeling and pull-down.
Troubleshooting Non-Specific Binding
Caption: Decision tree for troubleshooting non-specific binding.
Molecular Interactions
Caption: Specific vs. non-specific molecular interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. uobrep.openrepository.com [uobrep.openrepository.com]
- 3. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
- 6. Far-Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
GDP-Fuc-Biotin stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, proper storage, and use of GDP-Fucose-Biotin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for lyophilized GDP-Fucose-Biotin?
For long-term stability, lyophilized GDP-Fucose-Biotin should be stored at or below -20°C in a manual-defrost freezer. Under these conditions, the product is stable for at least 12 months from the date of receipt. It is crucial to avoid repeated freeze-thaw cycles as this can lead to degradation of the molecule.
Q2: How should I store GDP-Fucose-Biotin after reconstitution?
Q3: At what pH is GDP-Fucose-Biotin most stable in aqueous solutions?
While specific studies on GDP-Fucose-Biotin are not available, the stability of related nucleotide sugars like UDP-glucose and UDP-galactose has been studied. These molecules show greater stability in neutral to slightly acidic aqueous solutions. Both acidic and basic conditions can accelerate the hydrolysis of the phosphate bonds. For instance, the half-life of similar nucleotide sugars has been observed to be significantly longer at pH 7 compared to more acidic or alkaline conditions. Therefore, it is advisable to maintain a pH between 6.0 and 7.5 for reconstituted GDP-Fucose-Biotin solutions to maximize stability.
Q4: Can I store reconstituted GDP-Fucose-Biotin at 4°C?
Short-term storage of a working solution at 4°C for the duration of an experiment (a few hours) is generally acceptable. However, for storage longer than a day, it is highly recommended to freeze the aliquots at -20°C to prevent degradation.
Data Presentation: Stability Summary
| Parameter | Condition | Recommendation |
| Form | Lyophilized Powder | Store at ≤ -20°C in a manual-defrost freezer. |
| Long-term Stability | Lyophilized at ≤ -20°C | Stable for at least 12 months. |
| Reconstituted Solution | Aliquoted, single-use | Store at -20°C. Avoid repeated freeze-thaw cycles. |
| pH of Solution | Aqueous Buffer | Maintain a neutral pH (6.0 - 7.5) for optimal stability. |
Experimental Protocols
Protocol: Enzymatic Labeling of a Glycoprotein with GDP-Fucose-Biotin
This protocol outlines a general procedure for the enzymatic transfer of biotinylated fucose to a glycoprotein using a fucosyltransferase.
Materials:
-
GDP-Fucose-Biotin
-
Recombinant Fucosyltransferase (e.g., FUT8)
-
Glycoprotein of interest
-
Assay Buffer (e.g., 25 mM Tris-HCl, 10 mM MnCl₂, pH 7.5)
-
Stop Solution (e.g., 2X Laemmli sample buffer)
-
Deionized water
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order:
-
Deionized water to bring the final volume to 30 µL.
-
Assay Buffer (to achieve a 1X final concentration).
-
Glycoprotein (1-10 µg).
-
GDP-Fucose-Biotin (e.g., 0.25 nmol).
-
Recombinant Fucosyltransferase (e.g., 0.5 µg).
-
-
Negative Control: Prepare a parallel reaction mixture without the fucosyltransferase to serve as a negative control.
-
Incubation: Incubate the reaction mixtures at 37°C for 60 minutes.
-
Stopping the Reaction: Add an equal volume of Stop Solution to each reaction mixture to terminate the enzymatic reaction.
-
Analysis: The biotinylated glycoprotein can now be analyzed by methods such as SDS-PAGE followed by Western blotting and detection with streptavidin-HRP.
Troubleshooting Guides
Issue 1: No or Low Signal in Western Blot Detection
| Possible Cause | Troubleshooting Step |
| Inactive GDP-Fucose-Biotin | Ensure the reagent has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh, unopened vial. |
| Inactive Fucosyltransferase | Verify the activity of the enzyme. Use a positive control substrate if available. Ensure the enzyme has been stored at the correct temperature and handled according to the manufacturer's instructions. |
| Suboptimal Reaction Conditions | Optimize the reaction buffer components (e.g., pH, divalent cation concentration). Titrate the concentrations of the glycoprotein, GDP-Fucose-Biotin, and fucosyltransferase. |
| Inefficient Western Blot Transfer | Confirm that the protein transfer from the gel to the membrane was successful using a total protein stain like Ponceau S. |
| Problem with Detection Reagents | Check the activity of the streptavidin-HRP conjugate and the chemiluminescent substrate. Prepare fresh reagents. |
Issue 2: High Background in Western Blot Detection
| Possible Cause | Troubleshooting Step |
| Non-specific Binding of Streptavidin-HRP | Increase the concentration of the blocking agent (e.g., from 5% to 10% non-fat milk or BSA). Increase the duration and number of wash steps after incubation with streptavidin-HRP.[1][2] |
| Contamination of Reagents | Use fresh, filtered buffers and solutions to avoid particulate matter that can cause non-specific signals.[1] |
| Concentration of Streptavidin-HRP is too High | Titrate the concentration of the streptavidin-HRP conjugate to find the optimal dilution that gives a good signal-to-noise ratio. |
| Insufficient Blocking | Increase the blocking time (e.g., from 1 hour to 2 hours or overnight at 4°C). Consider trying a different blocking agent.[1] |
Visualizations
Caption: Experimental workflow for enzymatic biotinylation.
Caption: Troubleshooting logic for low signal.
References
impact of MnCl2 concentration on fucosyltransferase activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing fucosyltransferases in their experiments, with a specific focus on the impact of manganese chloride (MnCl₂).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during fucosyltransferase activity assays.
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Enzyme Activity | Suboptimal MnCl₂ Concentration: Fucosyltransferases often require Mn²⁺ as a cofactor for optimal activity. The concentration of MnCl₂ is critical. | Ensure you are using an optimal concentration of MnCl₂. For many fucosyltransferases, the optimal range is 5-10 mM.[1] Perform a concentration curve experiment to determine the optimal MnCl₂ concentration for your specific enzyme and conditions. |
| Incorrect pH: Enzyme activity is highly dependent on the pH of the reaction buffer. | The optimal pH for fucosyltransferase activity can shift in the presence of Mn²⁺. For example, one fucosyltransferase showed optimal activity at pH 4.5 in the absence of Mn²⁺, which shifted to pH 7.0 in its presence.[1][2] Verify and optimize the pH of your reaction buffer. | |
| Degraded Substrates: The donor substrate, GDP-fucose, can be sensitive to degradation. | Use freshly prepared or properly stored (frozen in aliquots) GDP-fucose. Avoid multiple freeze-thaw cycles. | |
| Inactive Enzyme: The fucosyltransferase may have lost activity due to improper storage or handling. | Use a fresh aliquot of the enzyme. Ensure the enzyme has been stored at the recommended temperature and handled according to the manufacturer's instructions. | |
| High Background Signal | Non-enzymatic Hydrolysis of GDP-Fucose: High concentrations of MnCl₂ can lead to the non-enzymatic hydrolysis of GDP-fucose, which can interfere with certain assay formats.[1] | Reduce the MnCl₂ concentration to the optimal range (typically 5-10 mM). Include a "no-enzyme" control to quantify the level of non-enzymatic hydrolysis. |
| Inconsistent or Irreproducible Results | Variable MnCl₂ Concentration: Inaccurate pipetting or errors in stock solution preparation can lead to variability in the final MnCl₂ concentration. | Prepare a fresh, accurately diluted MnCl₂ stock solution. Use calibrated pipettes for all additions. |
| Presence of Chelating Agents: Buffers or other reagents containing chelating agents like EDTA or citrate can sequester Mn²⁺ ions, making them unavailable to the enzyme. | Avoid using buffers with known chelating properties when Mn²⁺ is required for enzyme activity. If their use is unavoidable, the MnCl₂ concentration may need to be adjusted. | |
| Enzyme Inhibition at High MnCl₂ Concentrations | Substrate Hydrolysis: As mentioned, high concentrations of MnCl₂ (greater than 10 mM for some fucosyltransferases) can be inhibitory, potentially due to the hydrolysis of the GDP-fucose donor substrate.[1] | If high enzyme activity is still not achieved within the optimal MnCl₂ range, consider other factors affecting activity rather than further increasing the MnCl₂ concentration. |
| Alternative Divalent Cations: Other divalent cations may be present as contaminants or in the experimental system, some of which can be inhibitory. | While cations like Co²⁺, Mg²⁺, and Ca²⁺ can sometimes substitute for Mn²⁺, others like Zn²⁺ can be inhibitory. Ensure high-purity reagents are used. |
Quantitative Data: Impact of MnCl₂ on Fucosyltransferase Activity
The following table summarizes key quantitative data regarding the effect of MnCl₂ on the activity of specific fucosyltransferases.
| Fucosyltransferase | Parameter | MnCl₂ Concentration | Effect |
| Soluble Fucosyltransferase 3 (SFT3) | Optimal Concentration | 5 - 10 mM | 6-fold activation of enzyme activity.[1] |
| Inhibitory Concentration | > 10 mM | Inhibition of enzyme activity.[1] | |
| Human α-1,3-Fucosyltransferase V | Kₘ for Mn²⁺ | 6.1 mM | Half-maximal activation of the enzyme.[3] |
Experimental Protocols
Standard Fucosyltransferase Activity Assay
This protocol is a general guideline for determining fucosyltransferase activity and can be adapted for specific enzymes and substrates.
Materials:
-
Enzyme: Purified fucosyltransferase or cell lysate containing the enzyme.
-
Donor Substrate: GDP-fucose.
-
Acceptor Substrate: A specific oligosaccharide or glycoconjugate.
-
Reaction Buffer: e.g., 50 mM MES, pH 6.5.
-
MnCl₂ Solution: 100 mM stock solution.
-
Stop Solution: e.g., 0.1 M EDTA.
-
Detection Reagents: Dependent on the assay format (e.g., radiolabeling, HPLC, ELISA-based).
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following components at the indicated final concentrations:
-
Reaction Buffer: 1X
-
Acceptor Substrate: As required for the specific enzyme.
-
GDP-fucose: As required for the specific enzyme.
-
MnCl₂: 5-10 mM (optimal concentration may need to be determined empirically).
-
Enzyme: Appropriate amount to achieve a measurable reaction rate.
-
-
Initiate Reaction: Add the enzyme to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Analysis: Analyze the reaction products using a suitable method to quantify the amount of fucose transferred to the acceptor substrate.
Visualizations
Role of Mn²⁺ in Fucosyltransferase Catalysis
The following diagram illustrates the proposed role of the Mn²⁺ ion as a cofactor in the catalytic mechanism of fucosyltransferase.
Caption: Role of Mn²⁺ in the fucosyltransferase reaction.
Experimental Workflow for Determining Optimal MnCl₂ Concentration
This diagram outlines a typical workflow for determining the optimal MnCl₂ concentration for a fucosyltransferase assay.
Caption: Workflow for MnCl₂ concentration optimization.
References
preventing degradation of GDP-Fuc-Biotin during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the degradation of GDP-Fucose-Biotin during their experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the handling and use of GDP-Fucose-Biotin in experimental settings.
Question 1: I am seeing low or no signal in my fucosyltransferase assay. Could my GDP-Fucose-Biotin have degraded?
Answer: Yes, signal loss in a fucosyltransferase assay is a common indicator of GDP-Fucose-Biotin degradation. Several factors during your experiment could contribute to this. To troubleshoot, consider the following potential causes and solutions:
-
Improper Storage: GDP-Fucose-Biotin is sensitive to temperature fluctuations. Long-term storage at temperatures above -20°C or repeated freeze-thaw cycles can lead to significant degradation.[1][2]
-
Incorrect pH of Reaction Buffer: The stability of GDP-Fucose is pH-dependent. Acidic conditions, in particular, can cause rapid degradation.
-
Solution: Ensure your reaction buffer is within the optimal pH range of 7.0 to 8.0. Fucosyltransferase assays are typically performed at a pH of around 7.4.
-
-
Enzymatic Degradation: Your experimental system, especially if using cell lysates or biological fluids, may contain enzymes that can cleave the biotin moiety or the GDP-fucose linkage.
-
Solution: If you suspect enzymatic degradation, consider using purified enzyme preparations. The addition of a broad-spectrum protease inhibitor cocktail may also be beneficial, although specific inhibitors for biotin-cleaving enzymes may be required.
-
-
Contaminated Reagents: Contaminants in your buffers or other reagents could also contribute to the degradation of GDP-Fucose-Biotin.
-
Solution: Use high-purity reagents and sterile, nuclease-free water to prepare all your solutions.
-
Question 2: How can I assess the integrity of my GDP-Fucose-Biotin?
Answer: If you suspect degradation, you can perform a quality control check. A straightforward method is to use a well-characterized fucosyltransferase and a suitable acceptor substrate in a control experiment. A strong signal in this positive control would indicate that your GDP-Fucose-Biotin is active. For a more direct assessment, techniques like mass spectrometry can be used to check for the correct molecular weight of the compound.
Question 3: What are the primary degradation pathways for GDP-Fucose-Biotin?
Answer: The two main points of potential degradation in the GDP-Fucose-Biotin molecule are the glycosidic bond of the fucose and the amide bond of the biotin.
-
Hydrolysis of the GDP-Fucose Bond: This is particularly susceptible to acidic conditions, leading to the formation of GDP and fucose-biotin.
-
Cleavage of the Biotin Moiety: This can be a result of enzymatic activity, primarily from biotinidase or other amidohydrolases that can cleave the amide linkage between biotin and the fucose.[2][3] Non-enzymatic hydrolysis of this bond can also occur, especially in the presence of certain chemicals or at extreme pH values.
Question 4: Are there any specific enzymes I should be concerned about that might degrade GDP-Fucose-Biotin?
Answer: Yes, the primary enzyme of concern is biotinidase . This enzyme is responsible for recycling biotin in vivo by cleaving it from proteins and peptides. If your experimental sample (e.g., cell lysate, serum) contains biotinidase activity, it can cleave the biotin from your GDP-Fucose-Biotin, rendering it undetectable by avidin or streptavidin-based methods. Other less specific proteases or amidases might also contribute to degradation.
Data Presentation
The following table summarizes the stability of GDP-Fucose-Biotin under various conditions.
| Condition | Parameter | Stability | Recommendation |
| Storage | Temperature | Stable for up to 12 months at ≤ -20°C[1][2] | Store in a manual defrost freezer at ≤ -20°C. |
| Freeze-Thaw Cycles | Susceptible to degradation with repeated cycles[1][2] | Aliquot upon first use to minimize freeze-thaw cycles. | |
| pH | 3.0 | Half-life of approximately 7 hours at 37°C | Avoid acidic conditions below pH 6.0. |
| 5.0 - 8.0 | Relatively stable | Maintain a reaction pH between 7.0 and 8.0 for optimal stability and enzyme activity. | |
| Enzymes | Biotinidase | Rapid cleavage of the biotin moiety | If using biological samples, consider heat inactivation or the use of specific inhibitors if biotinidase activity is suspected. |
| Proteases | Potential for degradation of the fucosyltransferase | Use protease inhibitor cocktails in cell lysates or other complex biological mixtures. |
Experimental Protocols
Standard Fucosyltransferase Assay Protocol
This protocol provides a general guideline for a fucosyltransferase assay using GDP-Fucose-Biotin. Optimization may be required for specific enzymes and substrates.
Materials:
-
GDP-Fucose-Biotin
-
Fucosyltransferase enzyme
-
Acceptor substrate (e.g., a glycoprotein or a specific oligosaccharide)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 25 mM MnCl₂)
-
Stop Solution (e.g., 50 mM EDTA)
-
Streptavidin-coated plates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Plate reader
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Reaction Buffer
-
Acceptor substrate (to a final concentration typically in the µM range)
-
GDP-Fucose-Biotin (to a final concentration typically in the µM range)
-
Fucosyltransferase enzyme (the amount will depend on the specific activity of the enzyme)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the Reaction: Stop the reaction by adding the Stop Solution.
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated plate.
-
Incubate for 1 hour at room temperature to allow the biotinylated product to bind to the plate.
-
Wash the plate three times with Wash Buffer.
-
Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the color development by adding 1 M H₂SO₄.
-
-
Read the Plate: Read the absorbance at 450 nm using a plate reader.
Mandatory Visualization
Caption: Potential degradation pathways of GDP-Fucose-Biotin.
Caption: A typical workflow for a fucosyltransferase assay.
References
Validation & Comparative
Validating Fucosyltransferase Specificity: A Comparative Guide to GDP-Fuc-Biotin and Alternative Methods
For researchers, scientists, and drug development professionals, the precise characterization of fucosyltransferase (FUT) specificity is paramount for understanding their biological roles and for the development of targeted therapeutics. This guide provides an objective comparison of methodologies for validating FUT specificity, with a focus on the application of GDP-Fuc-Biotin and its alternatives. Experimental data and detailed protocols are presented to aid in the selection of the most appropriate assay for your research needs.
Introduction to Fucosyltransferase Specificity Validation
Fucosyltransferases are a family of enzymes that catalyze the transfer of a fucose sugar from a donor substrate, typically guanosine diphosphate fucose (GDP-Fucose), to an acceptor molecule, which can be a glycoprotein, glycolipid, or oligosaccharide. The specificity of these enzymes in recognizing both the acceptor substrate and the linkage they create is critical for the synthesis of complex fucosylated glycans involved in numerous physiological and pathological processes, including cell adhesion, signaling, and cancer progression. Validating this specificity is a crucial step in both basic research and drug discovery.
This guide explores the utility of this compound as a tool for this purpose and compares it with other established methods, including fluorescence-based assays and high-performance liquid chromatography (HPLC)-based approaches.
Method 1: this compound-Based Assays
This compound is a chemically modified analog of the natural donor substrate, GDP-Fucose. In this molecule, a biotin tag is attached to the fucose moiety. This tag allows for the detection of fucosylation events through the high-affinity interaction of biotin with streptavidin conjugates.
Experimental Workflow
The general workflow for a this compound-based assay involves an enzymatic reaction followed by detection of the biotinylated acceptor molecule.
Experimental Protocol
The following protocol is a generalized procedure for a fucosyltransferase assay using this compound.
-
Reaction Setup:
-
Prepare a reaction mixture containing the acceptor substrate (e.g., 1-10 µg of a glycoprotein), the fucosyltransferase (e.g., 0.5 µg), this compound (e.g., 25 µM), and an appropriate reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MnCl₂).
-
The total reaction volume is typically 20-50 µL.
-
Include a negative control reaction lacking the fucosyltransferase.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer or by heat inactivation.
-
Electrophoresis and Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Detection:
-
Block the membrane to prevent non-specific binding.
-
Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the membrane to remove unbound conjugate.
-
Add a chemiluminescent HRP substrate and detect the signal using an appropriate imaging system.
-
Performance Data
| Parameter | Value | Reference |
| Qualitative Detection | Yes | R&D Systems |
| Quantitative Analysis | Semi-quantitative (band intensity) | - |
| Substrate Compatibility | Various glycoproteins | R&D Systems |
| Ease of Use | Moderate | - |
Method 2: Fluorescence-Based Assays
Fluorescence-based assays offer a sensitive and often high-throughput method for measuring fucosyltransferase activity and specificity. These assays typically rely on a fluorogenic acceptor substrate that becomes fluorescent upon enzymatic modification or a competition format.
Experimental Workflow: Inhibition Assay
A common application of fluorescence-based assays is in the screening for fucosyltransferase inhibitors.
Experimental Protocol: Fluorescence-Based Inhibition Assay
This protocol is adapted from a high-throughput screening assay for fucosyltransferase inhibitors.
-
Reaction Setup:
-
In a microplate, add the fucosyltransferase, a fluorogenic acceptor substrate (e.g., a derivative of 4-methylumbelliferone), and the test inhibitor at various concentrations.
-
Initiate the reaction by adding GDP-Fucose.
-
-
Incubation: Incubate the plate at the optimal temperature and time for the enzymatic reaction.
-
Signal Development: Depending on the assay design, a secondary enzymatic step may be required to hydrolyze the non-fucosylated acceptor, leading to a fluorescent signal. In this case, the fucosylated product is protected from hydrolysis.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. The signal is inversely proportional to the fucosyltransferase activity.
Performance Data
| Parameter | Value | Reference |
| Assay Format | High-throughput (384-well) | [1] |
| Z'-factor | 0.78 (a measure of assay quality) | [1] |
| Sensitivity | High | [1] |
| Quantitative Analysis | Yes (IC₅₀ determination) | [1] |
Method 3: HPLC-Based Assays
High-Performance Liquid Chromatography (HPLC) offers a robust and highly quantitative method for analyzing fucosyltransferase activity. This technique separates the fucosylated product from the unreacted acceptor substrate, allowing for precise quantification.
Experimental Workflow
Experimental Protocol
-
Reaction Setup:
-
Perform the enzymatic reaction as described for the other methods, using either a native or a fluorescently labeled acceptor substrate.
-
-
Sample Preparation:
-
Stop the reaction and prepare the sample for HPLC analysis. This may involve protein precipitation, filtration, or solid-phase extraction.
-
-
HPLC Analysis:
-
Inject the sample onto an appropriate HPLC column (e.g., reverse-phase C18).
-
Elute the components using a suitable mobile phase gradient.
-
Detect the substrate and product peaks using a UV or fluorescence detector.
-
-
Quantification:
-
Integrate the peak areas of the substrate and product to determine the extent of the reaction and calculate enzyme activity.
-
Performance Data
| Parameter | Value | Reference |
| Quantitative Analysis | Highly quantitative (Kₘ, Vₘₐₓ determination) | [2] |
| Sensitivity | High (picomole range) | [2] |
| Throughput | Low to medium | - |
| Equipment Requirement | Specialized (HPLC system) | - |
Comparison of Methods
| Feature | This compound Assay | Fluorescence-Based Assay | HPLC-Based Assay |
| Principle | Biotin-streptavidin detection | Fluorescence signal change | Chromatographic separation |
| Primary Use | Qualitative/Semi-quantitative detection | High-throughput screening, Inhibition studies | Kinetic analysis, Quantitative activity |
| Throughput | Medium | High | Low to Medium |
| Sensitivity | Moderate to High | High | High |
| Quantitative | Semi-quantitative | Yes | Yes (highly precise) |
| Ease of Use | Moderate | Relatively easy | Requires expertise |
| Cost | Moderate (reagent-dependent) | Can be high (custom substrates) | High (instrumentation) |
Conclusion
The choice of method for validating fucosyltransferase specificity depends on the specific research question and available resources.
-
This compound-based assays are a valuable tool for the initial, qualitative, or semi-quantitative assessment of fucosyltransferase activity on various acceptor substrates. Their relatively straightforward protocol makes them accessible for many laboratories.
-
Fluorescence-based assays excel in high-throughput screening applications, such as inhibitor discovery, offering high sensitivity and amenability to automation.
-
HPLC-based assays remain the gold standard for detailed kinetic characterization and precise quantitative analysis of fucosyltransferase activity, providing the most accurate data for enzyme specificity studies.
By understanding the principles, advantages, and limitations of each method, researchers can make an informed decision to effectively and accurately validate the specificity of fucosyltransferases in their experimental systems.
References
A Head-to-Head Comparison: GDP-Fuc-Biotin vs. Metabolic Labeling with Fucose Analogs for Studying Fucosylation
For researchers, scientists, and drug development professionals investigating the intricate roles of fucosylation in cellular processes, selecting the appropriate labeling strategy is paramount. This guide provides an objective comparison of two prominent methods: direct enzymatic labeling with GDP-Fuc-Biotin and metabolic labeling with fucose analogs. We will delve into their mechanisms, present available quantitative data, and provide detailed experimental protocols to aid in making an informed decision for your specific research needs.
Fucosylation, the addition of a fucose sugar to glycans and proteins, is a critical post-translational modification involved in a myriad of biological processes, from cell adhesion and signaling to immune responses and cancer progression. The ability to accurately label and detect fucosylated molecules is essential for unraveling their functions and for the development of novel therapeutics.
Direct Enzymatic Labeling with this compound
Direct enzymatic labeling with Guanosine Diphosphate-Fucose-Biotin (this compound) is a chemoenzymatic approach that utilizes the cell's own fucosyltransferases (FUTs) to attach a biotinylated fucose molecule directly onto target glycans. This method offers a high degree of specificity as it relies on the inherent substrate recognition of the FUTs.
Mechanism of Action:
This compound acts as a donor substrate for fucosyltransferases. In the presence of these enzymes, the fucose-biotin moiety is transferred from the GDP carrier to a specific acceptor substrate, which can be a glycoprotein or a glycolipid. The attached biotin can then be detected using streptavidin-conjugated probes, such as HRP for western blotting or fluorophores for microscopy. This technique is particularly useful for in vitro applications and can potentially be adapted for live-cell imaging, although data on its cell permeability is limited.
Metabolic Labeling with Fucose Analogs
Metabolic labeling with fucose analogs is a powerful technique for studying fucosylation in living cells and organisms. This method involves introducing a fucose analog, typically bearing a bioorthogonal handle like an alkyne or an azide, into the cell's natural metabolic pathways.
Mechanism of Action:
Fucose analogs are taken up by cells and processed through the salvage pathway of fucose metabolism.[1] They are converted into their corresponding GDP-fucose analogs, which are then used by fucosyltransferases to incorporate the modified fucose into newly synthesized glycans. The bioorthogonal handle on the incorporated fucose analog allows for subsequent detection via a highly specific chemical reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), with a complementary probe (e.g., an azide- or alkyne-containing fluorophore or biotin).
Quantitative Data Comparison
| Parameter | This compound | Metabolic Labeling with Fucose Analogs |
| Labeling Principle | Direct enzymatic transfer | Metabolic incorporation |
| Typical Application | In vitro assays, cell surface labeling | Live cells and organisms |
| Labeling Efficiency | Dependent on fucosyltransferase activity and substrate availability | Cell-type dependent, can be high with optimized conditions[2] |
| Cell Permeability | Generally considered low for nucleotide sugars | High for peracetylated fucose analogs |
| Cytotoxicity | Data not readily available | Varies with the analog. 6,6-difluoro-l-fucose IC50: 43 µM in HCT116 cells[3]. High concentrations of fucose can be toxic to some cell lines[4]. |
| Signal-to-Noise Ratio | Can be high due to direct labeling | Can be affected by background from unincorporated probes |
Experimental Protocols
Protocol 1: Biotinylation of Cell Surface Glycoproteins using this compound (In Vitro)
This protocol is adapted from a general procedure for in vitro biotinylation of glycoproteins.
Materials:
-
Sample glycoprotein (1-10 µg)
-
GDP-Biotin-Fucose
-
Recombinant Fucosyltransferase (e.g., FUT8)
-
Assay Buffer: 25 mM Tris, 10 mM MnCl2, pH 7.5
-
Protein Sample Loading Dye
-
SDS-PAGE and Western Blot reagents
-
Nitrocellulose membrane
-
Blocking Buffer: 10% fat-free milk in TBST
-
TBST Buffer: 25 mM Tris, 137 mM NaCl, 0.1% Tween-20, pH 7.5
-
Streptavidin-HRP
-
ECL (Enhanced Chemiluminescence) Reagents
Procedure:
-
Prepare the reaction mixture by combining the sample glycoprotein, 0.25 nmol GDP-Biotin-Fucose, and 0.5 µg of a suitable recombinant fucosyltransferase in Assay Buffer to a final volume of 30 µL.
-
Prepare a negative control reaction omitting the fucosyltransferase.
-
Incubate the reactions at 37 °C for 60 minutes.
-
Stop the reactions by adding an appropriate volume of Protein Sample Loading Dye.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with Streptavidin-HRP (25 ng/mL in TBST) for 30 minutes at room temperature.
-
Wash the membrane three times with TBST for 15 minutes each.
-
Detect the biotinylated glycoprotein using ECL reagents according to the manufacturer's instructions.
Protocol 2: Metabolic Labeling of Fucosylated Glycans with Alkynyl-Fucose and Detection by Click Chemistry
This protocol provides a general workflow for metabolic labeling in cultured cells followed by fluorescent detection.[5][6]
Materials:
-
Cultured cells
-
Peracetylated alkynyl-fucose analog (e.g., 6-alkynyl-fucose)
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (e.g., copper (II) sulfate, a reducing agent like sodium ascorbate, and a copper-chelating ligand like TBTA)
-
Azide-conjugated fluorophore (e.g., Azide-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add the peracetylated alkynyl-fucose analog to the cell culture medium at a final concentration of 25-100 µM.
-
Incubate the cells for 24-72 hours to allow for metabolic incorporation.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with Permeabilization Buffer for 10 minutes to detect intracellular fucosylated proteins.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail according to established protocols.
-
Add the azide-conjugated fluorophore to the cocktail.
-
Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams were generated using Graphviz.
Fucosylation Biosynthetic Pathways
Caption: Cellular pathways for GDP-fucose biosynthesis.
Experimental Workflow: this compound Labeling
Caption: this compound labeling workflow.
Experimental Workflow: Metabolic Labeling with Fucose Analogs
Caption: Fucose analog metabolic labeling workflow.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and metabolic labeling with fucose analogs hinges on the specific experimental question and system.
-
This compound is an excellent choice for in vitro studies, offering a direct and specific method to label fucosylated glycans on purified proteins or cell lysates. Its utility in live cells is promising but requires further investigation into its cell permeability and potential cytotoxicity.
-
Metabolic labeling with fucose analogs is the preferred method for studying fucosylation in the dynamic environment of living cells and organisms. It allows for the tracking of newly synthesized fucosylated glycans and can be adapted for various applications, including proteomics, imaging, and cell sorting. However, researchers must consider the potential for cell-type-specific differences in labeling efficiency and the cytotoxicity of certain analogs.
Ultimately, both techniques are valuable tools in the glycobiologist's arsenal. By understanding their respective strengths and limitations, researchers can design more effective experiments to illuminate the complex world of fucosylation.
References
- 1. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs [mdpi.com]
- 3. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
A Head-to-Head Comparison: GDP-Fuc-Biotin Versus Lectin Staining for Fucose Detection
For researchers, scientists, and drug development professionals, the accurate detection of fucosylation, a critical post-translational modification, is paramount. This guide provides an objective comparison of two primary methods for fucose detection: enzymatic labeling with GDP-Fuc-Biotin and affinity-based staining with lectins.
Fucosylation plays a vital role in numerous biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is a hallmark of various diseases, most notably cancer, making its detection a key area of research and a potential source of diagnostic and therapeutic targets. This comparison guide delves into the principles, protocols, and performance of this compound and fucose-specific lectins, offering a comprehensive resource to inform your experimental choices.
At a Glance: Key Differences
| Feature | This compound (Enzymatic Labeling) | Lectin Staining (Affinity-Based) |
| Principle | Enzymatic transfer of a biotinylated fucose analog onto nascent glycan structures by fucosyltransferases. | Direct binding of fucose-specific lectins to existing fucose residues on glycans. |
| Specificity | Highly specific for terminal fucosylation sites accessible to the specific fucosyltransferase used. | Specificity depends on the lectin used. Some lectins have broad specificity for different fucose linkages (e.g., AAL), while others are more specific (e.g., UEA I for α-1,2 linked fucose).[1][2][3][4] |
| Sensitivity | Potentially higher sensitivity for detecting sites of active fucosylation. The avidin-biotin amplification system can enhance signal detection. | Sensitivity can vary depending on the lectin, its affinity for the specific fucose linkage, and the density of fucosylated glycans. |
| Applications | Western blotting, ELISA, cell surface labeling, in vitro fucosylation assays. | Immunohistochemistry (IHC), immunofluorescence (IF), flow cytometry, Western blotting, ELISA. |
| Considerations | Requires the presence of active fucosyltransferases and acceptor substrates. The enzymatic reaction requires specific buffer conditions and incubation times. | Binding can be influenced by the accessibility of fucose residues within the glycan structure. Potential for non-specific binding. |
How They Work: A Visual Guide
The fundamental difference between these two methods lies in their approach to detecting fucose. This compound is an active, enzymatic process, while lectin staining is a passive, affinity-based one.
In-Depth Comparison
| Parameter | This compound | Lectin Staining |
| Mechanism | Utilizes a fucosyltransferase to covalently attach a biotinylated fucose to a glycan acceptor. | Relies on the non-covalent, specific binding of a lectin to a fucose residue. |
| Linkage Specificity | The specificity is determined by the fucosyltransferase used. For example, FUT8 specifically transfers fucose to the core N-acetylglucosamine (GlcNAc) of N-glycans in an α-1,6 linkage. | Varies by lectin. Aleuria Aurantia Lectin (AAL) has a broad specificity, recognizing fucose in α-1,2, α-1,3, α-1,4, and α-1,6 linkages.[4] Ulex Europaeus Agglutinin I (UEA I) preferentially binds to α-1,2 linked fucose residues.[2] |
| Detection of Nascent vs. Existing Glycans | Primarily detects sites where active fucosylation can occur, as it requires an acceptor substrate. | Detects all accessible fucose residues, regardless of when they were added. |
| Signal Amplification | The biotin tag allows for significant signal amplification through the use of streptavidin-enzyme conjugates (e.g., HRP, AP) or fluorophores. | Signal intensity is dependent on the number of binding sites and the label on the lectin (direct fluorescent conjugate or biotin for secondary detection). |
| Potential for False Positives | Low potential for false positives if appropriate controls (e.g., no fucosyltransferase) are used. | Non-specific binding of lectins to other cellular components can lead to false positives. Proper blocking is crucial. |
| Ease of Use | Requires optimization of enzymatic reaction conditions (e.g., buffer, temperature, incubation time). | Generally simpler to perform, with standard staining protocols available. |
| Cost | Can be more expensive due to the cost of the this compound reagent and the required fucosyltransferase. | Lectins are generally more affordable, with a wide variety of conjugated options available. |
Experimental Protocols
This compound Labeling of Glycoproteins (Western Blot)
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
This compound
-
Recombinant Fucosyltransferase (e.g., FUT8)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MnCl₂)
-
Protein sample containing glycoproteins
-
SDS-PAGE gels and blotting apparatus
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine your protein sample (1-10 µg), this compound (e.g., 10 µM), and the appropriate fucosyltransferase (e.g., 0.5 µg) in the assay buffer.
-
Incubate at 37°C for 1-2 hours.
-
As a negative control, prepare a parallel reaction without the fucosyltransferase.
-
-
SDS-PAGE and Western Blotting:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate and visualize the signal using an appropriate imaging system.
-
Lectin Staining of Cells (Immunofluorescence) - Aleuria Aurantia Lectin (AAL)
This protocol is a general guideline for staining cells in culture.
Materials:
-
Biotinylated or fluorescently conjugated Aleuria Aurantia Lectin (AAL)
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Streptavidin-fluorophore conjugate (if using biotinylated AAL)
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) If detecting intracellular fucosylation, permeabilize the cells with permeabilization buffer for 10 minutes. Wash three times with PBS.
-
-
Staining:
-
Block the cells with blocking buffer for 30 minutes at room temperature.
-
Incubate the cells with the AAL conjugate (e.g., 5-20 µg/mL in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Signal Detection and Imaging:
-
If using a biotinylated AAL, incubate with a streptavidin-fluorophore conjugate for 30-60 minutes at room temperature in the dark. Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Visualize the staining using a fluorescence microscope.
-
Choosing the Right Method
The choice between this compound and lectin staining depends on the specific research question and experimental context.
-
For studying the activity of fucosyltransferases and identifying their substrates, this compound is the superior choice. Its enzymatic nature allows for the specific labeling of nascent glycans and provides a direct measure of enzyme activity.
-
For general screening of fucosylation in tissues and cells, lectin staining is a versatile and cost-effective method. The availability of a wide range of lectins with different specificities allows for a broader characterization of fucosylation patterns. However, careful selection of the lectin and appropriate controls are essential to ensure specificity.
References
- 1. Development of recombinant Aleuria aurantia lectins with altered binding specificities to fucosylated glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ulex europaeus Lectin (UEA I) Biotrend [biotrend.com]
- 3. uniprot.org [uniprot.org]
- 4. Development and application of a novel recombinant Aleuria aurantia lectin with enhanced core fucose binding for identification of glycoprotein biomarker of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fucosylation Probes: GDP-Fuc-Biotin vs. Azido-fucose
A deep dive into the sensitivity and methodologies of two key tools for studying protein fucosylation, providing researchers with the insights needed to select the optimal probe for their experimental needs.
In the intricate world of post-translational modifications, fucosylation—the addition of a fucose sugar to proteins and lipids—plays a critical role in a myriad of biological processes, from cell adhesion and signaling to immune responses and cancer progression. To unravel the complexities of fucosylation, scientists rely on specialized molecular probes. Among the most prominent are GDP-Fuc-Biotin, a direct enzymatic label, and azido-fucose, a metabolic precursor that enables bioorthogonal chemistry. This guide provides a comprehensive comparison of their sensitivity, mechanisms, and experimental protocols to aid researchers in drug development and fundamental biological studies.
At a Glance: Comparing this compound and Azido-fucose Probes
| Feature | This compound | Azido-fucose |
| Labeling Strategy | Enzymatic | Metabolic |
| Mechanism | Direct transfer of biotinylated fucose to a glycan by a fucosyltransferase. | Metabolic incorporation of an azide-modified fucose into glycans, followed by detection with a "click" chemistry reaction. |
| Cell Permeability | Generally requires cell permeabilization for intracellular targets. Can be used on live cells to label surface glycans if the enzyme is supplied externally. | Readily enters cells and is processed by the fucose salvage pathway. |
| Directness of Labeling | Direct, one-step enzymatic reaction. | Indirect, multi-step process involving metabolic conversion and subsequent chemical ligation. |
| Potential for Artifacts | Minimal, as it relies on specific enzyme-substrate recognition. | Potential for incomplete metabolic conversion or off-target effects of the azide group. Inefficient processing by salvage pathway enzymes can lead to weak labeling. |
| Cytotoxicity | Low, with minimal side effects on target molecules. | Can exhibit cytotoxicity at higher concentrations. |
| Sensitivity | Potentially high for in vitro assays and cell surface labeling due to direct enzymatic application. | Can be limited by the efficiency of cellular uptake and metabolic conversion. Bypassing the salvage pathway with GDP-azido-fucose can enhance sensitivity. |
Delving into the Mechanisms: A Tale of Two Probes
The fundamental difference between this compound and azido-fucose lies in their approach to labeling fucosylated molecules.
This compound: The Direct Approach
This compound is a chimeric molecule that combines the fucose donor, GDP-fucose, with a biotin tag. This probe is directly utilized by fucosyltransferases (FUTs), the enzymes responsible for attaching fucose to glycans. In the presence of a FUT and a suitable acceptor substrate (a glycoprotein or glycolipid), the biotinylated fucose is transferred, resulting in a directly tagged molecule. This method is highly specific as it leverages the inherent specificity of the fucosyltransferase.
Azido-fucose: The Metabolic Route
Azido-fucose is a modified fucose sugar containing a bioorthogonal azide group. When introduced to cells, it enters the fucose salvage pathway. Here, it is converted in a two-step enzymatic process into GDP-azido-fucose. This activated form is then used by fucosyltransferases to incorporate the azido-fucose into glycans. The azide group, being chemically inert to most biological molecules, can then be specifically detected in a secondary step through a "click" chemistry reaction, typically with an alkyne-containing reporter molecule (e.g., a fluorescent dye or biotin).
Visualizing the Pathways
To better understand the distinct workflows of these probes, the following diagrams illustrate their respective labeling processes.
Caption: this compound enzymatic labeling workflow.
Caption: Azido-fucose metabolic labeling and click chemistry detection.
Sensitivity Showdown: A Qualitative Comparison
While direct quantitative comparisons of sensitivity in the literature are scarce, a qualitative assessment can be made based on the mechanisms of action and reported observations.
| Sensitivity Aspect | This compound | Azido-fucose |
| In Vitro Assays | Potentially Higher: In a controlled in vitro environment with purified enzymes and substrates, direct labeling can be very efficient, leading to high sensitivity. The detection limit is primarily determined by the affinity of the streptavidin conjugate for biotin and the detection method (e.g., chemiluminescence). | Lower: Not applicable for standard in vitro enzymatic assays as it requires metabolic activation. |
| Cell-Based Assays | Variable: For cell surface labeling, sensitivity can be high if sufficient enzyme is provided. For intracellular targets, the need for permeabilization can affect cell viability and introduce variability. | Dependent on Cellular Machinery: Sensitivity is critically dependent on the efficiency of the fucose salvage pathway enzymes, which can vary between cell types. Inefficient conversion to GDP-azido-fucose can significantly limit the signal. |
| Overcoming Limitations | Optimization of enzyme and substrate concentrations is key. | Bypassing the salvage pathway by directly introducing GDP-azido-fucose can significantly improve labeling efficiency and, therefore, sensitivity.[1] |
| Signal Amplification | Relies on the high affinity of the biotin-streptavidin interaction and enzymatic amplification from HRP or other reporters. | Benefits from the high efficiency and specificity of the click chemistry reaction, which can provide a very clean signal with low background. |
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for key experiments using both probes. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: In Vitro Enzymatic Labeling with this compound
Objective: To label a purified glycoprotein with biotin using a fucosyltransferase.
Materials:
-
Purified glycoprotein (acceptor substrate)
-
Recombinant fucosyltransferase (e.g., FUT8)
-
This compound
-
Reaction Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MnCl2)
-
SDS-PAGE reagents
-
Western blot apparatus
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified glycoprotein (1-10 µg), this compound (e.g., 0.25 nmol), and the fucosyltransferase (e.g., 0.5 µg) in the reaction buffer. Bring the final volume to 20-50 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching the Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Electrophoresis: Separate the reaction products by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Detection:
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST).
-
Incubate the membrane with a streptavidin-HRP conjugate.
-
Wash the membrane thoroughly.
-
Add a chemiluminescent substrate and visualize the biotinylated glycoprotein using an imaging system.
-
Protocol 2: Metabolic Labeling of Live Cells with Azido-fucose
Objective: To label fucosylated glycoproteins in cultured cells for subsequent detection.
Materials:
-
Cultured cells
-
Peracetylated azido-fucose (Ac4Fuc-Az) for enhanced cell permeability
-
Cell culture medium
-
Click chemistry reagents (e.g., alkyne-biotin or alkyne-fluorophore, copper (I) catalyst, or a copper-free click chemistry reagent like DBCO-alkyne)
-
Lysis buffer
-
SDS-PAGE and Western blot reagents or flow cytometer
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a medium containing peracetylated azido-fucose (e.g., 25-100 µM).
-
Incubate the cells for 1-3 days to allow for metabolic incorporation.
-
-
Cell Lysis (for Western Blot):
-
Wash the cells with PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Click Chemistry Reaction:
-
To the cell lysate (or to intact cells for flow cytometry), add the click chemistry reaction cocktail containing the alkyne-reporter molecule and the catalyst.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Western Blot: Analyze the biotin-labeled proteins from the lysate by SDS-PAGE and Western blotting with a streptavidin-HRP conjugate as described in Protocol 1.
-
Flow Cytometry: If a fluorescent alkyne was used, wash the cells and analyze them directly by flow cytometry to quantify the cell surface fucosylation.
-
Conclusion: Choosing the Right Tool for the Job
Both this compound and azido-fucose probes are powerful tools for the study of fucosylation, each with its own set of advantages and limitations.
-
This compound is the probe of choice for in vitro enzymatic studies and for the direct labeling of cell surface glycans where high sensitivity and specificity are paramount. Its directness simplifies the workflow and reduces the potential for metabolic artifacts.
-
Azido-fucose is indispensable for studying fucosylation dynamics within living cells and organisms . Its ability to be metabolically incorporated provides a temporal and spatial snapshot of fucosylation that is not possible with direct enzymatic labeling. However, researchers must be mindful of the potential for inefficient metabolic conversion and cytotoxicity. For enhanced sensitivity in cell-based assays, the use of GDP-azido-fucose to bypass the salvage pathway is a valuable strategy.
Ultimately, the selection of the appropriate probe will depend on the specific research question, the experimental system, and the desired level of sensitivity. By understanding the principles and protocols outlined in this guide, researchers can make informed decisions to effectively probe the fascinating world of fucosylation.
References
Navigating the Nuances of Fucosylation: A Comparative Guide to Fucose-Specific Antibodies and Their Alternatives
For researchers, scientists, and drug development professionals, the precise detection and characterization of fucosylated glycans are critical for understanding disease pathology, developing novel therapeutics, and ensuring the quality of biopharmaceuticals. However, the inherent challenges of antibody specificity can lead to cross-reactivity, yielding ambiguous or inaccurate results. This guide provides a comprehensive comparison of fucose-specific antibodies and alternative fucosylation detection methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tools for your research.
The addition of fucose to glycan structures, a process known as fucosylation, is a key post-translational modification involved in a myriad of biological processes, from cell adhesion and signaling to immune responses. Aberrant fucosylation is a hallmark of several diseases, including cancer and inflammatory disorders. Consequently, the specific detection of fucosylated molecules is of paramount importance. This guide delves into the cross-reactivity issues associated with fucose-specific antibodies and presents a comparative analysis with alternative methods, such as fucose-binding lectins.
The Challenge of Specificity: A Head-to-Head Comparison
While monoclonal antibodies offer high specificity in many applications, the development of antibodies that can distinguish fucose from other structurally similar monosaccharides or recognize it in the context of different glycan linkages remains a significant challenge. This often leads to cross-reactivity with other glycans, compromising data integrity.
Lectin affinity chromatography and enzyme-linked lectin assays (ELLA) provide viable alternatives to antibody-based methods. Lectins are carbohydrate-binding proteins that exhibit high specificity for particular sugar moieties. Aleuria aurantia lectin (AAL) is a well-characterized fucose-binding lectin widely used for the detection and isolation of fucosylated glycoproteins.
Below is a comparative summary of a highly specific anti-core fucose antibody and the commonly used fucose-binding lectins.
| Feature | Anti-Core Fucose mAb (clone: X) | Aleuria aurantia Lectin (AAL) | Pholiota squarrosa Lectin (PhoSL) | Lens culinaris Agglutinin (LCA) |
| Target Specificity | Highly specific for core α1,6-fucosylated N-glycans on human IgG.[1] | Binds to fucose linked in α1,2, α1,3, α1,4, and α1,6 linkages.[2][3] | Preferentially binds to core α1,6-fucose. | Recognizes core α1,6-fucose, but also binds to mannose residues. |
| Reported Cross-Reactivity | Minimal cross-reactivity with other glycan structures observed.[1] | Can bind to various fucosylated structures, leading to less specific signals.[1] | Shows some binding to non-fucosylated glycans at high concentrations. | Significant cross-reactivity with mannosylated proteins.[1] |
| Binding Affinity (Kd) | Not explicitly quantified in the provided search results. | In the nanomolar range for some fucose-containing oligosaccharides.[4] | Not explicitly quantified in the provided search results. | In the micromolar range for fucosylated glycans. |
| Optimal Application | Specific detection of core fucosylation on IgG, biomarker discovery.[1] | General detection of fucosylated glycoproteins, glycan profiling.[3] | Detection of core fucosylation. | Glycoprotein purification and analysis. |
Mitigating Cross-Reactivity: Experimental Strategies
Experimental Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity Assessment
This protocol outlines a competitive ELISA to determine the specificity of a fucose-specific antibody.
Materials:
-
96-well microtiter plates
-
Fucosylated glycoprotein (e.g., fucosylated IgG)
-
Fucose-specific primary antibody
-
HRP-conjugated secondary antibody
-
Competing monosaccharides (L-fucose, D-fucose, D-mannose, D-galactose, N-acetylglucosamine)
-
Coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the fucosylated glycoprotein (1-10 µg/mL in coating buffer) overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
In separate tubes, pre-incubate the fucose-specific primary antibody with a serial dilution of each competing monosaccharide (from 1 M down to 1 µM) for 1 hour at room temperature. A control with no competing sugar should be included.
-
Add the antibody-sugar mixtures to the corresponding wells of the coated plate and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Plot the absorbance against the concentration of the competing monosaccharide to determine the IC50 value for each sugar. A lower IC50 for L-fucose compared to other sugars indicates higher specificity.[5]
Experimental Protocol 2: Lectin Blotting for Fucosylation Detection
This protocol describes the use of lectin blotting to detect fucosylated proteins in a complex mixture.
Materials:
-
Protein sample
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membrane
-
Biotinylated Aleuria aurantia lectin (AAL)
-
Streptavidin-HRP conjugate
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the protein sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with biotinylated AAL (1-10 µg/mL in blocking buffer) for 1-2 hours at room temperature.
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system. The presence of a band indicates a fucosylated protein.
Visualizing the Impact: Fucosylation in Cell Signaling
The importance of specific fucose recognition is exemplified in the Notch signaling pathway, a critical pathway regulating cell fate decisions. O-fucosylation of the Notch receptor by the enzyme POFUT1 is essential for its proper function. The addition of fucose can then be further modified by Fringe enzymes, which adds N-acetylglucosamine (GlcNAc) to the fucose residue. This modification modulates the interaction of Notch with its ligands, Delta and Jagged, thereby fine-tuning the signaling outcome.[6][7][8][9]
Figure 1. Role of fucosylation in the Notch signaling pathway.
Experimental Workflow for Cross-Reactivity Profiling
A systematic approach is crucial for characterizing the cross-reactivity profile of a fucose-specific antibody or lectin. A glycan microarray is a powerful tool for this purpose.
Figure 2. Workflow for assessing cross-reactivity using a glycan microarray.
Conclusion
The accurate detection of fucosylation is indispensable for advancing our understanding of biology and disease. While fucose-specific antibodies are valuable tools, their potential for cross-reactivity necessitates careful validation and consideration of alternative methods. Fucose-binding lectins, particularly when used in conjunction with techniques like glycan microarrays, offer a robust approach to characterizing fucosylation with high specificity. By employing the detailed experimental protocols and understanding the comparative performance outlined in this guide, researchers can confidently select the most appropriate tools to unravel the complexities of the fucosylated glycome.
References
- 1. uniprot.org [uniprot.org]
- 2. medicago.se [medicago.se]
- 3. Development of recombinant Aleuria aurantia lectins with altered binding specificities to fucosylated glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of a high affinity binding site in recombinant Aleuria aurantia lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elisakits.co.uk [elisakits.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. File:Notch signaling pathway cartoon 02.jpg - Embryology [embryology.med.unsw.edu.au]
- 8. The Role of O-Fucosylation in Notch Signal Transduction [glycoforum.gr.jp]
- 9. File:Notch signaling pathway cartoon 01.jpg - Embryology [embryology.med.unsw.edu.au]
A Researcher's Guide to the Quantitative Analysis of Fucosylation: A Comparative Look at GDP-Fuc-Biotin and Alternative Methods
For researchers, scientists, and drug development professionals navigating the complexities of glycosylation, the precise quantification of fucosylation is paramount. This guide provides an objective comparison of a chemoenzymatic labeling approach using GDP-Fuc-Biotin with other prominent analytical techniques. By presenting supporting experimental data, detailed protocols, and clear visual workflows, this document aims to empower researchers to select the most appropriate method for their specific needs.
Fucosylation, the addition of a fucose sugar to a glycan, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is a hallmark of various diseases, most notably cancer, making its quantitative analysis a crucial aspect of biomarker discovery and therapeutic development. This guide delves into the specifics of four key methods for quantifying fucosylation: chemoenzymatic labeling with this compound, lectin-affinity assays, mass spectrometry, and metabolic labeling.
Comparative Analysis of Fucosylation Quantification Methods
The choice of a fucosylation analysis method hinges on several factors, including the required sensitivity, the complexity of the sample, the desired throughput, and available instrumentation. The following table summarizes the key performance characteristics of the four methods discussed in this guide. It is important to note that the presented values are compiled from various studies and may differ based on the specific experimental setup, instrumentation, and sample type.
| Feature | This compound Assay | Lectin-Affinity Assay (Fluorescence) | Mass Spectrometry (LC-MS/MS) | Metabolic Labeling with Click Chemistry |
| Principle | Enzymatic transfer of biotinylated fucose to glycans, followed by detection with streptavidin conjugates. | Capture of fucosylated glycoproteins using immobilized lectins, followed by fluorescent quantification. | Direct detection and quantification of fucosylated glycans or glycopeptides based on mass-to-charge ratio. | Metabolic incorporation of a tagged fucose analog into cellular glycans, followed by bioorthogonal ligation to a reporter molecule. |
| Sample Type | Purified glycoproteins, cell lysates, membranes. | Cell lysates, serum, saliva, purified glycoproteins.[1] | Purified glycoproteins, complex biological mixtures (e.g., serum, cell lysates).[2][3] | Living cells, organisms. |
| Quantitative Capability | Semi-quantitative to quantitative, dependent on detection method (e.g., Western blot, ELISA). | Quantitative, with a linear range dependent on the specific lectin and fluorophore.[1][4] | Highly quantitative, capable of both relative and absolute quantification.[2][5] | Quantitative, often measured by fluorescence intensity or mass spectrometry. |
| Sensitivity | Moderate, dependent on the efficiency of the fucosyltransferase and the detection system. | High, with detection limits often in the low nanogram range.[1] | Very high, capable of detecting low-abundance glycoforms.[2] | High, dependent on the efficiency of metabolic incorporation and click chemistry reaction. |
| Throughput | Moderate, adaptable to multi-well plate formats. | High, suitable for 96-well plate formats.[1] | Low to moderate, dependent on the complexity of the sample and the LC gradient. | Moderate to high, adaptable to high-content imaging and flow cytometry. |
| Cost | Moderate, requires this compound, fucosyltransferase, and detection reagents. | Low to moderate, requires lectins, fluorescent dyes, and a fluorescence plate reader. | High, requires expensive mass spectrometry instrumentation and skilled personnel. | Moderate, requires synthesis or purchase of fucose analogs and click chemistry reagents. |
| Linkage Specificity | Dependent on the specificity of the fucosyltransferase used. | Can be tailored by using lectins with specific fucose linkage preferences (e.g., AAL, LCA, UEA-I).[1] | Can provide detailed information on fucose linkage and glycan structure.[2] | Generally not linkage-specific, reflects overall fucosylation. |
| In Vivo Analysis | Not suitable. | Not suitable. | Not suitable. | Yes, allows for the study of fucosylation dynamics in living systems. |
Experimental Protocols
Chemoenzymatic Labeling with this compound
This method relies on the enzymatic transfer of a biotin-tagged fucose from the donor substrate this compound to the acceptor glycan on a glycoprotein, catalyzed by a specific fucosyltransferase (FUT). The resulting biotinylated glycoprotein can then be detected and quantified using streptavidin conjugated to an enzyme (e.g., HRP) or a fluorophore.
Materials:
-
This compound
-
Recombinant Fucosyltransferase (e.g., FUT8 for core fucosylation)
-
Glycoprotein sample (1-10 µg)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MnCl2)
-
SDS-PAGE reagents
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the glycoprotein sample, this compound (e.g., 0.25 nmol), and fucosyltransferase (e.g., 0.5 µg) in the assay buffer to a final volume of 30 µL.[6]
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
SDS-PAGE and Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the biotinylated protein bands using an imaging system.
-
Quantification: Densitometry analysis of the protein bands can be performed to quantify the level of fucosylation.
Lectin-Affinity Fluorescent Labeling Quantification (LAFLQ)
This high-throughput method utilizes the specific binding of lectins to fucose residues to capture fucosylated glycoproteins, which are then quantified using a fluorescent label.[1]
Materials:
-
Fucose-specific lectins (e.g., AAL, LCA, UEA-I)
-
Amine-reactive beads
-
Saliva, serum, or cell lysate samples
-
Fluorescent dye with an NHS ester (e.g., Alexa Fluor 488 NHS ester)
-
Binding/washing buffer (e.g., TBS with 0.05% Tween 20)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Lectin Immobilization: Covalently couple the lectins to amine-reactive beads according to the manufacturer's instructions.
-
Protein Labeling:
-
Label the total protein from the biological sample with the fluorescent dye.
-
Quench the reaction with the quenching solution.
-
Remove excess dye by ultrafiltration.
-
-
Lectin Affinity Enrichment:
-
Incubate the fluorescently labeled proteins with the lectin-immobilized beads overnight at 4°C with gentle agitation.[1]
-
Wash the beads several times with binding/washing buffer to remove non-specifically bound proteins.
-
-
Quantification:
-
Resuspend the beads in buffer and transfer to a 96-well black microplate.
-
Measure the fluorescence intensity using a fluorescence plate reader.[1]
-
The fluorescence intensity is proportional to the amount of fucosylated glycoproteins in the sample.
-
Mass Spectrometry-Based Quantitative Fucosylation Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the detailed characterization and quantification of fucosylation at the level of individual glycopeptides.
Materials:
-
Glycoprotein sample
-
DTT, iodoacetamide
-
Trypsin
-
LC-MS/MS system (e.g., Q-Exactive, Orbitrap)
-
C18 column for reverse-phase chromatography
-
Solvents for LC (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
-
Data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Sample Preparation:
-
Reduce and alkylate the glycoprotein sample.
-
Digest the protein into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto the LC-MS/MS system.
-
Separate the peptides using a reverse-phase C18 column with a suitable gradient.
-
Acquire MS and MS/MS spectra of the eluting peptides.
-
-
Data Analysis:
-
Identify the fucosylated glycopeptides from the MS/MS spectra by searching for characteristic fragment ions (e.g., oxonium ions).
-
Quantify the abundance of each fucosylated glycopeptide based on the peak area of its precursor ion in the MS1 spectrum.
-
Relative quantification can be performed by comparing the peak areas of fucosylated and non-fucosylated forms of the same peptide.
-
Metabolic Labeling with Fucose Analogs and Click Chemistry
This approach allows for the visualization and quantification of fucosylation in living cells by introducing a fucose analog bearing a bioorthogonal handle (e.g., an azide or alkyne) into the cellular glycosylation machinery.
Materials:
-
Fucose analog (e.g., per-O-acetylated 6-azidofucose, FucAz)
-
Cell culture medium and reagents
-
Click chemistry reagents (e.g., a fluorescently tagged alkyne for an azide-labeled sugar, and a copper(I) catalyst or a copper-free click chemistry reagent)
-
Fixation and permeabilization buffers (for imaging)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of the fucose analog for 24-48 hours to allow for its metabolic incorporation into cellular glycans.
-
-
Cell Handling:
-
For imaging, fix and permeabilize the cells.
-
For flow cytometry, harvest and wash the cells.
-
-
Click Chemistry Reaction:
-
Perform the click chemistry reaction by incubating the cells with the fluorescently tagged click chemistry partner.
-
-
Analysis:
-
Visualize the fucosylated glycans using fluorescence microscopy.
-
Quantify the overall fucosylation level per cell using flow cytometry by measuring the mean fluorescence intensity.
-
Visualizing the Pathways and Workflows
To further clarify the underlying principles and experimental steps, the following diagrams have been generated using Graphviz.
Fucosylation Biosynthesis Pathways
The synthesis of GDP-fucose, the universal fucose donor for all fucosylation reactions, occurs through two main pathways: the de novo pathway and the salvage pathway.
Caption: GDP-Fucose Biosynthesis Pathways.
Experimental Workflow: this compound Assay
Caption: this compound Assay Workflow.
Experimental Workflow: Lectin-Affinity Fluorescent Labeling Quantification (LAFLQ)
Caption: LAFLQ Experimental Workflow.
Experimental Workflow: Mass Spectrometry-Based Fucosylation Analysis
References
- 1. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Mass Spectrometric Analysis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Glycoproteomic Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. resources.rndsystems.com [resources.rndsystems.com]
A Comparative Guide to Chemoenzymatic and Metabolic Labeling of Fucans
For Researchers, Scientists, and Drug Development Professionals
The study of fucosylated glycans, or fucans, is critical for understanding a myriad of biological processes, from cell signaling and immune responses to cancer progression. To elucidate the function of these complex carbohydrates, researchers rely on specific labeling techniques. This guide provides an objective comparison of two prominent methods: chemoenzymatic labeling and metabolic labeling of fucans, offering insights into their principles, performance, and experimental execution.
At a Glance: Chemoenzymatic vs. Metabolic Labeling of Fucans
| Feature | Chemoenzymatic Labeling | Metabolic Labeling |
| Principle | Direct, in vitro enzymatic transfer of a tagged fucose analog to a glycan acceptor. | In vivo incorporation of a fucose analog into nascent glycans via the cell's metabolic machinery. |
| Specificity | High, determined by the specificity of the fucosyltransferase used. Can target specific linkages (e.g., core fucosylation).[1] | Generally broad, labels all types of fucosylated glycans. Specificity depends on the distribution of fucosyltransferases within the cell. |
| Efficiency | Can be very high, approaching stoichiometric labeling under optimized conditions. | Variable, dependent on precursor uptake, metabolic conversion, and competition with endogenous fucose.[2] |
| Speed | Relatively fast, typically completed in minutes to a few hours in vitro.[3] | Slower, requires hours to days for precursor uptake, metabolic activation, and incorporation into glycans.[4][5] |
| Cell Viability | Performed on fixed cells or in vitro, therefore not directly impacting the viability of live cells during the labeling process. | Can be cytotoxic depending on the fucose analog and concentration used.[2] |
| Labeling Context | Primarily for cell surface or isolated glycoproteins. | Enables labeling of intracellular and cell surface glycans in living cells and organisms.[4][5] |
| Reagents | Requires purified fucosyltransferases and activated sugar donors (e.g., GDP-fucose analogs). | Requires cell-permeable fucose analogs (e.g., peracetylated FucAz or 6-Alkynyl Fucose). |
| Sulfated Fucans | Potentially applicable, but may be limited by enzyme access to the complex sulfated structures. Chemoenzymatic synthesis of sulfated N-glycans has been demonstrated. | Potentially applicable, but incorporation into the complex backbone of sulfated fucans has not been extensively demonstrated. |
Delving Deeper: Methodologies and Mechanisms
Chemoenzymatic Labeling: Precision Targeting of Fucosylated Glycans
Chemoenzymatic labeling offers a direct and highly specific approach to tag fucans. This method utilizes fucosyltransferases to catalyze the transfer of a modified fucose analog, typically bearing a bioorthogonal handle like an azide or alkyne, from a donor substrate (e.g., GDP-fucose analog) directly onto a glycan acceptor.[1] This in vitro technique provides precise control over which fucan linkages are labeled by selecting a fucosyltransferase with a specific acceptor substrate specificity. For instance, a recently developed method employs a galactosyltransferase from Caenorhabditis elegans to specifically label core fucose residues.[1]
Chemoenzymatic labeling workflow.
Metabolic Labeling: A Window into Fucan Dynamics in Living Systems
Metabolic labeling provides a powerful tool to study the biosynthesis and dynamics of fucans in their native environment. This approach involves introducing a synthetic fucose analog, rendered cell-permeable by per-O-acetylation (e.g., Ac4FucAz), to living cells or organisms.[4][5] The cells' own metabolic machinery processes the analog, converting it into the corresponding GDP-fucose derivative. This tagged sugar donor is then utilized by fucosyltransferases to incorporate the fucose analog into newly synthesized glycans.[4] The incorporated bioorthogonal tag can then be visualized or captured through a subsequent chemical reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Metabolic labeling pathway.
Experimental Protocols
Protocol 1: Chemoenzymatic Labeling of Cell Surface Fucans
Materials:
-
Fixed cells or isolated glycoproteins
-
Fucosyltransferase (e.g., FUT8 for core fucosylation)
-
GDP-fucose analog with a bioorthogonal handle (e.g., GDP-Fuc-N3)
-
Labeling buffer (e.g., Tris-HCl with appropriate metal ions)
-
Wash buffer (e.g., PBS)
-
Click chemistry reagents (e.g., alkyne-fluorophore, copper(II) sulfate, reducing agent like sodium ascorbate)
-
Quenching solution (e.g., EDTA)
Procedure:
-
Preparation: If using cells, fix them with a suitable fixative (e.g., 4% paraformaldehyde) and wash thoroughly. If using isolated glycoproteins, ensure they are in a compatible buffer.
-
Labeling Reaction: Prepare a labeling cocktail containing the fucosyltransferase, GDP-fucose analog, and labeling buffer. Incubate the sample with the labeling cocktail for 1-2 hours at 37°C.
-
Washing: After incubation, wash the sample extensively with wash buffer to remove unreacted reagents.
-
Click Chemistry: Prepare the click chemistry reaction mix containing the alkyne-fluorophore, copper(II) sulfate, and a reducing agent. Incubate the labeled sample with the click chemistry mix for 30-60 minutes at room temperature, protected from light.
-
Quenching and Final Washes: Stop the reaction by adding a quenching solution. Wash the sample again to remove excess click chemistry reagents.
-
Analysis: The labeled fucans can now be visualized by fluorescence microscopy or quantified by flow cytometry. For mass spectrometry analysis, the labeled glycoproteins can be processed further.
Protocol 2: Metabolic Labeling of Fucans in Cultured Cells
Materials:
-
Cultured cells
-
Cell culture medium
-
Peracetylated fucose analog (e.g., tetraacetylated 6-azidofucose - Ac4FucAz)
-
Wash buffer (e.g., PBS)
-
Lysis buffer (for biochemical analysis)
-
Fixative (for imaging)
-
Click chemistry reagents (as in Protocol 1)
Procedure:
-
Cell Culture and Labeling: Culture cells to the desired confluency. Replace the culture medium with fresh medium containing the peracetylated fucose analog (typically in the µM range). Incubate the cells for 24-72 hours to allow for metabolic incorporation.[4][5]
-
Harvesting and Washing: After the incubation period, harvest the cells and wash them thoroughly with PBS to remove any unincorporated fucose analog.
-
Sample Preparation:
-
For Imaging: Fix the cells with a suitable fixative.
-
For Biochemical Analysis: Lyse the cells using an appropriate lysis buffer.
-
-
Click Chemistry: Perform the click chemistry reaction as described in Protocol 1 to attach a reporter molecule to the incorporated azide group.
-
Analysis: Analyze the labeled cells by fluorescence microscopy, flow cytometry, or western blot. For proteomic analysis, the labeled proteins can be enriched and identified by mass spectrometry.
Labeling of Sulfated Fucans: A Frontier in Glycobiology
Sulfated fucans, complex polysaccharides found predominantly in marine brown algae and some marine invertebrates, present a unique challenge for labeling due to their structural heterogeneity and high degree of sulfation.[6]
-
Chemoenzymatic Labeling: The applicability of chemoenzymatic labeling to sulfated fucans is an area of active research. While the chemoenzymatic synthesis of sulfated N-glycans has been demonstrated, the large and complex nature of sulfated fucans may hinder the access of fucosyltransferases to potential acceptor sites.[7] Further research is needed to identify enzymes capable of efficiently labeling these intricate structures.
-
Metabolic Labeling: The metabolic labeling of sulfated fucans in their native organisms has not been extensively explored. The biosynthetic pathways of these complex molecules are not fully elucidated, which complicates the design of suitable metabolic precursors. However, given that fucose is a primary component, metabolic labeling with fucose analogs remains a potential, albeit challenging, avenue for investigation.
Conclusion
Both chemoenzymatic and metabolic labeling are powerful techniques for the study of fucans, each with its distinct advantages and limitations. Chemoenzymatic labeling offers unparalleled specificity for in vitro applications, allowing for the precise targeting of specific fucan linkages. In contrast, metabolic labeling provides a means to investigate fucan biosynthesis and dynamics within the complex environment of living cells and organisms. The choice between these two methods will ultimately depend on the specific research question, the biological system under investigation, and the desired level of molecular detail. As our understanding of fucan biology deepens, the continued development and refinement of these labeling strategies will undoubtedly play a pivotal role in unraveling the intricate functions of these essential glycans.
References
- 1. Chemoenzymatic Labeling, Detection and Profiling of Core Fucosylation in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]
- 4. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
Confirming Fucosylation Sites: A Comparative Guide to GDP-Fuc-Biotin and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The addition of fucose to proteins, a critical post-translational modification known as fucosylation, plays a pivotal role in various biological processes, including cell signaling, adhesion, and immune responses. Aberrant fucosylation is increasingly recognized as a hallmark of several diseases, most notably cancer, making the accurate identification and quantification of fucosylation sites a key objective in biomarker discovery and therapeutic development.
This guide provides an objective comparison of methodologies for confirming fucosylation sites, with a primary focus on the chemoenzymatic approach using Guanosine Diphosphate-Fucose-Biotin (GDP-Fuc-Biotin). We will explore its performance in relation to established and emerging alternatives, supported by experimental principles and data.
Methodology Comparison: this compound vs. Alternatives
The confirmation of fucosylation sites can be approached through several distinct methodologies, each with its own set of advantages and limitations. The primary methods include chemoenzymatic labeling with this compound, mass spectrometry-based techniques, metabolic labeling with fucose analogs, and lectin affinity-based assays.
Chemoenzymatic Labeling with this compound
This method utilizes a fucosyltransferase enzyme to transfer a biotinylated fucose analog (this compound) onto a glycoprotein substrate. The incorporated biotin tag can then be detected using streptavidin-conjugated probes, enabling the identification of fucosylated proteins.
Advantages:
-
User-Friendly and Convenient: The assay is relatively straightforward to perform in a standard laboratory setting.[1]
-
Direct Labeling: Allows for the direct introduction of a detectable tag onto fucosylated glycans.[1]
-
Versatility: Can be used for the biotinylation of free glycans, glycoproteins, and glycolipids, and can be applied to live cells for imaging.[1]
Disadvantages:
-
Indirect Site Confirmation: While it confirms the presence of fucosylation on a protein, it does not directly identify the specific amino acid residue where the glycan is attached.
-
Requirement for Fucosyltransferase: The assay is dependent on the availability and specificity of a suitable fucosyltransferase.
-
Limited Quantitative Information: Primarily a qualitative or semi-quantitative method.
Mass Spectrometry (MS)-Based Methods
Mass spectrometry is a powerful analytical technique that has become the gold standard for the definitive identification and quantification of post-translational modifications, including fucosylation. Various MS-based workflows are employed for fucosylation analysis.
Advantages:
-
High Sensitivity and Specificity: Capable of detecting fucosylated species at very low concentrations and accurately identifying fucosylation sites.[2]
-
High Resolution and Accuracy: Can distinguish between different glycan structures and provide precise molecular weight information.[2]
-
Quantitative Capabilities: Allows for the relative and absolute quantification of fucosylation at specific sites, crucial for comparative studies.[2][3]
-
Comprehensive Analysis: Can provide detailed information on glycan structure and the specific site of attachment.[4]
Disadvantages:
-
Technical Complexity: Requires specialized instrumentation and expertise for operation and data analysis.[2]
-
High Cost: The instrumentation and maintenance are expensive.[2]
-
Data Interpretation Challenges: The large and complex datasets generated require sophisticated software and expert interpretation.[2]
-
Sample Preparation: Often requires extensive sample preparation, including protein digestion and glycopeptide enrichment.[2]
Metabolic Labeling with Fucose Analogs
This approach involves introducing a fucose analog, typically containing a bioorthogonal handle like an azide or alkyne, into cells. The analog is metabolized through the cell's natural pathways and incorporated into glycoproteins. The bioorthogonal handle can then be selectively reacted with a reporter molecule, such as biotin or a fluorophore, for detection and enrichment.
Advantages:
-
In Vivo Labeling: Enables the study of fucosylation in a cellular context.
-
High Specificity: The bioorthogonal reaction provides a highly specific method for labeling and detection.
Disadvantages:
-
Potential for Altered Metabolism: The fucose analog may not be processed with the same efficiency as native fucose by all fucosyltransferases.
-
Indirect Site Identification: Similar to the this compound method, it labels the fucosylated protein but requires subsequent analysis (typically MS) to pinpoint the exact site.
Lectin Affinity-Based Assays
Lectins are proteins that bind to specific carbohydrate structures. Certain lectins, such as Aleuria aurantia lectin (AAL) and Lens culinaris agglutinin (LCA), have a high affinity for fucose-containing glycans. These lectins can be used to enrich or detect fucosylated glycoproteins.
Advantages:
-
Simplicity and Cost-Effectiveness: Lectin-based assays are generally simple, rapid, and less expensive than MS-based methods.
-
High-Throughput Potential: Can be adapted for high-throughput screening formats.[5][6]
Disadvantages:
-
Binding Specificity: While specific for fucose, lectins may not distinguish between different fucose linkages (e.g., core vs. antennary).
-
Indirect Identification: Identifies fucosylated proteins but does not provide information on the specific site of fucosylation.
Quantitative Data Summary
Direct quantitative comparisons between these methods are often application-specific. However, mass spectrometry stands out for its ability to provide precise quantitative data on fucosylation site occupancy.
| Method | Quantitative Capability | Example Data | Throughput | Cost | Expertise Required |
| This compound | Semi-quantitative | Relative band intensity on a Western blot | Moderate | Moderate | Low |
| Mass Spectrometry | High (Relative & Absolute) | Identification of 973 intact fucosylated glycopeptides from 252 proteins in a single study.[7] | Low to Moderate | High | High |
| Metabolic Labeling | Semi-quantitative to Quantitative | Relative incorporation of fucose analogs measured by UPLC-MS. | Moderate | Moderate | Moderate |
| Lectin Affinity | Semi-quantitative | Fluorescence intensity measurements in a 96-well plate format.[5][6] | High | Low | Low |
Experimental Protocols
Protocol 1: Fucosylation Detection using this compound
This protocol is a generalized procedure based on commercially available kits.
Materials:
-
Sample glycoprotein (1-10 µg)
-
Recombinant Fucosyltransferase (e.g., FUT8)
-
This compound
-
Assay Buffer (e.g., 25 mM Tris, 10 mM MnCl2, pH 7.5)
-
Protein Sample Loading Dye
-
SDS-PAGE and Western Blot reagents
-
Nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
Streptavidin-HRP
-
Chemiluminescent substrate
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the sample glycoprotein, this compound, and recombinant fucosyltransferase in the assay buffer. Prepare a negative control reaction without the fucosyltransferase.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding protein sample loading dye and heating at 95°C for 5 minutes.
-
SDS-PAGE and Western Blot: Separate the reaction products by SDS-PAGE and transfer the proteins to a nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with a solution of streptavidin-HRP in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and visualize the biotinylated (fucosylated) protein using an appropriate imaging system.
Protocol 2: Mass Spectrometry-Based Fucosylation Site Analysis (General Workflow)
Materials:
-
Fucosylated glycoprotein
-
DTT (Dithiothreitol)
-
Iodoacetamide
-
Trypsin (or other protease)
-
LC-MS grade solvents (water, acetonitrile, formic acid)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Mass Spectrometer (e.g., Q-Exactive, Orbitrap)
Procedure:
-
Reduction and Alkylation: Denature the protein sample, reduce disulfide bonds with DTT, and alkylate the resulting free thiols with iodoacetamide.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
-
Desalting: Desalt the peptide mixture using an SPE cartridge to remove salts and detergents that can interfere with MS analysis.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) coupled to a tandem mass spectrometer (MS/MS). The mass spectrometer will isolate peptide ions, fragment them, and measure the mass-to-charge ratio of the fragments.
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database to identify the peptide sequences and the presence and location of the fucose modification. The software identifies fucosylation by a characteristic mass shift on the peptide.
Visualizations
GDP-Fucose Biosynthesis Pathway
Caption: The two major pathways for GDP-fucose biosynthesis in mammalian cells.
Experimental Workflow Comparison
Caption: Simplified workflows for the three main approaches to fucosylation analysis.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Advantages and Disadvantages of Mass Spectrometry-Based N-Glycosylation Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GDP-Fuc-Biotin: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory reagents is a critical component of research operations. This guide provides detailed procedures for the proper disposal of Guanosine Diphosphate-Fucose-Biotin (GDP-Fuc-Biotin), a non-hazardous biotinylated sugar nucleotide commonly used in glycosylation studies.
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols and local regulations is essential for maintaining a safe working environment and ensuring environmental compliance.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Safety glasses or goggles
-
A standard laboratory coat
-
Nitrile or latex gloves
Work in a well-ventilated area to minimize the potential for inhalation. Although not considered hazardous, direct contact with the compound or solutions containing it should be avoided. In the event of accidental contact, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.
-
Inhalation: Move to an area with fresh air.
If any irritation or discomfort persists after these measures, seek medical attention.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste should be conducted in accordance with all applicable local, state, and federal regulations.[1] The following steps provide a general guideline for its disposal:
-
Decontamination of Labware:
-
All glassware, plasticware, and other equipment that has come into contact with this compound should be thoroughly rinsed with an appropriate solvent (e.g., water, ethanol) or a suitable laboratory detergent.
-
The resulting rinseate should be collected and disposed of as non-hazardous aqueous waste, unless it has been mixed with hazardous substances.
-
-
Disposal of Unused or Expired this compound:
-
Solid Waste: Unused or expired solid this compound should be placed in a clearly labeled, sealed container. This container can then be disposed of as non-hazardous solid chemical waste.
-
Aqueous Solutions: Solutions containing only this compound can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local wastewater regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance on aqueous waste disposal.
-
-
Disposal of Contaminated Materials:
-
Gloves, paper towels, and other disposable materials contaminated with this compound should be collected in a designated waste container for non-hazardous solid waste.
-
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C10H16N2O3S |
| Molecular Weight | 244.31 g/mol |
| Appearance | White crystalline powder |
| GHS Classification | Not a hazardous substance or mixture[1][2] |
| Primary Route of Exposure | Ingestion |
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated laboratory waste.
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling GDP-Fuc-Biotin
Disclaimer: A specific Safety Data Sheet (SDS) for GDP-Fuc-Biotin was not located. The following guidance is based on general laboratory safety protocols for handling biotinylated compounds and nucleotide sugars, which are generally considered non-hazardous. Researchers should always perform a risk assessment and consult their institution's safety office for specific guidance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following protocols for handling and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is crucial for minimizing exposure to laboratory reagents. The following table summarizes the recommended PPE for handling this compound under various laboratory conditions.
| Scenario | Required PPE | Rationale |
| General Handling (Low Concentration/Volume) | - Standard lab coat- Safety glasses with side shields- Nitrile gloves | Protects against minor splashes and skin contact.[1][2] |
| Handling Powders or Creating Stock Solutions | - Standard lab coat- Chemical splash goggles- Nitrile gloves | Provides additional protection against inhalation of fine particulates and eye exposure. |
| Potential for Aerosol Generation | - Standard lab coat- Chemical splash goggles- Nitrile gloves- Use of a fume hood or biosafety cabinet | Minimizes the risk of inhaling aerosols. |
| Risk of Significant Splashing | - Lab coat- Chemical splash goggles- Face shield- Nitrile gloves | Offers full-face protection from splashes when handling larger volumes or during vigorous mixing.[1][2] |
Experimental Protocols: Safe Handling and Disposal
Handling Procedure:
-
Preparation: Before handling this compound, ensure the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Personal Protective Equipment: At a minimum, wear a standard lab coat, safety glasses with side shields, and nitrile gloves.[1][2]
-
Weighing (if in solid form): If working with a powdered form, weigh the compound in a chemical fume hood or on a balance with a draft shield to prevent inhalation of dust.
-
Reconstitution: To reconstitute, add the solvent slowly and carefully to the vial containing the compound. Mix gently by inversion or slow vortexing to avoid aerosol generation.
-
Use in Experiments: When using this compound in experiments, handle it with the same care as other sensitive biological reagents. Avoid direct contact with skin and eyes.
-
Storage: Store this compound according to the manufacturer's recommendations, typically in a cool, dry, and dark place.
Disposal Plan:
As this compound is a biotinylated nucleotide sugar, it is generally not considered a hazardous chemical. However, disposal should follow institutional guidelines for non-hazardous biological waste.
-
Liquid Waste: Uncontaminated or low-concentration solutions of this compound can likely be disposed of down the drain with copious amounts of water, pending institutional approval.
-
Solid Waste: Solid waste, such as contaminated lab supplies (e.g., pipette tips, microfuge tubes), should be disposed of in the appropriate laboratory waste container.
-
Decontamination: If the compound is used in conjunction with hazardous materials (e.g., infectious agents, radioactive isotopes), the waste must be treated and disposed of according to the regulations for those hazardous materials.
-
Consult Safety Office: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
